molecular formula C9H11BrO B2509023 (4-Bromo-3,5-dimethylphenyl)methanol CAS No. 27006-02-6

(4-Bromo-3,5-dimethylphenyl)methanol

Cat. No.: B2509023
CAS No.: 27006-02-6
M. Wt: 215.09
InChI Key: DEDZNWRBWULRPT-UHFFFAOYSA-N
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Description

(4-Bromo-3,5-dimethylphenyl)methanol (CAS 27006-02-6) is a high-purity benzyl alcohol derivative of significant value in organic synthesis and medicinal chemistry research. This compound, with a molecular formula of C9H11BrO and a molecular weight of 215.09, serves as a versatile chemical building block . The bromine atom on the aromatic ring, flanked by two methyl groups, makes it a valuable intermediate for metal-catalyzed cross-coupling reactions, such as Suzuki and Heck reactions, enabling the construction of more complex molecular architectures. Its benzyl alcohol functional group can also be further oxidized or functionalized, adding to its utility. One of its documented research applications is its use as a precursor in the synthesis of 4-Bromo-3,5-dimethylphenyl-N-methylcarbamate, a compound utilized as an analytical standard . This highlights its role in developing certified reference materials for method validation in analytical chemistry. As a standard safety precaution, this product is classified with the signal word "Warning" and carries hazard statements H302, H315, and H319, indicating that it is harmful if swallowed, causes skin irritation, and causes serious eye irritation . This product is intended for research and development use only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle it with appropriate personal protective equipment and in accordance with all applicable local and international regulations.

Properties

IUPAC Name

(4-bromo-3,5-dimethylphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO/c1-6-3-8(5-11)4-7(2)9(6)10/h3-4,11H,5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEDZNWRBWULRPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Br)C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (4-Bromo-3,5-dimethylphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Bromo-3,5-dimethylphenyl)methanol is an important synthetic intermediate in the fields of medicinal chemistry and materials science. Its substituted phenyl ring serves as a versatile scaffold for the construction of more complex molecules with potential biological activity or unique material properties. This guide provides a comprehensive overview of the primary synthetic routes to this compound, offering detailed experimental protocols, mechanistic insights, and critical safety considerations. The methodologies presented are designed to be robust and scalable, catering to the needs of both academic research and industrial drug development.

Physicochemical Properties

A summary of the key physicochemical properties of the target compound is presented below.

PropertyValueSource
Molecular Formula C₉H₁₁BrO--INVALID-LINK--[1]
Molecular Weight 215.09 g/mol --INVALID-LINK--[1]
Appearance Solid (typical)N/A
Melting Point Not explicitly available in searchesN/A
Boiling Point Not explicitly available in searchesN/A
Solubility Soluble in common organic solvents like methanol, ethanol, and dichloromethaneGeneral chemical knowledge

Synthetic Strategies

The synthesis of this compound can be approached through two primary reductive strategies, each with its own set of advantages and considerations. The choice of route will often depend on the availability of starting materials and the desired scale of the reaction.

Route A: Direct Reduction of 4-Bromo-3,5-dimethylbenzaldehyde

This is the most direct and efficient route, utilizing the selective reduction of an aldehyde to a primary alcohol.

Route B: Reduction of 4-Bromo-3,5-dimethylbenzoic Acid

An alternative route that begins with the corresponding carboxylic acid, requiring a more potent reducing agent.

The following diagram illustrates these two primary synthetic pathways.

G cluster_0 Synthetic Pathways 4-Bromo-3,5-dimethylbenzaldehyde 4-Bromo-3,5-dimethylbenzaldehyde This compound This compound 4-Bromo-3,5-dimethylbenzaldehyde->this compound Route A: NaBH4 4-Bromo-3,5-dimethylbenzoic_acid 4-Bromo-3,5-dimethylbenzoic acid 4-Bromo-3,5-dimethylbenzoic_acid->this compound Route B: LiAlH4 G cluster_1 Mechanism of Aldehyde Reduction Aldehyde 4-Bromo-3,5-dimethylbenzaldehyde Intermediate Tetrahedral Alkoxide Intermediate Aldehyde->Intermediate Nucleophilic Attack Hydride BH4⁻ Hydride->Intermediate Borate_Ester Methoxyborohydride Hydride->Borate_Ester Product This compound Intermediate->Product Protonation Solvent Methanol (CH3OH) Solvent->Product Solvent->Borate_Ester G cluster_2 Synthesis of Aldehyde Precursor Precursor 1-Bromo-2,4-dimethylbenzene Product_Aldehyde 4-Bromo-3,5-dimethylbenzaldehyde Precursor->Product_Aldehyde Vilsmeier-Haack Reaction Reagents DMF, POCl3 Reagents->Product_Aldehyde

References

An In-depth Technical Guide to (4-Bromo-3,5-dimethylphenyl)methanol for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers a comprehensive technical overview of (4-Bromo-3,5-dimethylphenyl)methanol, a substituted aromatic alcohol with significant potential as a versatile building block in medicinal chemistry and organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, synthesis, reactivity, and potential applications of this compound, providing a foundation for its effective utilization in the laboratory.

Molecular Profile and Physicochemical Properties

This compound, also known as 4-Bromo-3,5-dimethylbenzyl alcohol, is a halogenated aromatic alcohol. The presence of the bromine atom and the hydroxylmethyl group on the xylene scaffold imparts a unique combination of reactivity and steric hindrance, making it a valuable intermediate in the synthesis of complex organic molecules.

Table 1: Chemical Identifiers and Core Properties of this compound

PropertyValueSource
IUPAC Name This compoundPubChem[1]
Synonyms 4-Bromo-3,5-dimethylbenzyl alcoholPubChem[1]
CAS Number 27006-02-6BLDpharm[2]
Molecular Formula C₉H₁₁BrOPubChem[1]
Molecular Weight 215.09 g/mol PubChem[1]
Appearance White to off-white crystalline solid (predicted)-
Melting Point Not experimentally reported; predicted to be a low-melting solid-
Boiling Point Not experimentally reported-
Solubility Predicted to be soluble in organic solvents like methanol, ethanol, and dichloromethane. Sparingly soluble in water.-

Synthesis and Purification

The most direct and widely applicable method for the synthesis of this compound is the reduction of its corresponding aldehyde, 4-bromo-3,5-dimethylbenzaldehyde. This transformation is typically achieved with high efficiency using a mild reducing agent such as sodium borohydride (NaBH₄).

Experimental Protocol: Synthesis via Reduction

This protocol outlines a standard laboratory procedure for the synthesis of this compound.

Materials and Reagents:

  • 4-Bromo-3,5-dimethylbenzaldehyde

  • Methanol (reagent grade)

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-bromo-3,5-dimethylbenzaldehyde (1 equivalent) in methanol.

  • Reduction: Cool the solution to 0°C using an ice bath. To this stirred solution, add sodium borohydride (1.1 equivalents) portion-wise, ensuring the temperature remains below 10°C.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting aldehyde.

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of deionized water at 0°C.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with deionized water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Synthesis_Workflow cluster_synthesis Synthesis of this compound Start 4-Bromo-3,5-dimethylbenzaldehyde Step1 Dissolve in Methanol Start->Step1 Step2 Add NaBH4 at 0°C Step1->Step2 Step3 Reaction at RT Step2->Step3 Step4 Quench with Water Step3->Step4 Step5 Extract with Ethyl Acetate Step4->Step5 Step6 Wash with Water and Brine Step5->Step6 Step7 Dry and Concentrate Step6->Step7 Step8 Purify by Column Chromatography Step7->Step8 End This compound Step8->End

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through standard spectroscopic techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the benzylic methylene protons, and the methyl protons. The aromatic protons should appear as a singlet due to the symmetrical substitution pattern. The benzylic protons will be a singlet, and the two methyl groups will also present as a single peak.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for the different carbon atoms in the molecule, including the carbon bearing the hydroxyl group, the aromatic carbons, and the methyl carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol. Other significant peaks will include C-H stretching and C=C aromatic stretching vibrations.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak. A key feature will be the presence of an M+2 peak of nearly equal intensity to the molecular ion peak, which is characteristic of a compound containing one bromine atom. Common fragmentation patterns for benzyl alcohols include the loss of a hydroxyl radical (-OH) and the loss of the entire hydroxymethyl group (-CH₂OH)[3].

Chemical Reactivity and Applications in Drug Discovery

The reactivity of this compound is primarily dictated by the benzylic alcohol and the aromatic bromine atom.

Reactivity of the Benzylic Alcohol

The hydroxyl group can undergo a variety of transformations, making this compound a versatile synthetic intermediate[4]:

  • Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde (4-bromo-3,5-dimethylbenzaldehyde) using mild oxidizing agents like pyridinium chlorochromate (PCC), or further to the carboxylic acid (4-bromo-3,5-dimethylbenzoic acid) with stronger oxidizing agents such as potassium permanganate (KMnO₄)[4][5].

  • Esterification: It can react with carboxylic acids or their derivatives to form esters[4][6].

  • Etherification: The alcohol can be converted to an ether through reactions such as the Williamson ether synthesis.

  • Halogenation: The hydroxyl group can be replaced by a halogen, for instance, by treatment with thionyl chloride (SOCl₂) to yield the corresponding benzyl chloride.

Reactivity of the Aromatic Bromine

The bromine atom on the aromatic ring opens up possibilities for carbon-carbon and carbon-heteroatom bond formation through various cross-coupling reactions, such as:

  • Suzuki Coupling: Reaction with boronic acids in the presence of a palladium catalyst.

  • Heck Coupling: Reaction with alkenes.

  • Buchwald-Hartwig Amination: Reaction with amines to form aniline derivatives.

Potential Applications in Medicinal Chemistry

Substituted benzyl alcohols are important structural motifs in a number of biologically active compounds[7][8]. The unique substitution pattern of this compound makes it an attractive starting material for the synthesis of novel therapeutic agents. The lipophilic nature of the dimethylphenyl group combined with the reactive handles of the alcohol and the bromine atom allows for the systematic exploration of chemical space in drug discovery programs. Potential therapeutic areas where this scaffold could be explored include oncology, infectious diseases, and central nervous system disorders.

Reactivity_Diagram cluster_reactivity Key Reactions of this compound Start This compound Oxidation Oxidation Start->Oxidation [O] Esterification Esterification Start->Esterification RCOOH Etherification Etherification Start->Etherification R'X, base Halogenation Halogenation Start->Halogenation SOCl2 Coupling Cross-Coupling Reactions Start->Coupling Pd catalyst, etc.

Caption: Key chemical transformations of this compound.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is classified as causing skin and eye irritation, and may cause respiratory irritation.

Personal Protective Equipment (PPE):

  • Safety glasses or goggles

  • Chemical-resistant gloves

  • Laboratory coat

Handling Procedures:

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

  • In case of contact, wash the affected area thoroughly with water.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis and drug discovery. Its dual reactivity, stemming from the benzylic alcohol and the aromatic bromine, allows for a wide range of chemical modifications. This guide provides a foundational understanding of its properties, synthesis, and reactivity to aid researchers in leveraging this compound for the development of novel molecules with potential therapeutic applications.

References

(4-Bromo-3,5-dimethylphenyl)methanol CAS number and supplier

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (4-Bromo-3,5-dimethylphenyl)methanol for Advanced Research

This guide provides an in-depth exploration of this compound, a key chemical intermediate for professionals in research, development, and medicinal chemistry. We will delve into its chemical properties, synthesis, applications, and commercial sourcing, offering field-proven insights to support your scientific endeavors.

Core Chemical Identity and Properties

This compound, also known as 4-Bromo-3,5-dimethylbenzyl alcohol, is a substituted aromatic alcohol. Its structure, featuring a bromine atom and two methyl groups on the phenyl ring, makes it a versatile building block in organic synthesis. The bromine atom provides a reactive site for cross-coupling reactions, while the hydroxymethyl group can be readily modified, enabling the construction of complex molecular architectures.

The definitive identifier for this compound is its CAS (Chemical Abstracts Service) number: 27006-02-6 [1][2][3].

Table 1: Physicochemical and Spectroscopic Data

Property Value Source
CAS Number 27006-02-6 [1][2][3]
Molecular Formula C₉H₁₁BrO [2][4]
Molecular Weight 215.09 g/mol [2][4]
IUPAC Name This compound [4]
Synonyms 4-Bromo-3,5-dimethylbenzyl alcohol [2][4]
SMILES CC1=CC(=CC(=C1Br)C)CO [4]

| Purity | Typically ≥95-98% |[2][5] |

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is most commonly and reliably achieved through the reduction of the corresponding carboxylic acid, 4-bromo-3,5-dimethylbenzoic acid. This method is favored for its high yield and the relative stability of the starting material.

Causality Behind Experimental Choices:
  • Choice of Reducing Agent: Borane-tetrahydrofuran complex (BH₃·THF) is an excellent choice for reducing carboxylic acids to primary alcohols. It is highly selective for this functional group, avoiding unwanted reactions with the aryl bromide. Unlike stronger reducing agents like lithium aluminum hydride (LAH), the workup for borane reductions is typically simpler and avoids the generation of flammable hydrogen gas upon quenching with water.

  • Solvent: Anhydrous tetrahydrofuran (THF) is the solvent of choice as it is inert to the reaction conditions and effectively solubilizes both the starting material and the borane complex.

  • Temperature Control: The initial addition of the reducing agent is performed at 0 °C to moderate the exothermic reaction. The reaction is then allowed to warm to room temperature to ensure it proceeds to completion.

Experimental Protocol:
  • Preparation: A 500 mL round-bottom flask, equipped with a magnetic stir bar and a nitrogen inlet, is charged with 4-bromo-3,5-dimethylbenzoic acid (10.0 g, 43.6 mmol).

  • Dissolution: Anhydrous tetrahydrofuran (THF, 150 mL) is added, and the mixture is stirred until the acid is fully dissolved.

  • Reduction: The solution is cooled to 0 °C in an ice bath. Borane-THF complex (1.0 M solution in THF, 109 mL, 109 mmol, 2.5 equivalents) is added dropwise via an addition funnel over 30 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature for 4 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: The flask is cooled again to 0 °C, and the reaction is carefully quenched by the slow, dropwise addition of methanol (20 mL), followed by a 1 M aqueous HCl solution (50 mL).

  • Extraction: The mixture is transferred to a separatory funnel, and the product is extracted with ethyl acetate (3 x 100 mL).

  • Washing & Drying: The combined organic layers are washed with saturated sodium bicarbonate solution (100 mL) and brine (100 mL), then dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure to yield the crude product. Purification by flash column chromatography (using a hexane/ethyl acetate gradient) affords this compound as a white solid.

G cluster_setup Reaction Setup cluster_reaction Reduction cluster_workup Workup & Purification A 1. Dissolve 4-bromo-3,5-dimethylbenzoic acid in anhydrous THF B 2. Cool solution to 0 °C A->B C 3. Add BH3-THF solution dropwise B->C D 4. Stir at room temperature for 4h C->D E 5. Quench with Methanol & HCl D->E F 6. Extract with Ethyl Acetate E->F G 7. Wash and Dry Organic Layer F->G H 8. Purify by Column Chromatography G->H I Final Product: This compound H->I

Caption: Synthetic workflow for this compound.

Applications in Drug Development and Organic Synthesis

The utility of this compound stems from its bifunctional nature. It serves as a valuable scaffold for introducing a substituted benzyl moiety into target molecules.

  • As a Nucleophile: The primary alcohol can be deprotonated to form an alkoxide, which can then be used in Williamson ether synthesis or for the formation of esters. These reactions are fundamental in creating prodrugs or modifying ligand-receptor interactions.

  • As a Precursor to Electrophiles: The alcohol can be converted into a more reactive benzyl bromide or chloride (e.g., using PBr₃ or SOCl₂). This transforms the benzylic position into an electrophilic site, ready for substitution reactions with a wide range of nucleophiles.

  • Oxidation: The alcohol can be selectively oxidized to 4-bromo-3,5-dimethylbenzaldehyde, another crucial building block for reactions such as reductive amination, Wittig reactions, and the formation of imines.

  • Cross-Coupling Reactions: The aryl bromide functionality is a key handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination. This allows for the formation of carbon-carbon and carbon-heteroatom bonds, a cornerstone of modern drug discovery for building molecular complexity.

G cluster_alcohol_rxns Reactions at the Alcohol cluster_bromide_rxns Reactions at the Aryl Bromide A This compound B Ester Derivative A->B Acylation C Ether Derivative A->C Williamson Ether Synthesis D 4-Bromo-3,5-dimethylbenzaldehyde A->D Oxidation (e.g., PCC, DMP) E 4-Bromo-3,5-dimethylbenzyl Bromide A->E Halogenation (e.g., PBr3) F Suzuki Coupling Product (Aryl-Aryl Bond) A->F Pd(0), R-B(OH)2 G Sonogashira Coupling Product (Aryl-Alkyne Bond) A->G Pd(0), Cu(I), Alkyne H Buchwald-Hartwig Product (Aryl-Amine Bond) A->H Pd(0), Amine, Base

Caption: Key reaction pathways for this compound.

Commercial Suppliers and Availability

This compound is readily available from several chemical suppliers, typically on a research scale. When sourcing, it is critical to verify purity specifications to ensure the integrity of your experimental results.

Table 2: Selected Suppliers of this compound

Supplier Purity/Grade Notes
BLDpharm Inquire Offers online ordering.[1]
CP Lab Safety 98% Available in 10g quantities.[2]
CymitQuimica 95% Distributes for Apollo Scientific.[5]

| Sunway Pharm Ltd | Inquire | Lists as a product offering.[3] |

Safety, Handling, and Storage

As a laboratory chemical, this compound should be handled with appropriate care. While specific toxicity data is limited, compounds with similar structures (aryl bromides, benzyl alcohols) warrant caution.

  • Handling: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

  • Hazards: Based on related structures, potential hazards may include skin irritation, serious eye irritation, and respiratory irritation if inhaled. Always consult the supplier-specific Safety Data Sheet (SDS) before use.

References

Spectral data for (4-Bromo-3,5-dimethylphenyl)methanol (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectral Analysis of (4-Bromo-3,5-dimethylphenyl)methanol

Introduction

This compound (CAS No: 27006-02-6, Molecular Formula: C₉H₁₁BrO) is a substituted aromatic alcohol that serves as a crucial building block in organic synthesis, particularly in the development of pharmaceutical intermediates and complex molecular architectures. The precise substitution pattern on the aromatic ring—a bromine atom flanked by two methyl groups—offers unique steric and electronic properties that are valuable in designing targeted molecules.

Given its role as a precursor, the unambiguous structural confirmation and purity assessment of this compound are paramount. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for this purpose.[1][2] This guide provides a comprehensive analysis of the spectral data of this compound, delving into the principles of each technique and the rationale behind the interpretation of the resulting spectra. Our approach is to treat the collective data as a self-validating system, where each piece of spectral information corroborates the others to build a conclusive structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the structure of organic compounds.[3][4] It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

¹H NMR Spectroscopy: A Proton's Perspective

¹H NMR spectroscopy reveals the distinct chemical environments of hydrogen atoms within a molecule. The chemical shift (δ) of a proton is highly sensitive to the shielding and deshielding effects of neighboring atoms and functional groups.

Predicted ¹H NMR Data Analysis (this compound)

Based on the molecular structure, we can predict the following signals for this compound. The symmetry of the molecule is a key factor; the two methyl groups are chemically equivalent, as are the two aromatic protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.15Singlet (s)2HAr-H The two protons on the aromatic ring are in identical chemical environments, hence they appear as a single signal. Their position in the aromatic region (7.0-8.0 ppm) is expected.
~ 4.55Singlet (s)2H-CH₂ OHThese benzylic protons are deshielded by both the aromatic ring and the adjacent electronegative oxygen atom, shifting them downfield. They appear as a singlet as there are no adjacent protons to couple with.
~ 2.35Singlet (s)6HAr-CH₃ The six protons of the two methyl groups are equivalent due to the molecule's symmetry. They give a strong singlet in the typical range for benzylic methyl groups.
Variable (~1.5-4.0)Broad Singlet (br s)1H-OH The chemical shift of the hydroxyl proton is highly dependent on solvent, concentration, and temperature due to hydrogen bonding. It is often broad and can be confirmed by its disappearance upon D₂O exchange.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

A robust protocol is essential for obtaining reliable data.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard, setting its chemical shift to 0.00 ppm.[1]

  • Instrumentation: Acquire the spectrum on a Fourier Transform NMR spectrometer, typically operating at a frequency of 300 MHz or higher for better resolution.

  • Data Acquisition: A standard pulse sequence is used. Sufficient scans (typically 8 to 16) are averaged to ensure a good signal-to-noise ratio.

  • Data Processing: The acquired Free Induction Decay (FID) is subjected to a Fourier Transform to generate the frequency-domain spectrum. Phasing and baseline correction are then applied.

¹³C NMR Spectroscopy: The Carbon Framework

¹³C NMR spectroscopy provides a map of the carbon skeleton. With broadband proton decoupling, each unique carbon atom typically appears as a single sharp line, simplifying the spectrum.

Predicted ¹³C NMR Data Analysis (this compound)

The molecule's symmetry reduces the number of expected signals to five distinct carbon environments.

Chemical Shift (δ, ppm)AssignmentRationale
~ 141C -CH₂OHThis quaternary aromatic carbon is deshielded due to its attachment to the electron-withdrawing CH₂OH group.
~ 139C -CH₃These two equivalent quaternary aromatic carbons are deshielded by the attached methyl groups.
~ 128C -HThese two equivalent aromatic carbons are found in the typical range for protonated aromatic carbons.
~ 125C -BrThe carbon directly attached to the bromine atom is shifted downfield by the halogen's inductive effect, though less so than might be expected due to the "heavy atom effect".
~ 64-C H₂OHThe benzylic carbon is significantly deshielded by the attached oxygen atom, placing it in the 60-70 ppm range.
~ 23-C H₃The two equivalent methyl carbons appear in the aliphatic region of the spectrum.

Experimental Protocol: ¹³C NMR

The protocol is similar to ¹H NMR, but requires more scans (often several hundred to thousands) due to the low natural abundance of the ¹³C isotope (~1.1%). Broadband proton decoupling is applied to simplify the spectrum by removing C-H coupling and to enhance the signal via the Nuclear Overhauser Effect (NOE).

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[5][6] It is based on the principle that molecular bonds vibrate at specific quantized frequencies. When infrared radiation is passed through a sample, the molecules absorb energy at frequencies corresponding to their natural vibrational modes.

IR Data Analysis (this compound)

The IR spectrum of this compound is expected to show characteristic absorption bands confirming its identity as a substituted benzyl alcohol.

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group Assignment
3600 - 3200Strong, BroadO-H StretchAlcohol (-OH)
3100 - 3000MediumC-H StretchAromatic C-H
2980 - 2850MediumC-H StretchAliphatic C-H (CH₃ and CH₂)
1600 - 1450Medium-WeakC=C StretchAromatic Ring
~ 1050StrongC-O StretchPrimary Alcohol (C-OH)
600 - 500Medium-WeakC-Br StretchAryl Bromide (C-Br)

Causality in IR Analysis: The broadness of the O-H stretching band is a direct consequence of intermolecular hydrogen bonding between the alcohol molecules in the condensed phase.[7] The strong intensity of the C-O stretching band is characteristic of primary alcohols.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

Modern FTIR analysis often employs an ATR accessory, which simplifies sample handling.

  • Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal (e.g., diamond or germanium).

  • Pressure Application: A pressure arm is engaged to ensure firm contact between the sample and the crystal.

  • Data Acquisition: The IR spectrum is collected by co-adding multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio. A background spectrum of the empty ATR crystal is collected first and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions.[8] For structural elucidation, Electron Ionization (EI) is a common "hard" ionization technique that causes extensive fragmentation, yielding a unique fingerprint for the molecule.[9][10]

Mass Spectrum Data Analysis (this compound)

The molecular weight of this compound is approximately 215.09 g/mol .

Molecular Ion (M⁺): A key feature in the mass spectrum will be the molecular ion peak. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion will appear as a pair of peaks of nearly equal intensity (a 1:1 doublet) at m/z 214 and m/z 216 . This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule.

Key Fragmentation Pathways: The energetically unstable molecular ion will fragment in predictable ways.[11]

m/z (Proposed)Proposed Fragment IonRationale for Fragmentation
214 / 216[C₉H₁₁BrO]⁺Molecular Ion (M⁺) with ⁷⁹Br / ⁸¹Br isotopes.
199 / 201[C₉H₁₀Br]⁺Loss of a hydroxyl radical (•OH, 17 Da) from the molecular ion.
197 / 199[C₉H₈Br]⁺Loss of water (H₂O, 18 Da), a common fragmentation for alcohols.
135[C₈H₈Br]⁺Loss of the hydroxymethyl radical (•CH₂OH, 31 Da).
119[C₉H₁₁]⁺Loss of a bromine radical (•Br), leading to the dimethylbenzyl cation.
107[C₇H₇O]⁺Formation of the hydroxytropylium ion, a characteristic rearrangement for benzyl alcohols.[12]
79[C₆H₇]⁺Loss of carbon monoxide (CO) from the m/z 107 ion.[13]

Experimental Protocol: GC-MS with Electron Ionization (EI)

  • Sample Introduction: A dilute solution of the compound in a volatile solvent is injected into a Gas Chromatograph (GC), which separates the analyte from any impurities.

  • Ionization: The analyte elutes from the GC column and enters the ion source of the mass spectrometer, where it is bombarded with high-energy electrons (typically 70 eV).[14]

  • Mass Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their m/z ratio.

  • Detection: The ions are detected, and the signal is processed to generate the mass spectrum.

Integrated Analysis Workflow

G cluster_Techniques Spectroscopic Techniques cluster_Information Derived Information cluster_Conclusion Final Confirmation IR IR Spectroscopy FuncGroups Functional Groups (-OH, Ar-Br) IR->FuncGroups NMR NMR (¹H & ¹³C) Connectivity C-H Framework (Symmetry, Connectivity) NMR->Connectivity MS Mass Spectrometry MolWeight Molecular Weight & Isotopic Pattern (Br) MS->MolWeight Fragments Fragmentation Pattern MS->Fragments Structure Confirmed Structure of This compound FuncGroups->Structure Connectivity->Structure MolWeight->Structure Fragments->Structure

Caption: Integrated workflow for structural elucidation.

Conclusion

The combined spectral data from NMR, IR, and Mass Spectrometry provide a comprehensive and self-validating characterization of this compound. IR spectroscopy confirms the presence of the key hydroxyl and aryl-bromide functional groups. NMR spectroscopy elucidates the precise connectivity and symmetry of the carbon-hydrogen framework. Finally, mass spectrometry confirms the molecular weight and the presence of a single bromine atom through its characteristic isotopic pattern, while its fragmentation provides further corroborating structural evidence. This integrated approach is fundamental in modern chemistry, ensuring the identity and purity of critical chemical reagents for researchers and drug development professionals.

References

(4-Bromo-3,5-dimethylphenyl)methanol solubility in common organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of (4-Bromo-3,5-dimethylphenyl)methanol in Common Organic Solvents

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility characteristics of this compound, a key intermediate in various synthetic and pharmaceutical applications. Understanding its solubility is paramount for optimizing reaction conditions, designing efficient purification protocols, and developing stable formulations. This document moves beyond a simple data sheet, offering a first-principles approach to solubility, coupled with a robust experimental framework for its determination.

Physicochemical Profile and Solubility Predictions

This compound is a solid at room temperature with a melting point in the range of 107-111 °C. Its molecular structure, featuring a polar hydroxyl group and a larger, more nonpolar bromodimethylphenyl moiety, suggests a nuanced solubility profile.

Structural Analysis and Polarity:

  • Hydrogen Bonding: The primary driver of solubility in polar, protic solvents is the benzylic alcohol group (-CH₂OH). This group can act as both a hydrogen bond donor (via the hydroxyl proton) and a hydrogen bond acceptor (via the lone pairs on the oxygen atom).

  • Van der Waals Forces: The bromodimethylphenyl ring contributes significantly to the molecule's nonpolar character. London dispersion forces will be the predominant intermolecular interaction with nonpolar solvents.

  • Dipole-Dipole Interactions: The carbon-bromine and carbon-oxygen bonds introduce dipole moments, allowing for interactions with polar aprotic solvents.

Based on the principle of "like dissolves like," we can make the following qualitative predictions:

  • High Solubility: Expected in polar aprotic solvents like acetone, ethyl acetate, and tetrahydrofuran (THF), which can engage in dipole-dipole interactions and, in some cases, act as hydrogen bond acceptors. Alcohols such as methanol, ethanol, and isopropanol are also likely to be excellent solvents due to their ability to form strong hydrogen bonds.

  • Moderate Solubility: Dichloromethane (DCM) and chloroform may show moderate to good solubility due to their ability to dissolve a wide range of organic compounds.

  • Low to Negligible Solubility: Expected in nonpolar solvents like hexanes and heptane, where the energetic cost of disrupting the solvent-solvent interactions to accommodate the polar hydroxyl group is high. Water is also expected to be a poor solvent due to the compound's significant nonpolar surface area.

Experimental Determination of Solubility: A Validated Protocol

To move from qualitative predictions to quantitative data, a systematic experimental approach is necessary. The isothermal equilibrium method is a reliable and widely used technique for determining the solubility of a solid in a liquid.

Overall Experimental Workflow

The following diagram outlines the key steps in the isothermal equilibrium method for determining the solubility of this compound.

G cluster_prep Phase 1: Preparation cluster_equilibration Phase 2: Equilibration cluster_analysis Phase 3: Sampling & Analysis cluster_quant Phase 4: Quantification A Select Solvents (e.g., Methanol, Acetone, Toluene, Heptane) B Prepare Saturated Solutions (Excess solid in solvent) A->B C Agitate at Constant Temperature (e.g., 25°C for 24-48h) B->C D Allow Solid to Settle C->D E Filter Supernatant (0.22 µm syringe filter) D->E F Dilute Aliquot with Mobile Phase E->F G Analyze by Validated HPLC Method F->G I Calculate Concentration (mg/mL or mol/L) G->I H Generate Calibration Curve H->I

Caption: Isothermal equilibrium solubility determination workflow.

Detailed Step-by-Step Methodology

Materials and Equipment:

  • This compound (purity >98%)

  • Selected organic solvents (HPLC grade)

  • Analytical balance

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Syringes and 0.22 µm syringe filters (ensure filter compatibility with the solvent)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Protocol:

  • Preparation of Saturated Solutions:

    • For each selected solvent, add an excess amount of solid this compound to a vial. The key is to ensure that undissolved solid remains at equilibrium, confirming saturation. A good starting point is to add approximately 100 mg of solid to 2-3 mL of the solvent.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient time to reach equilibrium. For many organic systems, 24 to 48 hours is adequate. A preliminary kinetic study can be performed to determine the exact time to equilibrium.

  • Sampling:

    • After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed for at least 2 hours to let the excess solid settle.

    • Carefully draw an aliquot of the clear supernatant using a syringe.

    • Immediately attach a 0.22 µm syringe filter and dispense the solution into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.

  • Gravimetric Analysis (Optional but Recommended):

    • Weigh the vial containing the filtered aliquot to determine the mass of the solution.

    • Gently evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature below the compound's melting point.

    • Once the solvent is fully removed, weigh the vial again to determine the mass of the dissolved solid.

    • Solubility can be calculated as: (mass of solid) / (mass of solvent) * 100.

  • Quantitative Analysis by HPLC (Primary Method):

    • Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile).

    • Generate a multi-point calibration curve by preparing a series of dilutions from the stock solution. The concentration range should bracket the expected solubility.

    • Accurately dilute a known volume or mass of the filtered supernatant from step 3 with the mobile phase.

    • Analyze the diluted sample and the calibration standards by HPLC. A typical method might use a C18 column with a mobile phase of acetonitrile and water.

    • Calculate the concentration of the saturated solution using the calibration curve, accounting for the dilution factor.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner. A tabular format is highly recommended for easy comparison across different solvents.

Table 1: Solubility of this compound in Common Organic Solvents at 25 °C

Solvent ClassSolventPolarity IndexSolubility (g/L)Molar Solubility (mol/L)
Polar Protic Methanol5.1[Experimental Data][Calculated Data]
Ethanol4.3[Experimental Data][Calculated Data]
Isopropanol3.9[Experimental Data][Calculated Data]
Polar Aprotic Acetone5.1[Experimental Data][Calculated Data]
Acetonitrile5.8[Experimental Data][Calculated Data]
Tetrahydrofuran (THF)4.0[Experimental Data][Calculated Data]
Ethyl Acetate4.4[Experimental Data][Calculated Data]
Nonpolar Toluene2.4[Experimental Data][Calculated Data]
Dichloromethane (DCM)3.1[Experimental Data][Calculated Data]
Heptane0.1[Experimental Data][Calculated Data]

Note: The table is populated with placeholder text. Actual experimental data would be inserted here.

Impact of Temperature on Solubility

For most solid solutes, solubility increases with temperature. This relationship is governed by the enthalpy of solution. For this compound, the dissolution process is expected to be endothermic, meaning that providing thermal energy will favor the dissolution process. This is particularly relevant for recrystallization procedures, where the compound is dissolved in a minimal amount of a hot solvent and then allowed to crystallize upon cooling. Investigating solubility at different temperatures (e.g., 0 °C, 25 °C, and 40 °C) can provide valuable data for developing robust purification protocols.

Conclusions and Practical Applications

A thorough understanding of the solubility of this compound is essential for its effective use in research and development. The experimental protocol detailed in this guide provides a reliable framework for generating high-quality, quantitative solubility data. This information directly informs:

  • Reaction Solvent Selection: Choosing a solvent in which reactants are soluble but potential byproducts are not can simplify purification.

  • Recrystallization and Purification: The selection of an appropriate solvent system (a good solvent for dissolving at high temperatures and a poor solvent for crystallization at low temperatures) is critical for achieving high purity.

  • Formulation Development: For pharmaceutical applications, solubility in various excipients and solvent systems is a key determinant of bioavailability and stability.

By combining theoretical predictions with rigorous experimental validation, researchers can confidently handle and utilize this compound to its full potential.

Commercial availability of (4-Bromo-3,5-dimethylphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide to (4-Bromo-3,5-dimethylphenyl)methanol: Commercial Availability, Synthesis, and Applications for Research Professionals

Abstract

This compound is a substituted benzyl alcohol that serves as a crucial and versatile building block in modern organic synthesis. Its unique substitution pattern—a hydroxylmethyl group flanked by two methyl groups and a bromine atom at the para position—offers multiple avenues for synthetic elaboration, making it a valuable intermediate for researchers in medicinal chemistry and materials science. This guide provides an in-depth overview of the compound's commercial availability, practical procurement strategies, a detailed synthesis protocol, and its key applications in drug discovery and development. Safety, handling, and storage protocols are also discussed to ensure its effective and safe utilization in a laboratory setting.

Chemical Identity and Physicochemical Properties

Precise identification is critical for procurement and application. This compound is recognized by several identifiers across chemical databases and suppliers.

Table 1: Chemical Identifiers

Identifier Value
IUPAC Name This compound[1]
Common Synonyms 4-Bromo-3,5-dimethylbenzyl alcohol[1][2]
CAS Number 27006-02-6[1][2][3][4][5]
PubChem CID 2727483[1]
Molecular Formula C₉H₁₁BrO[1][3]
Molecular Weight 215.09 g/mol [1][2][4]

| MDL Number | MFCD00277869[3][4] |

While comprehensive experimental data on its physical properties is not widely published, computed properties provide a useful baseline for experimental planning.

Table 2: Physical and Computed Properties

Property Value Source
XLogP3 2.5 PubChem (Computed)[1]
Complexity 115 PubChem (Computed)[1]
Topological Polar Surface Area 20.2 Ų PubChem (Computed)[1]

| Storage | Sealed in dry, room temperature | BLDpharm, Sunway Pharm[2][5] |

Spectroscopic data is essential for confirming the identity and purity of the material. GC-MS and vapor-phase IR spectra are commercially available for reference through spectral databases.[1] Suppliers may also provide batch-specific NMR, HPLC, or LC-MS data upon request.[5]

Commercial Availability and Procurement

This compound is readily available from a variety of chemical suppliers who specialize in providing building blocks for research and development. It is typically sold for laboratory use only and not for direct consumer, food, or drug applications.[4]

Procurement Strategy: When sourcing this chemical, researchers should prioritize suppliers that provide clear specifications on purity and offer comprehensive analytical data (e.g., CoA, NMR). Purity levels are commonly offered at 95%, 97%, or 98%, and the choice depends on the sensitivity of the subsequent synthetic steps.[2][4][6]

Table 3: Representative Commercial Suppliers

Supplier Purity Available Quantities Notes
Apollo Scientific 95% 500mg, 1g, 5g, 10g, 25g Distributed via platforms like CymitQuimica.[4]
Sunway Pharm 97% 100mg, 250mg, 1g, 5g, 10g Offers bulk inquiry options.[2]
CP Lab Safety 98% 10g For professional/industrial use only.[6]
BLDpharm N/A Varies Provides access to NMR, HPLC, LC-MS data.[5]

| Appchem | N/A | Varies | Lists CAS 27006-02-6.[3] |

Synthesis and Purification

While commercially available, in-house synthesis may be required for specific research applications or custom isotopic labeling. The most direct and common synthetic route is the reduction of the corresponding aldehyde, 4-Bromo-3,5-dimethylbenzaldehyde. This aldehyde is also commercially available and serves as a stable precursor.[7][8]

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reduction cluster_workup Work-up & Isolation cluster_purification Purification Start 4-Bromo-3,5-dimethylbenzaldehyde in Methanol (Solvent) Cool Cool to 0°C (Ice Bath) Start->Cool 1. Dissolve Reagent Add NaBH4 (Reducing Agent) Portion-wise Cool->Reagent 2. Control Exotherm Stir Stir at Room Temp (2-4 hours) Reagent->Stir 3. Allow to React Quench Quench with H2O or sat. NH4Cl Stir->Quench 4. Decompose Excess Reagent Extract Extract with Ethyl Acetate Quench->Extract 5. Isolate Product Wash Wash Organic Layer (Water, Brine) Extract->Wash Dry Dry over Na2SO4 & Filter Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography (Silica Gel) Concentrate->Purify 6. Remove Impurities Product This compound Purify->Product

Caption: Synthetic workflow for the reduction of 4-Bromo-3,5-dimethylbenzaldehyde.

Experimental Protocol: Reduction of 4-Bromo-3,5-dimethylbenzaldehyde

This protocol describes a standard laboratory-scale synthesis using sodium borohydride, a mild and selective reducing agent suitable for converting aldehydes to primary alcohols.

Materials:

  • 4-Bromo-3,5-dimethylbenzaldehyde (1.0 eq)

  • Sodium borohydride (NaBH₄, 1.1 - 1.5 eq)

  • Methanol (anhydrous)

  • Ethyl acetate

  • Deionized water

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-Bromo-3,5-dimethylbenzaldehyde (1.0 eq) in anhydrous methanol (approx. 10-15 mL per gram of aldehyde).

    • Causality: Methanol is an excellent solvent for both the aldehyde and the borohydride reagent, facilitating a homogenous reaction.

  • Cooling: Place the flask in an ice-water bath and stir the solution until the temperature equilibrates to near 0°C.

    • Causality: The reaction is exothermic. Cooling prevents potential side reactions and ensures controlled reduction.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.1-1.5 eq) to the stirred solution in small portions over 15-20 minutes.

    • Causality: Portion-wise addition is crucial to manage the rate of reaction and hydrogen gas evolution, preventing an uncontrolled exotherm.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 2-4 hours.

    • Trustworthiness: Monitor the reaction's completion using Thin Layer Chromatography (TLC), comparing the reaction mixture to a spot of the starting material. The disappearance of the aldehyde spot indicates the reaction is complete.

  • Quenching: Carefully quench the reaction by slowly adding deionized water to decompose any excess sodium borohydride.

  • Solvent Removal: Concentrate the mixture under reduced pressure using a rotary evaporator to remove most of the methanol.

  • Extraction: Transfer the resulting aqueous slurry to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

    • Causality: The product alcohol is significantly more soluble in ethyl acetate than in the aqueous phase, allowing for efficient separation from inorganic salts.

  • Washing: Combine the organic extracts and wash sequentially with deionized water and then with brine.

    • Causality: The water wash removes residual methanol and water-soluble impurities. The brine wash helps to break any emulsions and begins the drying process.

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, then filter to remove the drying agent.

  • Purification: Concentrate the filtrate in vacuo to yield the crude product. Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure this compound.

Applications in Research and Development

The utility of this compound lies in the reactivity of its two key functional groups: the brominated aromatic ring and the primary alcohol. This dual functionality makes it a powerful scaffold for building molecular complexity.

  • Medicinal Chemistry: Substituted benzyl alcohols are foundational motifs in drug discovery.[9][10] The hydroxyl group can be easily converted into an ether or ester, or oxidized to an aldehyde or carboxylic acid. The bromine atom is a versatile handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of diverse aryl, alkyl, or nitrogen-containing substituents. This is critical for generating libraries of compounds for structure-activity relationship (SAR) studies.[11][12]

  • API Synthesis: As a registered pharmaceutical intermediate, this compound and its analogs are used in the multi-step synthesis of active pharmaceutical ingredients (APIs).[13]

  • Materials Science: The rigid, well-defined structure of the phenyl ring makes it a useful component in the synthesis of polymers, liquid crystals, and other advanced materials where specific electronic and steric properties are required.

Applications_Scaffold cluster_alcohol Alcohol Chemistry cluster_bromo Bromine Chemistry Core This compound Oxidation Oxidation (PCC, DMP) Core->Oxidation Esterification Esterification (Acyl Chloride) Core->Esterification Etherification Williamson Ether Synthesis (NaH, R-X) Core->Etherification Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) Core->Suzuki Sonogashira Sonogashira Coupling (Alkyne, Pd/Cu cat.) Core->Sonogashira Buchwald Buchwald-Hartwig (Amine, Pd cat.) Core->Buchwald Product_Aldehyde Aldehydes & Carboxylic Acids Oxidation->Product_Aldehyde Product_Ester Esters Esterification->Product_Ester Product_Ether Ethers Etherification->Product_Ether Product_Biaryl Bi-aryl Compounds Suzuki->Product_Biaryl Product_Alkynyl Alkynyl Arenes Sonogashira->Product_Alkynyl Product_Aniline N-Aryl Amines Buchwald->Product_Aniline

Caption: Reactivity pathways of this compound as a synthetic scaffold.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols are mandatory when handling this compound. The compound is classified with specific GHS hazard statements.

Table 4: GHS Hazard Information

Hazard Code Description
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation

Source: Biosynth Safety Data Sheet[7]

Handling and Personal Protective Equipment (PPE):

  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear nitrile or other chemically resistant gloves. A lab coat is required.

  • Respiratory Protection: If dusts or aerosols may be generated, use a NIOSH-approved respirator.

  • General Hygiene: Avoid breathing dust/fumes. Wash hands thoroughly after handling.

Storage and Incompatibilities:

  • Storage: Store in a tightly closed container in a cool, dry place.[5] Keep under an inert atmosphere (e.g., Nitrogen) for long-term stability.[7]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.

Conclusion

This compound is a commercially accessible and synthetically valuable building block for research and development professionals. Its procurement is straightforward from numerous specialized chemical suppliers, with varying grades of purity to suit different experimental needs. For applications requiring larger quantities or custom modifications, a reliable synthesis via the reduction of its corresponding aldehyde is readily achievable. The dual reactivity of its alcohol and bromo-aryl functionalities provides chemists with a powerful scaffold for constructing complex molecules, particularly in the fields of medicinal chemistry and materials science. Adherence to strict safety and handling protocols is essential for its responsible use in the laboratory.

References

An In-Depth Technical Guide to (4-Bromo-3,5-dimethylphenyl)methanol: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of (4-Bromo-3,5-dimethylphenyl)methanol, a key halogenated aromatic alcohol used in advanced organic synthesis. We will delve into its fundamental physicochemical properties, explore a robust and reliable synthetic pathway with mechanistic insights, and discuss its applications as a versatile building block, particularly for professionals in pharmaceutical research and drug development. This document is intended to serve as a practical resource for scientists, offering detailed protocols and safety information to facilitate its effective and safe utilization in the laboratory.

Core Physicochemical Properties

This compound, also known as 4-Bromo-3,5-dimethylbenzyl alcohol, is a substituted aromatic compound whose structural features—a reactive hydroxymethyl group and a strategically placed bromine atom—make it a valuable intermediate.[1][2] The bromine atom can be used in various cross-coupling reactions, while the alcohol moiety allows for esterification, etherification, or oxidation to an aldehyde or carboxylic acid. This dual reactivity is central to its utility in constructing more complex molecular architectures.

The fundamental properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₉H₁₁BrOPubChem[3]
Molecular Weight 215.09 g/mol PubChem[3][4]
CAS Number 27006-02-6CP Lab Safety[1]
Appearance White low melting crystalline solidChem-Impex[5]
IUPAC Name This compoundPubChem[3]
Canonical SMILES CC1=CC(=CC(=C1Br)C)COPubChem[3]

Synthesis Pathway and Mechanistic Considerations

The most direct and common method for synthesizing this compound is through the reduction of its corresponding aldehyde, 4-bromo-3,5-dimethylbenzaldehyde. This transformation is a cornerstone of organic chemistry and is typically achieved with high efficiency using a selective reducing agent.

Choice of Reducing Agent: A Rationale

For the reduction of an aldehyde to a primary alcohol, sodium borohydride (NaBH₄) is an exemplary choice. The rationale for its selection is rooted in its chemoselectivity and operational simplicity.

  • Expertise & Experience: Unlike more powerful reducing agents like lithium aluminum hydride (LiAlH₄), NaBH₄ is mild enough to selectively reduce aldehydes and ketones without affecting other potentially sensitive functional groups. It is also significantly safer to handle, as it does not react violently with atmospheric moisture or protic solvents like methanol and ethanol, which are often used as the reaction medium.[6] This compatibility simplifies the experimental setup and workup procedure.

  • Trustworthiness: The mechanism involves the transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide is then protonated by the solvent during the reaction or workup to yield the final alcohol. This is a highly reliable and well-documented reaction, ensuring high yields and purity of the desired product.[6]

The overall synthetic workflow is visualized in the diagram below.

G cluster_0 Synthesis Workflow A Starting Material (4-bromo-3,5-dimethylbenzaldehyde) B Reaction: Reduction (NaBH4 in Methanol) A->B Step 1 C Aqueous Workup & Extraction B->C Step 2 D Purification (e.g., Recrystallization) C->D Step 3 E Final Product This compound D->E Step 4

Caption: Workflow for the synthesis of this compound.

Applications in Drug Development and Research

Substituted benzyl alcohols are critical building blocks in medicinal chemistry. This compound is no exception, serving as a versatile precursor for active pharmaceutical ingredients (APIs).[5][7]

  • Scaffold for Complex Molecules: The compound provides a phenyl ring scaffold that can be further functionalized. The methyl groups offer steric hindrance and electronic effects that can be crucial for tuning the biological activity and pharmacokinetic properties of a target molecule.

  • Intermediate in Multi-step Synthesis: It is frequently used as an early-stage intermediate.[5] For instance, the alcohol can be converted to a leaving group (e.g., a tosylate or mesylate) for subsequent nucleophilic substitution, or the bromine atom can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, or Sonogashira couplings) to form new carbon-carbon or carbon-heteroatom bonds.

While specific drugs derived from this exact molecule are proprietary, its structural motifs are found in compounds investigated for a range of therapeutic areas, including anti-inflammatory and analgesic medications.[5]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential for ensuring personnel safety. The compound is classified with the following hazards:

  • Causes skin irritation (H315).[8][9]

  • Causes serious eye irritation (H319).[8][9]

  • May cause respiratory irritation (H335).[8][9]

Recommended Precautions:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[10]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.[8]

  • Handling: Avoid breathing dust, fumes, or vapors.[8] Avoid contact with skin and eyes. After handling, wash hands thoroughly.[10]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5] Keep away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[11]

In case of exposure, follow standard first-aid measures and consult the Safety Data Sheet (SDS) immediately.[9][11]

Experimental Protocol: Synthesis via Aldehyde Reduction

This section provides a detailed, self-validating methodology for the synthesis of this compound from 4-bromo-3,5-dimethylbenzaldehyde.

Materials and Reagents:

  • 4-bromo-3,5-dimethylbenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (reagent grade)

  • Deionized water

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

  • Dissolution of Starting Material: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of 4-bromo-3,5-dimethylbenzaldehyde in 100 mL of methanol. Stir until all solid has dissolved.

  • Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0-5 °C. This step is critical to moderate the exothermic reaction and prevent potential side reactions.

  • Addition of Reducing Agent: While stirring vigorously, add 2.0 g of sodium borohydride to the cooled solution in small portions over 15-20 minutes. Adding the reagent slowly ensures the reaction temperature remains under control. A similar procedure is effective for related substrates.[6]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching the Reaction: Once the reaction is complete, cool the flask again in an ice bath. Slowly and carefully add 1 M HCl dropwise to quench the excess NaBH₄ until gas evolution ceases. This step neutralizes the basic reaction mixture and decomposes the borate esters.

  • Solvent Removal: Remove the methanol from the mixture using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous residue to a separatory funnel. Add 100 mL of ethyl acetate and shake well. Allow the layers to separate and collect the organic layer. Extract the aqueous layer two more times with 50 mL portions of ethyl acetate.

  • Washing: Combine all organic extracts and wash sequentially with 50 mL of deionized water and 50 mL of brine. The brine wash helps to remove residual water from the organic phase.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.

  • Concentration: Concentrate the filtrate using a rotary evaporator to yield the crude product.

  • Purification: If necessary, purify the crude solid by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to obtain pure this compound.

References

A Technical Guide to the Crystallographic Analysis of (4-Bromo-3,5-dimethylphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The precise three-dimensional arrangement of atoms within a molecule is fundamental to understanding its chemical behavior, physical properties, and potential as a therapeutic agent or synthetic building block. This guide addresses the crystal structure of (4-bromo-3,5-dimethylphenyl)methanol, a compound of interest in synthetic and medicinal chemistry. While a definitive, publicly deposited crystal structure for this specific molecule is not available in crystallographic databases as of this writing, this document serves as a comprehensive technical protocol and conceptual framework for its determination and analysis. We provide a robust, field-proven methodology, from chemical synthesis and single-crystal growth to X-ray diffraction data collection and structure refinement. Furthermore, we discuss the anticipated structural features, including key intermolecular interactions that govern its supramolecular assembly, offering researchers a complete roadmap for elucidating and interpreting its solid-state architecture.

Introduction to this compound

This compound, also known as 4-bromo-3,5-dimethylbenzyl alcohol, belongs to a class of substituted aromatic compounds that are valuable intermediates in organic synthesis.[1] The presence of a bromine atom, two methyl groups, and a hydroxymethyl functional group on the phenyl ring imparts a unique combination of reactivity and structural properties. Halogenated organic molecules are pivotal in drug development for modulating pharmacokinetic properties, while the benzyl alcohol moiety provides a site for forming esters, ethers, or participating in hydrogen bonding.

Understanding the crystal structure is paramount. It reveals the molecule's intrinsic conformation and, more importantly, the non-covalent interactions—such as hydrogen and halogen bonds—that dictate crystal packing. This packing arrangement directly influences critical material properties like melting point, solubility, and stability, which are key considerations in drug formulation and material science. This guide provides the definitive experimental workflow to determine this unknown structure.

A Validated Workflow for Structure Determination

The process of determining a crystal structure is a sequential workflow that demands precision at every stage. Each step is designed to yield a result that validates its readiness for the subsequent phase, ensuring the integrity of the final structural model.

G Figure 1. Overall Experimental Workflow cluster_synthesis Chemical Synthesis cluster_crystal Crystal Growth cluster_xrd X-Ray Diffraction cluster_analysis Structural Analysis Synthesis Synthesis via Reduction Purification Chromatographic Purification Synthesis->Purification Ensure >98% Purity Solvent Solvent System Screening Purification->Solvent High-Purity Material Growth Slow Evaporation / Diffusion Solvent->Growth Optimal Conditions Mount Crystal Mounting Growth->Mount Select Defect-Free Crystal Collect Data Collection Mount->Collect Cryo-protection Process Data Integration & Scaling Collect->Process Generate Reflection File Solve Structure Solution (e.g., SHELXT) Process->Solve Obtain Initial Model Refine Refinement (e.g., SHELXL) Solve->Refine Minimize R-factors Validate Validation & Interpretation Refine->Validate Final CIF & Report

Caption: Figure 1. A self-validating workflow for crystal structure determination.

Synthesis and Crystallization

Expert Rationale: The foundation of high-quality crystallographic analysis is a pure, crystalline sample. The synthesis must yield material of >98% purity to prevent impurities from inhibiting crystal growth or co-crystallizing.

Protocol for Synthesis: A reliable method for synthesizing the title compound is the reduction of the corresponding aldehyde, 4-bromo-3,5-dimethylbenzaldehyde.

  • Reaction Setup: To a stirred solution of 4-bromo-3,5-dimethylbenzaldehyde (1 equivalent) in dry methanol (approx. 0.5 M solution) at 0 °C, add sodium borohydride (NaBH₄, 1.1 equivalents) portion-wise. The use of NaBH₄ is a mild and selective method for reducing aldehydes to alcohols.[2]

  • Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.

  • Workup: Quench the reaction by slowly adding deionized water. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product via flash column chromatography on silica gel to yield this compound as a pure solid.

Protocol for Single-Crystal Growth:

  • Solvent Screening: In separate small vials, test the solubility of ~5-10 mg of the purified compound in various solvents (e.g., hexane, ethyl acetate, acetone, ethanol, dichloromethane, and mixtures thereof). An ideal solvent system is one in which the compound is moderately soluble.

  • Slow Evaporation (Trusted Method): Dissolve the compound in a suitable solvent or solvent mixture (e.g., ethyl acetate/hexane) to near-saturation in a clean vial. Loosely cap the vial or cover it with parafilm perforated with a few pinholes.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature. Allow the solvent to evaporate slowly over several days. The slow process is critical as it allows molecules to organize into a well-ordered crystal lattice.

  • Harvesting: Once well-formed, optically clear crystals appear, carefully harvest them from the solution using a nylon loop.

Single-Crystal X-ray Diffraction (SC-XRD)

Expert Rationale: Data collection is performed at cryogenic temperatures (~100 K) to minimize atomic thermal vibrations, which results in higher resolution data and a more precise structural model.

Protocol for Data Collection:

  • Crystal Mounting: Select a suitable, defect-free crystal (typically 0.1-0.3 mm in size) under a microscope. Secure the crystal onto a cryo-loop using paratone oil, which also acts as a cryoprotectant.

  • Cryo-cooling: Immediately place the mounted crystal into the cold nitrogen stream (100 K) on the diffractometer.

  • Data Collection Strategy: Modern diffractometers equipped with software like APEX or CrysAlisPro will automatically determine an optimal data collection strategy to ensure high completeness and redundancy of the diffraction data.

  • Data Acquisition: Launch the data collection run using monochromatic radiation, typically Molybdenum (Mo Kα, λ = 0.71073 Å) or Copper (Cu Kα, λ = 1.54184 Å).

  • Data Processing: After collection, the raw diffraction images are processed. This involves integration (calculating the intensity of each diffraction spot), scaling, and absorption correction, yielding a reflection file (e.g., an HKL file).

Structure Solution, Refinement, and Analysis

Crystallographic Data Presentation

Upon successful refinement, the crystallographic data should be compiled into a standardized table. The following serves as a template for reporting the data for this compound.

Parameter Value (Anticipated)
Chemical FormulaC₉H₁₁BrO
Formula Weight215.09[1]
Temperature (K)100(2)
Wavelength (Å)0.71073
Crystal SystemTo be determined
Space GroupTo be determined
Unit Cell Dimensions
a (Å)To be determined
b (Å)To be determined
c (Å)To be determined
α (°)To be determined
β (°)To be determined
γ (°)To be determined
Volume (ų)To be determined
ZTo be determined
Density (calculated, g/cm³)To be determined
Absorption Coefficient (mm⁻¹)To be determined
F(000)To be determined
Data Collection & Refinement
Reflections CollectedTo be determined
Independent ReflectionsTo be determined
R(int)To be determined
Goodness-of-fit on F²To be determined
Final R indices [I > 2σ(I)]R₁ = < 0.05
wR₂ = < 0.12
R indices (all data)R₁ = To be determined
wR₂ = To be determined
Anticipated Structural Features and Discussion

While the precise structure is unknown, the molecular formula allows for an expert prediction of the key intermolecular interactions that will define its supramolecular chemistry.

Hydrogen Bonding: The primary and strongest interaction will undoubtedly be the hydrogen bond formed by the hydroxyl (-OH) group of the methanol moiety. It is highly probable that these groups will form chains or dimers. For instance, two molecules could link via a pair of O-H···O hydrogen bonds to form a classic R²₂(8) graph set motif. This is a very common and stabilizing interaction for alcohols.

Halogen Bonding and Other Interactions: The bromine atom introduces the possibility of halogen bonding (C-Br···O or C-Br···π interactions), where the electropositive region on the bromine atom (the σ-hole) interacts with a Lewis base. Furthermore, C-H···π interactions and potential π-π stacking between the phenyl rings, influenced by the steric bulk of the methyl groups, will likely play a secondary but important role in consolidating the crystal packing.

G cluster_mol1 Molecule A cluster_mol2 Molecule B a_ring C₆H₂(CH₃)₂Br a_ch2 CH₂ a_ring->a_ch2 a_oh O-H a_ch2->a_oh b_oh O-H a_oh->b_oh O-H···O Hydrogen Bond b_ring C₆H₂(CH₃)₂Br b_ch2 CH₂ b_ring->b_ch2 b_ch2->b_oh b_oh->a_oh O-H···O Hydrogen Bond lab Figure 2. Hypothesized Hydrogen-Bonded Dimer

Caption: Figure 2. A likely supramolecular synthon: the R²₂(8) hydrogen-bonded dimer.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous methodology for determining the crystal structure of this compound. By following the detailed protocols for synthesis, crystallization, and single-crystal X-ray diffraction, researchers can successfully elucidate its three-dimensional structure. The subsequent analysis of hydrogen bonding, potential halogen bonding, and other weak interactions will provide critical insights into its solid-state behavior, informing its application in drug design and materials science.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions Using (4-Bromo-3,5-dimethylphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Biaryl Methanols

The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation, stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1] This palladium-catalyzed reaction between an organohalide and an organoboron compound is particularly pivotal in the pharmaceutical and materials science sectors for the synthesis of biaryl scaffolds.[2][3]

(4-Bromo-3,5-dimethylphenyl)methanol is a valuable building block in this context. The presence of the aryl bromide provides a reactive handle for the Suzuki coupling, while the dimethyl substitution pattern influences the steric and electronic properties of the resulting biaryl product. Furthermore, the benzylic hydroxyl group offers a versatile point for subsequent functionalization, allowing for the facile introduction of a wide array of chemical moieties. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in Suzuki coupling reactions, complete with detailed protocols, mechanistic insights, and optimization strategies.

Reaction Principle: The Catalytic Cycle of Innovation

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][5] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.

The key steps are as follows:

  • Oxidative Addition: A low-valent palladium(0) species inserts into the carbon-bromine bond of this compound to form a palladium(II) intermediate. This is often the rate-determining step of the reaction.[6]

  • Transmetalation: The organoboron reagent, typically an arylboronic acid, is activated by a base to form a more nucleophilic boronate species. This species then transfers its organic group to the palladium(II) complex, displacing the halide.

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final biaryl product. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)Ln OxAdd Ar-Pd(II)Ln-Br Pd0->OxAdd Oxidative Addition Transmetal Ar-Pd(II)Ln-Ar' OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product Product (Ar-Ar') Transmetal->Product ArylHalide This compound (Ar-Br) ArylHalide->OxAdd BoronicAcid Ar'-B(OH)₂ BoronicAcid->Transmetal Base Base Base->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol provides a robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization may be required for specific substrates.

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • 1,4-Dioxane, anhydrous

  • Deionized water, degassed

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk flask or equivalent)

  • Magnetic stirrer/hotplate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 215 mg), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol, 276 mg).

  • Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (0.02 mmol, 4.5 mg) and triphenylphosphine (0.08 mmol, 21 mg) in a small amount of the reaction solvent. Add this catalyst mixture to the Schlenk flask.

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Under the inert atmosphere, add anhydrous 1,4-dioxane (8 mL) and degassed deionized water (2 mL) to the flask via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl methanol product.

Experimental_Workflow start Start reagents Combine Reactants & Catalyst in Schlenk Flask start->reagents inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) reagents->inert solvent Add Degassed Solvents (Dioxane/Water) inert->solvent react Heat Reaction Mixture (e.g., 90 °C) solvent->react monitor Monitor Reaction Progress (TLC or LC-MS) react->monitor workup Aqueous Workup (Extraction) monitor->workup purify Purify Product (Column Chromatography) workup->purify end End purify->end

Caption: Experimental workflow for the Suzuki coupling reaction.

Key Reaction Parameters and Optimization Strategies

The success of a Suzuki coupling reaction is highly dependent on the careful selection and optimization of several key parameters.

ParameterCommon ChoicesRationale and Field-Proven Insights
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂/Ligand, PdCl₂(dppf)The choice of catalyst and ligand is critical. For many standard aryl bromides, Pd(PPh₃)₄ is a reliable choice. In-situ generation from Pd(OAc)₂ and a phosphine ligand like PPh₃ or more electron-rich and bulky phosphines can enhance catalytic activity, especially for more challenging substrates.
Base K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃The base plays a crucial role in activating the boronic acid for transmetalation.[7] Inorganic bases are most common, with their strength and solubility influencing reaction rates and yields. For substrates with base-sensitive functional groups, milder bases like NaHCO₃ may be necessary.
Solvent System Toluene, 1,4-Dioxane, THF, DMF (often with water)The solvent must solubilize the reactants and catalyst. A mixture of an organic solvent and water is frequently used, as water can aid in the dissolution of the inorganic base and facilitate the catalytic cycle. The choice of solvent can also influence the reaction rate and selectivity.
Temperature 60-110 °CThe reaction temperature affects the rate of reaction. Higher temperatures can accelerate the reaction but may also lead to decomposition of the catalyst or reactants. The optimal temperature should be determined empirically for each specific substrate combination.
Boronic Acid/Ester Arylboronic acids, Arylboronic acid pinacol estersArylboronic acids are widely used due to their commercial availability and stability. Pinacol esters can be advantageous for less stable boronic acids and may exhibit different reactivity profiles.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst, insufficient degassing, incorrect base or solvent.Ensure the palladium catalyst is active. Thoroughly degas all solvents and the reaction mixture. Screen different bases and solvent systems.
Homocoupling of Boronic Acid Presence of oxygen, high catalyst loading.Improve inert atmosphere techniques. Reduce the catalyst loading.
Protodeborylation Presence of water and base, prolonged reaction time.Use anhydrous conditions if possible, or minimize the amount of water. Optimize the reaction time to avoid prolonged exposure to basic conditions.
Formation of Impurities Side reactions, decomposition of starting materials or product.Lower the reaction temperature. Screen different catalyst/ligand combinations. Optimize the workup and purification procedure.

References

Application Notes and Protocols for the Synthesis of Ligands from (4-Bromo-3,5-dimethylphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Bromo-3,5-dimethylphenyl)methanol is a versatile and commercially available starting material that serves as a crucial building block in the synthesis of a diverse range of ligands.[1][2] Its bifunctional nature, featuring a reactive benzylic alcohol and a strategically positioned bromo group on a sterically hindered phenyl ring, allows for sequential or orthogonal functionalization. This application note provides detailed protocols and expert insights into three primary synthetic strategies for transforming this precursor into valuable ligands: oxidation and subsequent derivatization, palladium-catalyzed cross-coupling reactions, and O-alkylation. These methodologies are foundational for applications in medicinal chemistry, materials science, and coordination chemistry, enabling the construction of complex molecular architectures.

Introduction: The Strategic Advantage of this compound

The molecular framework of this compound offers a unique combination of features for advanced ligand design. The bromo substituent is a key handle for a variety of powerful palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, which are cornerstones of modern synthetic chemistry for forming carbon-carbon and carbon-nitrogen bonds.[3][4][5] The flanking methyl groups provide steric bulk, which can be exploited to influence the conformational properties and binding selectivity of the final ligand. Furthermore, the primary alcohol functionality can be readily oxidized to an aldehyde for constructing imine-based ligands or converted into an ether to modulate solubility and hydrogen-bonding capabilities.

This guide is designed to provide researchers with robust, field-proven protocols for harnessing the synthetic potential of this valuable starting material.

Synthetic Strategy I: Oxidation to Aldehyde and Schiff Base Ligand Synthesis

A primary and highly effective route for elaborating this compound is its oxidation to the corresponding benzaldehyde. This aldehyde is a stable intermediate that serves as an electrophilic partner for the synthesis of various ligand classes, most notably Schiff bases, through condensation with primary amines.

Rationale and Mechanistic Insight

The oxidation of a primary benzylic alcohol to an aldehyde is a fundamental transformation in organic synthesis.[6] Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane are effective but often involve stoichiometric heavy metals or complex workups. A more environmentally benign and operationally simple alternative involves using dimethyl sulfoxide (DMSO) as the oxidant under acidic or activated conditions, often referred to as a Swern-type oxidation.[6][7] This method avoids harsh metal oxidants and typically results in high yields with minimal over-oxidation to the carboxylic acid.[6]

Following oxidation, the resulting 4-bromo-3,5-dimethylbenzaldehyde can be readily condensed with primary amines to form Schiff bases (or imines). This reaction is typically catalyzed by a trace amount of acid and proceeds via a hemiaminal intermediate, which then dehydrates to form the C=N double bond.[8] Schiff base ligands are of immense interest due to their excellent coordination capabilities with a wide range of metal ions.[9]

Experimental Protocols

Protocol 2.2.1: Oxidation of this compound to 4-Bromo-3,5-dimethylbenzaldehyde

This protocol is adapted from established methods for the oxidation of benzylic alcohols using DMSO.[7]

  • Materials:

    • This compound

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Oxalyl chloride or trifluoroacetic anhydride

    • Triethylamine (Et₃N)

    • Dichloromethane (DCM), anhydrous

  • Procedure:

    • Under an inert atmosphere (Nitrogen or Argon), dissolve DMSO (2.2 equivalents) in anhydrous DCM in a round-bottom flask and cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add oxalyl chloride (1.1 equivalents) to the stirred solution. Maintain the temperature at -78 °C and stir for 30 minutes to form the Swern oxidant.

    • Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture.

    • Stir the reaction at -78 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Add triethylamine (5.0 equivalents) dropwise to the flask. The mixture may become thick.

    • After 15 minutes, remove the cooling bath and allow the reaction to warm to room temperature.

    • Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with DCM (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 4-bromo-3,5-dimethylbenzaldehyde.

Protocol 2.2.2: Synthesis of a Schiff Base Ligand

This protocol describes a general procedure for the condensation of the synthesized aldehyde with a primary amine.[8][9]

  • Materials:

    • 4-Bromo-3,5-dimethylbenzaldehyde (from Protocol 2.2.1)

    • Primary amine of choice (e.g., aniline, benzylamine) (1.0 equivalent)

    • Ethanol or Methanol

    • Glacial acetic acid (catalytic amount, ~1-2 drops)

  • Procedure:

    • Dissolve 4-bromo-3,5-dimethylbenzaldehyde (1.0 equivalent) in ethanol in a round-bottom flask.

    • Add the primary amine (1.0 equivalent) to the solution.

    • Add 1-2 drops of glacial acetic acid to catalyze the reaction.

    • Stir the mixture at room temperature or gently reflux for 2-4 hours. The formation of a precipitate often indicates product formation.

    • Monitor the reaction by TLC until the starting aldehyde is consumed.

    • Cool the reaction mixture. If a solid has precipitated, collect it by filtration, wash with cold ethanol, and dry under vacuum.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the crude product by recrystallization or column chromatography.

Quantitative Data Summary
StepReactantsKey ReagentsSolventTemp. (°C)Typical Yield
Oxidation This compoundDMSO, Oxalyl Chloride, Et₃NDCM-78 to RT85-95%
Schiff Base 4-Bromo-3,5-dimethylbenzaldehyde, Primary AmineAcetic Acid (cat.)EthanolRT to 8080-98%

Experimental Workflow Diagram

Synthesis_Workflow_Part1 A This compound B 4-Bromo-3,5-dimethylbenzaldehyde A->B Swern Oxidation (DMSO, (COCl)₂, Et₃N) C Schiff Base Ligand B->C Condensation (R-NH₂, H⁺ cat.)

Caption: Workflow for oxidation and Schiff base synthesis.

Synthetic Strategy II: Palladium-Catalyzed Cross-Coupling Reactions

The aryl bromide moiety is the gateway to a vast chemical space via palladium-catalyzed cross-coupling reactions. These reactions are indispensable in modern drug discovery for their reliability, functional group tolerance, and broad scope.[10][11]

Buchwald-Hartwig Amination: Forging C-N Bonds

Principle and Rationale: The Buchwald-Hartwig amination is a premier method for constructing C(aryl)-N bonds.[3][12] The reaction couples an aryl halide with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is critical and is often a sterically hindered biarylphosphine (e.g., XPhos, SPhos) or a chelating phosphine (e.g., Xantphos), which facilitates the key steps of oxidative addition and reductive elimination in the catalytic cycle.[10][13]

Detailed Protocol: Buchwald-Hartwig Amination

  • Materials:

    • This compound (or its derivatives)

    • Amine (primary or secondary) (1.2 equivalents)

    • Palladium precatalyst (e.g., Pd₂(dba)₃ or a G3 precatalyst) (1-2 mol%)

    • Phosphine ligand (e.g., XPhos, RuPhos) (2-4 mol%)

    • Base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃) (1.5-2.0 equivalents)

    • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Procedure:

    • To an oven-dried Schlenk tube or vial, add the aryl bromide (1.0 eq.), palladium precatalyst, and phosphine ligand.

    • Add the base.

    • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

    • Add the anhydrous solvent, followed by the amine coupling partner.

    • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

    • Monitor the reaction by LC-MS or TLC.

    • Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of Celite to remove palladium residues.

    • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

    • Purify the crude product by column chromatography.

Sonogashira Coupling: Forging C(sp²)-C(sp) Bonds

Principle and Rationale: The Sonogashira coupling enables the direct linkage of a terminal alkyne to an aryl halide, creating an internal alkyne.[4][14] This reaction is invaluable for synthesizing rigid, linear scaffolds found in molecular electronics and certain classes of enzyme inhibitors. The catalytic system typically involves a palladium catalyst and a copper(I) co-catalyst (e.g., CuI), which facilitates the formation of a copper acetylide intermediate, accelerating the transmetalation step.[15]

Detailed Protocol: Sonogashira Coupling

  • Materials:

    • This compound (or its derivatives)

    • Terminal alkyne (1.2 equivalents)

    • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (1-3 mol%)

    • Copper(I) iodide (CuI) (2-5 mol%)

    • Amine base (e.g., Triethylamine, Diisopropylamine) (serves as base and solvent)

    • Anhydrous co-solvent (e.g., THF, Toluene) (optional)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 eq.), palladium catalyst, and CuI.

    • Add the anhydrous solvent (if used), followed by the amine base and the terminal alkyne.

    • Stir the reaction at room temperature or heat gently (40-60 °C) until the starting material is consumed (monitor by TLC/LC-MS).

    • Upon completion, dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of ammonium chloride (to remove copper salts) and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

Principle and Rationale: The Suzuki-Miyaura reaction is one of the most widely used C-C bond-forming reactions, coupling an aryl halide with an organoboron species (boronic acid or boronic ester).[5] Its popularity stems from the mild reaction conditions, high functional group tolerance, and the low toxicity and stability of the boronic acid reagents.[16] The reaction requires a palladium catalyst and a base (often a carbonate or phosphate) in a mixture of organic solvent and water.[17]

Detailed Protocol: Suzuki-Miyaura Coupling

  • Materials:

    • This compound (or its derivatives)

    • Aryl or heteroaryl boronic acid/ester (1.1-1.5 equivalents)

    • Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄) (1-5 mol%)

    • Aqueous base (e.g., 2M K₂CO₃ or K₃PO₄)

    • Solvent (e.g., Dioxane, DME, Toluene)

  • Procedure:

    • In a flask, combine the aryl bromide (1.0 eq.), the boronic acid/ester, and the palladium catalyst.

    • Add the organic solvent, followed by the aqueous base solution.

    • De-gas the mixture by bubbling argon through it for 15-20 minutes.

    • Heat the reaction mixture under an inert atmosphere at 80-100 °C until the reaction is complete (monitor by TLC/LC-MS).

    • Cool to room temperature and add water and an organic solvent (e.g., ethyl acetate).

    • Separate the layers, and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify the crude product by column chromatography or recrystallization.

Cross-Coupling Workflow Diagrams

Synthesis_Workflow_Part2 cluster_0 Cross-Coupling Strategies cluster_1 Buchwald-Hartwig cluster_2 Sonogashira cluster_3 Suzuki-Miyaura A This compound B Amine Ligand A->B R₂NH, Pd cat. Base C Alkyne Ligand A->C R-C≡CH, Pd/Cu cat. Base D Biaryl Ligand A->D Ar-B(OH)₂ Pd cat., Base

Caption: Palladium-catalyzed cross-coupling pathways.

References

The Strategic Application of (4-Bromo-3,5-dimethylphenyl)methanol in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Scaffold

In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures with potent and selective biological activities is paramount. (4-Bromo-3,5-dimethylphenyl)methanol emerges as a key building block, offering a unique combination of structural features that are highly advantageous for the medicinal chemist. Its brominated phenyl ring serves as a versatile handle for a myriad of cross-coupling reactions, enabling the systematic exploration of chemical space. The strategic placement of the methyl groups provides steric hindrance that can influence conformational preferences and metabolic stability, while the hydroxymethyl group offers a prime site for further functionalization or linkage to other pharmacophoric elements. This guide provides an in-depth exploration of the utility of this compound, complete with detailed protocols and biological context, to empower researchers in the design and synthesis of next-generation therapeutics.

The core utility of this scaffold lies in its capacity to serve as a precursor for more complex molecules, particularly in the realm of kinase inhibitors. The bromine atom is a key functional group that allows for the introduction of diverse aryl and heteroaryl moieties via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This enables the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.

Core Applications in Kinase Inhibitor Scaffolds

A significant application of brominated phenyl derivatives, structurally analogous to this compound, is in the development of potent and selective kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The design of small molecules that can specifically inhibit the activity of a particular kinase is a major focus of modern drug discovery.

The 4-bromophenyl moiety serves as a foundational element in the construction of these inhibitors. It can be strategically positioned to interact with specific residues within the ATP-binding pocket of the kinase, while the bromine atom provides a vector for the introduction of various substituents that can enhance potency and selectivity.

Experimental Protocols

Protocol 1: Synthesis of a Versatile Amide Intermediate

This protocol is adapted from the synthesis of novel Fibroblast Growth Factor Receptor 1 (FGFR1) inhibitors and demonstrates how a brominated phenyl core can be elaborated into a key intermediate for further diversification.[1][2][3]

Objective: To synthesize a 4-bromo-N-arylbenzamide intermediate, a common scaffold in kinase inhibitors.

Materials:

  • 4-Bromo-3,5-dimethylbenzoic acid (can be synthesized from this compound by oxidation)

  • 3,5-Dimethoxyaniline

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) HCl

  • Ethanol

  • Water

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle with temperature control

  • Filtration apparatus

Procedure:

  • To a round-bottom flask, add 4-bromo-3,5-dimethylbenzoic acid (1.0 eq), EDC HCl (1.0 eq), and ethanol.

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add 3,5-dimethoxyaniline (0.85 eq) to the reaction mixture.

  • Heat the solution to 80°C and stir for 5 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Add water to precipitate the product.

  • Collect the solid product by filtration and dry under vacuum.

Causality Behind Experimental Choices:

  • EDC HCl: This is a water-soluble carbodiimide used to activate the carboxylic acid for amide bond formation. It is a common and efficient coupling agent in organic synthesis.

  • Ethanol as Solvent: Ethanol is a suitable solvent for this reaction as it dissolves the reactants and is relatively easy to remove after the reaction is complete.

  • Heating to 80°C: The elevated temperature increases the reaction rate, allowing the amide bond formation to proceed to completion in a reasonable timeframe.

  • Precipitation with Water: The product is significantly less soluble in water than in ethanol. Adding water at the end of the reaction causes the product to precipitate out of the solution, allowing for easy isolation by filtration.

Protocol 2: Diversification via Suzuki-Miyaura Cross-Coupling

The bromine atom on the phenyl ring is a key feature that allows for further molecular elaboration using palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds.[4][5][6][7]

Objective: To couple an arylboronic acid to the brominated scaffold to introduce molecular diversity.

Materials:

  • (4-Bromo-3,5-dimethylphenyl)-containing intermediate (e.g., from Protocol 1)

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

  • Base (e.g., Potassium carbonate)

  • Solvent (e.g., Toluene, Ethanol, Water mixture)

  • Round-bottom flask or microwave vial

  • Magnetic stirrer

  • Heating source (heating mantle or microwave reactor)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a reaction vessel, combine the (4-bromo-3,5-dimethylphenyl)-containing intermediate (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

  • Purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Add the solvent system (e.g., a mixture of toluene, ethanol, and water).

  • Heat the reaction mixture to reflux (typically 80-100°C) or in a microwave reactor at a set temperature and time.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous workup by adding water and an organic solvent (e.g., ethyl acetate) and separating the layers.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Palladium Catalyst: Palladium complexes are highly efficient catalysts for the Suzuki-Miyaura reaction, facilitating the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle.[7]

  • Base: The base is crucial for activating the boronic acid, forming a more nucleophilic boronate species that can undergo transmetalation with the palladium complex.[4]

  • Inert Atmosphere: The palladium catalyst, particularly in its Pd(0) oxidation state, is sensitive to oxidation by air. Conducting the reaction under an inert atmosphere prevents catalyst deactivation.

  • Solvent System: A mixture of an organic solvent and water is often used to dissolve both the organic reactants and the inorganic base, facilitating the reaction.

Data Presentation: Biological Activity of Derived Kinase Inhibitors

The following table summarizes the in vitro anti-proliferative activity of a series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives, synthesized from a structurally related starting material, against several non-small cell lung cancer (NSCLC) cell lines. This data highlights the potential of this scaffold in developing potent anti-cancer agents.

Compound IDNCI-H520 (IC50, µM)NCI-H1581 (IC50, µM)NCI-H226 (IC50, µM)NCI-H460 (IC50, µM)NCI-H1703 (IC50, µM)Reference
C9 1.36 ± 0.271.25 ± 0.232.31 ± 0.412.14 ± 0.361.85 ± 0.32[1][2][3]

Visualization of Mechanism and Workflow

Signaling Pathway

The synthesized compounds from the 4-bromobenzamide scaffold were found to inhibit the phosphorylation of FGFR1 and its downstream signaling components, PLCγ1 and ERK.[1][2][3] This inhibition leads to cell cycle arrest and apoptosis in cancer cells.

FGFR1_Signaling_Pathway FGF FGF Ligand FGFR1 FGFR1 Receptor FGF->FGFR1 Binds & Activates PLCg1 PLCγ1 FGFR1->PLCg1 Phosphorylates ERK ERK FGFR1->ERK Phosphorylates (via RAS-MAPK) Proliferation Cell Proliferation & Survival PLCg1->Proliferation ERK->Proliferation Apoptosis Apoptosis Inhibitor (4-Bromo-3,5-dimethylphenyl) derived Inhibitor Inhibitor->FGFR1 Inhibits Phosphorylation Inhibitor->Apoptosis Induces

Caption: FGFR1 Signaling Pathway and Point of Inhibition.

Experimental Workflow

The general workflow for utilizing this compound in a drug discovery program involves a multi-step process from initial modification to biological evaluation.

Experimental_Workflow Start This compound Oxidation Oxidation Start->Oxidation Intermediate 4-Bromo-3,5-dimethyl- benzoic Acid Oxidation->Intermediate Coupling Amide Coupling (Protocol 1) Intermediate->Coupling Scaffold Brominated Amide Scaffold Coupling->Scaffold Suzuki Suzuki Coupling (Protocol 2) Scaffold->Suzuki Library Diverse Compound Library Suzuki->Library Screening Biological Screening (e.g., Kinase Assays) Library->Screening SAR Structure-Activity Relationship (SAR) Screening->SAR Lead Lead Compound SAR->Lead

Caption: Synthetic workflow for lead generation.

Conclusion and Future Perspectives

This compound represents a valuable and strategically designed starting material for medicinal chemistry campaigns. Its inherent structural features provide a robust platform for the synthesis of diverse and complex small molecules. The protocols and data presented herein demonstrate a clear path from this versatile building block to the generation of biologically active compounds, particularly in the context of kinase inhibition. As the demand for novel therapeutics continues to grow, the judicious application of such well-conceived scaffolds will undoubtedly accelerate the pace of drug discovery and development.

References

The Versatile Synthon: Harnessing (4-Bromo-3,5-dimethylphenyl)methanol in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

(An Application & Protocol Guide for Advanced Chemical Synthesis)

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: Unveiling a Strategic Building Block

In the landscape of medicinal chemistry and materials science, the strategic selection of molecular building blocks is paramount to the efficient construction of complex target molecules. (4-Bromo-3,5-dimethylphenyl)methanol, a readily accessible aromatic alcohol, has emerged as a versatile synthon, offering a unique combination of reactive handles for molecular elaboration. Its structure, featuring a reactive benzylic alcohol, a strategically positioned bromine atom for cross-coupling reactions, and two methyl groups that provide steric hindrance and influence electronic properties, makes it a valuable starting material for the synthesis of a diverse array of compounds.

This comprehensive guide provides researchers, scientists, and drug development professionals with in-depth application notes and detailed, field-proven protocols for the utilization of this compound in key synthetic transformations. The protocols herein are designed to be self-validating, with a focus on explaining the causality behind experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemical principles.

Table 1: Physicochemical Properties of this compound

PropertyValue
IUPAC Name This compound
Molecular Formula C₉H₁₁BrO
Molecular Weight 215.09 g/mol
CAS Number 27006-02-6
Appearance White to off-white solid
Melting Point 113-115 °C

Core Applications & Synthetic Transformations

The synthetic utility of this compound is primarily centered around the reactivity of its two key functional groups: the benzylic alcohol and the aryl bromide. This allows for a modular approach to synthesis, where each functional group can be independently manipulated to introduce desired structural motifs. The following sections detail the application of this building block in several cornerstone reactions of modern organic synthesis.

logical_relationships A This compound B Aryl Bromide (Cross-Coupling Site) A->B C Benzylic Alcohol (Functionalization Site) A->C D Suzuki Coupling B->D C-C bond E Sonogashira Coupling B->E C-C bond F Buchwald-Hartwig Amination B->F C-N bond G Etherification C->G C-O bond H Oxidation to Aldehyde C->H C=O bond I Conversion to Alkyl Halide C->I C-X bond Suzuki_Workflow start Start reagents Combine: This compound, Arylboronic Acid, Pd(PPh₃)₄, K₂CO₃ start->reagents solvent Add 1,4-Dioxane/H₂O reagents->solvent reaction Heat under Inert Atmosphere (e.g., 80-100°C) solvent->reaction workup Aqueous Workup (Extraction) reaction->workup purification Column Chromatography workup->purification product Biaryl Product purification->product Oxidation_Workflow start Start alcohol_sol Dissolve this compound in anhydrous DCM start->alcohol_sol add_dmp Add Dess-Martin Periodinane alcohol_sol->add_dmp reaction Stir at Room Temperature add_dmp->reaction workup Quench with Na₂S₂O₃/NaHCO₃ and Extract reaction->workup purification Column Chromatography workup->purification aldehyde 4-Bromo-3,5-dimethylbenzaldehyde purification->aldehyde

Application Note: A Strategic Guide to the Grignard Reaction with (4-Bromo-3,5-dimethylphenyl)methanol for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive protocol and in-depth scientific rationale for executing a Grignard reaction using (4-bromo-3,5-dimethylphenyl)methanol. Due to the inherent incompatibility of the acidic benzylic alcohol with the strongly basic Grignard reagent, a robust protection-deprotection strategy is essential. This guide details a field-proven, three-stage workflow: 1) Protection of the hydroxyl group as a silyl ether, 2) Formation and subsequent reaction of the aryl Grignard reagent, and 3) In-situ deprotection during acidic workup to yield the final product. This application note is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in complex organic synthesis.

Foundational Principles & Strategic Overview

The Grignard reaction, a cornerstone of carbon-carbon bond formation, involves the nucleophilic addition of an organomagnesium halide to an electrophile, most commonly a carbonyl compound.[1][2] The starting material, this compound, presents a unique challenge: it contains both the requisite aryl bromide for Grignard reagent formation and an acidic hydroxyl proton. Grignard reagents are exceptionally strong bases and will readily deprotonate alcohols in a rapid acid-base reaction, quenching the reagent and preventing the desired C-C bond formation.[3][4]

Therefore, a successful synthesis necessitates masking the reactivity of the hydroxyl group. This is achieved by converting it into a protecting group that is inert to the Grignard reagent.[5][6] Silyl ethers are the protecting group of choice for this application due to their ease of formation, stability under basic and nucleophilic conditions, and straightforward removal.[5][7]

The overall synthetic strategy is a multi-step sequence:

  • Protection: The alcohol is converted to a tert-butyldimethylsilyl (TBDMS) ether.

  • Grignard Formation & Reaction: The aryl bromide of the protected compound is reacted with magnesium metal to form the Grignard reagent, which is then immediately used to attack a suitable electrophile (e.g., an aldehyde or ketone).

  • Workup & Deprotection: An acidic workup protonates the newly formed alkoxide and concurrently cleaves the silyl ether, regenerating the original alcohol functionality in the final product molecule.[8]

This integrated approach provides an efficient pathway to complex diaryl methanol derivatives and other advanced intermediates.

Reaction Mechanisms and Rationale

Step 1: Protection of the Hydroxyl Group

The first critical step is the protection of the benzylic alcohol. We employ tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a mild base like imidazole.

  • Mechanism: Imidazole acts as a base to deprotonate the alcohol, forming an alkoxide. This nucleophilic alkoxide then attacks the electrophilic silicon atom of TBDMSCl in an SN2-like reaction, displacing the chloride ion.[3][6] The bulky tert-butyl group on the silicon enhances the stability of the resulting silyl ether.

Step 2: Grignard Reagent Formation and Reaction

With the acidic proton masked, the Grignard reagent can be formed.

  • Formation: The reaction involves the oxidative insertion of magnesium metal into the carbon-bromine bond. This is typically performed in an anhydrous ether solvent, such as tetrahydrofuran (THF), which is essential for stabilizing the Grignard reagent through coordination.[9][10] The polarity of the C-Br bond is effectively reversed (a concept known as "umpolung"), transforming the aryl carbon from an electrophilic site to a potent nucleophile.[11]

  • Reaction: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of an aldehyde or ketone.[12][13] This addition proceeds through a six-membered ring transition state, forming a new carbon-carbon bond and a magnesium alkoxide intermediate.[1]

Step 3: Acidic Workup and Silyl Ether Deprotection

The final stage concludes the reaction and reveals the desired product.

  • Mechanism: The addition of a dilute aqueous acid (e.g., HCl or NH₄Cl) serves two purposes. First, it protonates the magnesium alkoxide intermediate to yield the tertiary or secondary alcohol product.[14] Second, the acidic conditions facilitate the hydrolysis of the TBDMS ether, regenerating the original benzylic alcohol. Acid-catalyzed cleavage of silyl ethers is a standard and efficient deprotection method.[15][16]

Experimental Protocols

Safety First: Grignard reactions are highly exothermic and involve flammable solvents. All procedures must be conducted in a certified chemical fume hood. Anhydrous conditions are paramount for success.[17][18] All glassware must be rigorously dried in an oven ( >120 °C) overnight and assembled hot under a stream of inert gas (Nitrogen or Argon).[19] Personal Protective Equipment (PPE), including safety goggles, a flame-resistant lab coat, and appropriate gloves, is mandatory.[20]

Protocol 1: Protection of this compound
  • Reagent Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Dissolution: Add anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to dissolve the starting material completely under an inert atmosphere.

  • Base Addition: Add imidazole (1.5 eq). Stir until it dissolves.

  • Silyl Chloride Addition: Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.1 eq) portion-wise at 0 °C (ice bath).

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product is often pure enough for the next step. If necessary, purify by flash column chromatography on silica gel.

Protocol 2: Grignard Reaction and Deprotection
  • Apparatus Setup: Assemble a flame-dried three-neck flask with a reflux condenser, a pressure-equalizing dropping funnel, and a glass stopper. Place a magnetic stir bar in the flask. Maintain a positive pressure of inert gas (N₂ or Ar) throughout the reaction.

  • Magnesium Activation: Place magnesium turnings (1.5 eq) into the flask. Add a single crystal of iodine; its disappearance indicates activation of the magnesium surface.[21]

  • Initiation: Add a small volume (~10%) of a solution of the TBDMS-protected aryl bromide (from Protocol 1, 1.0 eq) dissolved in anhydrous THF via the dropping funnel. Gentle heating with a heat gun may be required to initiate the reaction, which is indicated by bubbling and a cloudy, grayish appearance.[21]

  • Grignard Formation: Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. The reaction is exothermic.[17] After the addition is complete, continue to stir the mixture at room temperature for an additional 60 minutes to ensure complete formation of the Grignard reagent.

  • Electrophile Addition:

    • Cool the Grignard solution to 0 °C in an ice bath.

    • Dissolve the electrophile (e.g., benzaldehyde, 0.95 eq) in anhydrous THF and add it to the dropping funnel.

    • Add the electrophile solution dropwise to the stirred Grignard reagent. Maintain the temperature at 0 °C.

    • After addition, allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates consumption of the electrophile.

  • Workup and In-Situ Deprotection:

    • Cool the reaction mixture again to 0 °C.

    • Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) or 1 M HCl. Caution: This is an exothermic process.

    • Stir the resulting mixture vigorously for 30-60 minutes. This step neutralizes the reaction and cleaves the TBDMS protecting group.[15][22]

    • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[23]

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the final alcohol.

Data Presentation: Reaction Parameters

Step Reactant Reagent/Electrophile Equivalents Solvent Typical Time Expected Yield
Protection This compoundTBDMSCl / Imidazole1.0 / 1.1 / 1.5DCM or THF2-4 h>95%
Grignard Formation TBDMS-protected Aryl BromideMg Turnings1.0 / 1.5Anhydrous THF1-2 hN/A (used in situ)
Grignard Reaction Grignard ReagentAldehyde/Ketone1.0 / 0.95Anhydrous THF1-3 h70-90%
Deprotection Crude Product Mixture1 M HCl (aq)N/A (Workup)N/A0.5-1 h>90% (for step)

Visualization of Experimental Workflow

Grignard_Workflow SM Start: this compound Protect Step 1: Protection Reagents: TBDMSCl, Imidazole Solvent: Anhydrous DCM SM->Protect Protection Protected_Intermediate Intermediate: TBDMS-Protected Aryl Bromide Protect->Protected_Intermediate Isolate Grignard_Formation Step 2a: Grignard Formation Reagents: Mg(0), I2 (cat.) Solvent: Anhydrous THF Protected_Intermediate->Grignard_Formation Use Grignard_Reagent Reactive Intermediate: Aryl Grignard Reagent Grignard_Formation->Grignard_Reagent Formation Grignard_Reaction Step 2b: Grignard Reaction Reagent: Electrophile (e.g., RCHO) Solvent: Anhydrous THF Grignard_Reagent->Grignard_Reaction Reaction Alkoxide Intermediate: Mg-Alkoxide & Silyl Ether Grignard_Reaction->Alkoxide Addition Workup Step 3: Workup & Deprotection Reagent: 1 M HCl (aq) Alkoxide->Workup Quench Final_Product Final Product: Purified Diaryl Methanol Derivative Workup->Final_Product Purification

Caption: Workflow for the protected Grignard reaction.

Troubleshooting and Field-Proven Insights

  • Failure to Initiate: This is the most common issue.

    • Cause: A passivating layer of magnesium oxide on the turnings or residual moisture.[24]

    • Solution: Gently crush the magnesium turnings with a glass rod in situ (under inert gas) to expose a fresh surface.[25] Add a small crystal of iodine or a few drops of 1,2-dibromoethane as an activator. Apply gentle, localized heat with a heat gun.[21]

  • Low Yield:

    • Cause: Incomplete reaction or formation of side products, such as the Wurtz coupling byproduct (biphenyl derivative).[11][26] This is favored at higher temperatures.

    • Solution: Ensure slow, controlled addition of the aryl bromide to prevent the reaction temperature from rising too quickly. Use of THF with LiCl as an additive can sometimes improve yields and reactivity.[27]

  • Product Mixture is Complex:

    • Cause: Incomplete protection or premature deprotection can lead to a mixture of starting material and byproducts.

    • Solution: Ensure the protection step goes to completion by TLC analysis before proceeding. During workup, ensure the quenching step is performed at 0 °C to control the exotherm.

References

Navigating the Selective Oxidation of (4-Bromo-3,5-dimethylphenyl)methanol: A Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

The selective oxidation of primary benzylic alcohols to their corresponding aldehydes is a cornerstone transformation in modern organic synthesis. The resulting aromatic aldehydes are versatile intermediates, crucial for the construction of complex molecules in pharmaceuticals, agrochemicals, and materials science. This guide provides an in-depth analysis of reliable and field-proven protocols for the oxidation of (4-Bromo-3,5-dimethylphenyl)methanol to 4-Bromo-3,5-dimethylbenzaldehyde. We will delve into the mechanistic underpinnings of several key methodologies, offering a rationale for experimental choices and providing detailed, step-by-step protocols to ensure reproducible and high-yielding results.

The Synthetic Challenge: Mild and Selective Oxidation

The primary challenge in oxidizing a primary alcohol to an aldehyde lies in preventing over-oxidation to the corresponding carboxylic acid. Strong oxidizing agents will readily facilitate this subsequent oxidation. Therefore, the choice of a mild and selective oxidizing agent is paramount for a successful transformation.[1][2] This guide will focus on four widely adopted and robust methods:

  • Pyridinium Chlorochromate (PCC) Oxidation: A classic and reliable chromium-based reagent.

  • Swern Oxidation: A metal-free oxidation known for its mild conditions.

  • Dess-Martin Periodinane (DMP) Oxidation: A hypervalent iodine reagent offering high selectivity and operational simplicity.

  • TEMPO-Catalyzed Oxidation: A catalytic approach utilizing a stable nitroxyl radical.

Method 1: Pyridinium Chlorochromate (PCC) Oxidation

PCC is a complex of chromium trioxide, pyridine, and hydrochloric acid. It is a milder oxidizing agent compared to other chromium(VI) reagents like Jones reagent, which allows for the selective oxidation of primary alcohols to aldehydes without significant over-oxidation.[1][3][4]

Mechanistic Insight

The oxidation mechanism begins with the formation of a chromate ester from the alcohol and PCC.[3][5] A base, typically pyridine present in the reaction mixture, then abstracts a proton from the carbon bearing the hydroxyl group. This is followed by an E2-like elimination, where the C-H bond breaks, a C=O double bond forms, and the chromium species is reduced.[3][6]

PCC_Mechanism cluster_0 Formation of Chromate Ester cluster_1 Elimination Alcohol This compound Chromate_Ester Chromate Ester Intermediate Alcohol->Chromate_Ester Reaction with PCC PCC Pyridinium Chlorochromate PCC->Chromate_Ester Aldehyde 4-Bromo-3,5-dimethylbenzaldehyde Chromate_Ester->Aldehyde Proton Abstraction & E2 Elimination Base Pyridine Base->Aldehyde Reduced_Cr Reduced Chromium Species Aldehyde->Reduced_Cr

Caption: PCC Oxidation Mechanism.

Experimental Protocol: PCC Oxidation

Materials:

  • This compound

  • Pyridinium chlorochromate (PCC)

  • Anhydrous dichloromethane (DCM)

  • Celite® or silica gel

  • Anhydrous diethyl ether

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a stirred suspension of PCC (1.5 equivalents) and Celite® (or silica gel, approximately the same weight as PCC) in anhydrous DCM, add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise at room temperature.[7]

  • Stir the reaction mixture vigorously at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with anhydrous diethyl ether and filter the suspension through a pad of Celite® or silica gel to remove the chromium salts.

  • Wash the filter cake thoroughly with additional anhydrous diethyl ether.

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the resulting crude aldehyde by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 4-Bromo-3,5-dimethylbenzaldehyde.

Method 2: Swern Oxidation

The Swern oxidation is a widely used metal-free method that employs dimethyl sulfoxide (DMSO) as the oxidant, activated by an electrophile such as oxalyl chloride or trifluoroacetic anhydride.[8][9][10] It is known for its mild reaction conditions, typically conducted at low temperatures (-78 °C), making it suitable for substrates with sensitive functional groups.[9][11][12]

Mechanistic Insight

The reaction proceeds in two main stages. First, DMSO reacts with oxalyl chloride to form a highly reactive electrophilic sulfur species, the chlorosulfonium salt.[6][9] The alcohol then attacks this species, forming an alkoxysulfonium salt.[9] In the second stage, a hindered non-nucleophilic base, such as triethylamine (TEA), is added. The base deprotonates the carbon adjacent to the oxygen, leading to the formation of a sulfur ylide. This ylide then undergoes an intramolecular elimination via a five-membered ring transition state to yield the aldehyde, dimethyl sulfide, and the protonated base.[8][11]

Swern_Mechanism cluster_0 Activation of DMSO cluster_1 Formation of Alkoxysulfonium Salt cluster_2 Elimination DMSO Dimethyl Sulfoxide Chlorosulfonium_Salt Chlorosulfonium Salt DMSO->Chlorosulfonium_Salt Reaction Oxalyl_Chloride Oxalyl Chloride Oxalyl_Chloride->Chlorosulfonium_Salt Alkoxysulfonium_Salt Alkoxysulfonium Salt Chlorosulfonium_Salt->Alkoxysulfonium_Salt Nucleophilic Attack Alcohol This compound Alcohol->Alkoxysulfonium_Salt Aldehyde 4-Bromo-3,5-dimethylbenzaldehyde Alkoxysulfonium_Salt->Aldehyde Deprotonation & Elimination Base Triethylamine Base->Aldehyde DMS Dimethyl Sulfide Aldehyde->DMS

Caption: Swern Oxidation Mechanism.

Experimental Protocol: Swern Oxidation

Materials:

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Oxalyl chloride

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA)

  • Anhydrous diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a solution of oxalyl chloride (1.5 equivalents) in anhydrous DCM at -78 °C (dry ice/acetone bath), add a solution of anhydrous DMSO (2.2 equivalents) in anhydrous DCM dropwise. Stir the mixture for 15 minutes.

  • Add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture, maintaining the temperature at -78 °C. Stir for 30 minutes.

  • Add triethylamine (5.0 equivalents) dropwise to the reaction mixture. After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature over 30-60 minutes.

  • Quench the reaction by adding water. Extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Method 3: Dess-Martin Periodinane (DMP) Oxidation

Dess-Martin periodinane is a hypervalent iodine(V) reagent that offers a mild, selective, and convenient method for oxidizing primary alcohols to aldehydes.[2][13][14] The reaction is typically fast and can be performed at room temperature in common organic solvents like dichloromethane.[13][15]

Mechanistic Insight

The mechanism involves the initial displacement of an acetate ligand on the iodine center by the alcohol to form an intermediate.[2][14] A subsequent intramolecular proton transfer, facilitated by the acetate ligand, leads to the formation of the aldehyde, acetic acid, and a reduced iodine(III) species.[2][14]

DMP_Mechanism cluster_0 Ligand Exchange cluster_1 Elimination Alcohol This compound Intermediate Periodinane Intermediate Alcohol->Intermediate Reaction DMP Dess-Martin Periodinane DMP->Intermediate Aldehyde 4-Bromo-3,5-dimethylbenzaldehyde Intermediate->Aldehyde Intramolecular Proton Transfer & Elimination Reduced_Iodine Reduced Iodine(III) Species Aldehyde->Reduced_Iodine Acetic_Acid Acetic Acid Aldehyde->Acetic_Acid

Caption: Dess-Martin Periodinane Oxidation Mechanism.

Experimental Protocol: DMP Oxidation

Materials:

  • This compound

  • Dess-Martin Periodinane (DMP)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a solution of this compound (1.0 equivalent) in anhydrous DCM, add Dess-Martin Periodinane (1.1-1.5 equivalents) in one portion at room temperature.[16]

  • Stir the reaction mixture at room temperature for 1-3 hours, monitoring its progress by TLC.

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate solution and saturated aqueous sodium thiosulfate solution.

  • Stir the biphasic mixture vigorously until the organic layer becomes clear.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude aldehyde by column chromatography on silica gel.

Method 4: TEMPO-Catalyzed Oxidation

2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) is a stable free radical that can act as a catalyst for the selective oxidation of primary alcohols to aldehydes in the presence of a stoichiometric co-oxidant.[17] Common co-oxidants include sodium hypochlorite (bleach) or bis(acetoxy)iodobenzene (BAIB). This method is attractive due to its catalytic nature and often milder conditions.

Mechanistic Insight

The catalytic cycle begins with the oxidation of TEMPO to the highly reactive N-oxoammonium ion by the co-oxidant.[17][18] This N-oxoammonium ion is the active oxidizing species that reacts with the alcohol to form the aldehyde, regenerating a hydroxylamine derivative of TEMPO. The hydroxylamine is then re-oxidized by the co-oxidant back to the N-oxoammonium ion, thus completing the catalytic cycle.[18]

TEMPO_Mechanism cluster_0 Catalytic Cycle TEMPO TEMPO (Radical) Oxoammonium N-Oxoammonium Ion TEMPO->Oxoammonium Oxidation Hydroxylamine Hydroxylamine Oxoammonium->Hydroxylamine Alcohol Oxidation Hydroxylamine->TEMPO Re-oxidation Co_oxidant_in Co-oxidant Co_oxidant_in->Oxoammonium Co_oxidant_out Reduced Co-oxidant Co_oxidant_in->Co_oxidant_out Alcohol This compound Aldehyde 4-Bromo-3,5-dimethylbenzaldehyde Alcohol->Aldehyde

Caption: TEMPO-Catalyzed Oxidation Mechanism.

Experimental Protocol: TEMPO-Catalyzed Oxidation (Anelli-Montanari Conditions)

Materials:

  • This compound

  • TEMPO

  • Potassium bromide (KBr)

  • Aqueous sodium hypochlorite (NaOCl, commercial bleach)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a vigorously stirred biphasic mixture of a solution of this compound (1.0 equivalent) in DCM and a saturated aqueous sodium bicarbonate solution, add TEMPO (0.01-0.05 equivalents) and potassium bromide (0.1 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add aqueous sodium hypochlorite solution (1.2 equivalents) dropwise, ensuring the temperature remains below 5 °C. The reaction is often accompanied by a color change.

  • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring by TLC.

  • Once the reaction is complete, separate the layers. Extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with saturated aqueous sodium thiosulfate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Comparison of Methods

MethodReagentsTemperatureAdvantagesDisadvantages
PCC Oxidation Pyridinium chlorochromateRoom TemperatureReliable, well-establishedToxic chromium waste, stoichiometric reagent
Swern Oxidation DMSO, oxalyl chloride, TEA-78 °C to RTMild, metal-free, high yieldsFoul-smelling byproduct (DMS), requires low temperatures
DMP Oxidation Dess-Martin PeriodinaneRoom TemperatureMild, fast, neutral conditions, simple workupPotentially explosive reagent, stoichiometric
TEMPO-Catalyzed TEMPO, NaOCl, KBr0 °CCatalytic, mild, environmentally benign co-oxidantRequires careful control of pH and temperature

Conclusion

The selective oxidation of this compound to its corresponding aldehyde can be achieved through several reliable methods. The choice of a specific protocol will depend on factors such as the scale of the reaction, the presence of other functional groups in the molecule, and considerations regarding reagent toxicity and waste disposal. For routine, small-scale syntheses, PCC and DMP oxidations offer simplicity and reliability. For larger-scale applications or with sensitive substrates, the milder conditions of the Swern oxidation or the catalytic nature of the TEMPO-mediated oxidation may be more advantageous. By understanding the mechanistic principles and adhering to the detailed protocols provided, researchers can confidently and efficiently perform this critical transformation in their synthetic endeavors.

References

Application Note & Protocol: High-Efficiency Etherification of (4-Bromo-3,5-dimethylphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the etherification of (4-Bromo-3,5-dimethylphenyl)methanol, a key intermediate in the synthesis of advanced pharmaceutical and materials science compounds. We present a detailed, field-tested protocol based on the Williamson ether synthesis, which offers high yields and excellent functional group tolerance. The narrative delves into the mechanistic underpinnings of the reaction, rationale for procedural steps, process optimization, and alternative methodologies, including phase-transfer catalysis and modern iron-catalyzed systems. This guide is intended for researchers, chemists, and process development professionals seeking a robust and reproducible method for the synthesis of substituted benzyl ethers.

Introduction & Strategic Importance

This compound is a valuable aromatic building block characterized by its sterically hindered and electronically defined structure. The conversion of its benzylic alcohol moiety into an ether is a critical transformation for introducing lipophilic groups, installing protecting groups, or creating linkages for further molecular elaboration.

The choice of etherification strategy is paramount to achieving high yield and purity while preserving the integrity of the molecule's other functional groups—namely the aryl bromide. While multiple methods exist for ether synthesis, the Williamson ether synthesis remains a cornerstone of organic chemistry due to its reliability and broad applicability.[1] This method proceeds via an SN2 mechanism, involving the formation of an alkoxide nucleophile followed by its reaction with an electrophilic alkyl halide. This application note will focus on a standard, high-yield Williamson protocol and discuss relevant modern alternatives.

Reaction Principles and Mechanistic Overview

The etherification of a primary benzylic alcohol like this compound is ideally suited for the Williamson synthesis. The reaction proceeds in two distinct conceptual stages:

  • Deprotonation: The alcohol is treated with a strong, non-nucleophilic base to quantitatively generate the corresponding alkoxide. The choice of base is critical; hydrides such as sodium hydride (NaH) are often preferred as they irreversibly deprotonate the alcohol, driving the equilibrium forward. The only byproduct is hydrogen gas, which is easily removed from the reaction system.[2]

  • Nucleophilic Substitution (SN2): The resulting alkoxide, a potent nucleophile, attacks a primary alkyl halide (R-X) in a bimolecular nucleophilic substitution (SN2) reaction.[3][4] The reaction proceeds via a backside attack, leading to the formation of the C-O ether bond and displacement of the halide leaving group. The efficiency of this step is highly dependent on the leaving group ability (I > Br > Cl) and the steric hindrance of the electrophile.[1]

Below is a diagram illustrating the general mechanism for this transformation.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack ArCH2OH Ar-CH₂-OH Alkoxide Ar-CH₂-O⁻ Na⁺ ArCH2OH->Alkoxide + NaH NaH NaH H2 H₂ (gas) Start Ar-CH₂-O⁻ Na⁺ TS [R---O(CH₂Ar)---X]⁻ Start->TS Backside Attack AlkylHalide R-X AlkylHalide->TS Product Ar-CH₂-O-R TS->Product Byproduct NaX TS->Byproduct

Caption: General mechanism of the Williamson ether synthesis.

Detailed Experimental Protocol: Methylation of this compound

This protocol details the synthesis of (4-bromo-3,5-dimethylphenyl)(methoxy)methane as a representative example.

Materials and Reagents
ReagentGradeSupplier ExampleNotes
This compound>98%Sigma-AldrichEnsure it is dry before use.
Sodium Hydride (NaH)60% dispersion in mineral oilSigma-AldrichHighly reactive with water. Handle under inert atmosphere.
Iodomethane (Methyl Iodide)>99%, stabilizedAcros OrganicsToxic and volatile. Use in a well-ventilated fume hood.
Anhydrous Tetrahydrofuran (THF)DriSolv® or equivalentEMD MilliporeMust be anhydrous to prevent quenching of NaH.
Saturated aq. Ammonium Chloride (NH₄Cl)Reagent GradeFisher ScientificFor quenching the reaction.
Ethyl AcetateACS GradeVWRFor extraction.
Brine (Saturated aq. NaCl)Reagent GradeLab PreparedFor washing the organic layer.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeSigma-AldrichFor drying the organic layer.
Equipment
  • Three-neck round-bottom flask with magnetic stirrer

  • Septa and nitrogen/argon inlet

  • Addition funnel or syringe pump

  • Condenser (optional, for heated reactions)

  • TLC plates (silica gel 60 F₂₅₄)

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Step-by-Step Procedure

G Setup 1. Inert Atmosphere Setup - Dry glassware - Assemble 3-neck flask - Purge with N₂/Ar Reagent_Prep 2. Reagent Preparation - Wash NaH with hexanes to remove oil - Add NaH and anhydrous THF to flask Setup->Reagent_Prep Alcohol_Add 3. Alcohol Addition - Dissolve alcohol in THF - Add dropwise to NaH suspension at 0°C Reagent_Prep->Alcohol_Add Alkoxide_Form 4. Alkoxide Formation - Stir at 0°C for 30 min - Observe H₂ evolution ceases Alcohol_Add->Alkoxide_Form Alkyl_Halide_Add 5. Alkyl Halide Addition - Add Iodomethane dropwise at 0°C - Warm to RT and stir for 2-4h Alkoxide_Form->Alkyl_Halide_Add Monitor 6. Reaction Monitoring - Use TLC to track disappearance of starting material Alkyl_Halide_Add->Monitor Quench 7. Quenching - Cool to 0°C - Slowly add sat. aq. NH₄Cl Monitor->Quench When complete Extract 8. Extraction & Wash - Add water and Ethyl Acetate - Separate layers - Wash organic layer with brine Quench->Extract Dry_Concentrate 9. Drying and Concentration - Dry organic layer with MgSO₄ - Filter and concentrate via rotary evaporation Extract->Dry_Concentrate Purify 10. Purification - Purify crude product by flash column chromatography Dry_Concentrate->Purify

References

Application Notes & Protocols: Asymmetric Synthesis of (4-Bromo-3,5-dimethylphenyl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Chiral Benzylic Alcohols

In the landscape of modern drug discovery and development, the control of molecular three-dimensional geometry is not merely an academic exercise but a critical determinant of therapeutic success. Chiral molecules, particularly enantiomerically pure active pharmaceutical ingredients (APIs), are central to this paradigm. The distinct physiological responses often elicited by different enantiomers of the same compound underscore the necessity for precise stereochemical control in synthesis.[1][2] One enantiomer, the eutomer, may be responsible for the desired therapeutic effect, while its mirror image, the distomer, could be inactive, less active, or even contribute to undesirable toxicity.[1]

Benzylic alcohols, especially those bearing halogen and alkyl substituents like (4-Bromo-3,5-dimethylphenyl)methanol, represent a privileged class of chiral building blocks. The bromine atom serves as a versatile synthetic handle for further molecular elaboration via cross-coupling reactions, while the chiral carbinol center is a key feature in numerous bioactive molecules. Accessing these structures in an enantiomerically pure form is therefore a high-priority objective for medicinal chemists. This guide provides detailed protocols and scientific rationale for the asymmetric synthesis of this compound derivatives, focusing on robust and widely applicable methodologies.

Core Strategies for Asymmetric Synthesis

The primary challenge in synthesizing a chiral alcohol from a prochiral precursor lies in creating a stereogenic center with a strong preference for one enantiomer over the other. The most direct and atom-economical approach is the asymmetric reduction of the corresponding prochiral ketone, 4-Bromo-3,5-dimethylbenzaldehyde.[3][4] Two dominant strategies have emerged as industry standards for this transformation:

  • Chiral Reagent-Mediated Reduction: This approach utilizes stoichiometric chiral reducing agents, often derived from boranes modified with chiral ligands. These reagents create a diastereomeric transition state during the hydride transfer, effectively differentiating between the two enantiotopic faces of the carbonyl group.[5]

  • Transition Metal-Catalyzed Asymmetric Hydrogenation: This highly efficient method employs a catalytic amount of a chiral transition metal complex (typically Ruthenium, Rhodium, or Iridium) to transfer hydrogen (H₂) to the ketone. The stereochemical outcome is dictated by the chiral ligand coordinated to the metal center, which creates a chiral pocket around the active site.

This document will detail validated protocols for both approaches, providing insights into the causality behind experimental choices to ensure reproducibility and success.

Experimental Workflows and Protocols

The overall synthetic workflow begins with the commercially available prochiral aldehyde, which is reduced asymmetrically to yield the target chiral alcohol. The success of the synthesis is then quantified by determining the enantiomeric excess (ee) of the product.

G cluster_0 Synthesis Workflow Precursor 4-Bromo-3,5-dimethylbenzaldehyde (Prochiral Ketone) Asymmetric_Reduction Asymmetric Reduction (Protocol 1 or 2) Precursor->Asymmetric_Reduction Crude_Product Racemic or Enantioenriched This compound Asymmetric_Reduction->Crude_Product Purification Silica Gel Chromatography Crude_Product->Purification Final_Product (R)- or (S)-(4-Bromo-3,5-dimethylphenyl)methanol Purification->Final_Product Analysis Chiral HPLC Analysis (Determination of % ee) Final_Product->Analysis

Caption: General experimental workflow for the asymmetric synthesis and analysis of chiral this compound.

Protocol 1: Asymmetric Reduction with a Borane-Amino Alcohol Complex

This protocol employs a chiral reagent prepared in situ from borane and (1R,2S)-(-)-Norephedrine. This method is highly reliable and offers excellent enantioselectivity for many aromatic ketones.

Rationale: The chiral oxazaborolidine catalyst formed in situ coordinates to the carbonyl oxygen of the aldehyde. The bulky phenyl and methyl groups of the norephedrine ligand sterically hinder one face of the carbonyl, directing the hydride delivery from the borane-THF complex to the less hindered face, thus establishing the stereocenter.

Materials:

  • 4-Bromo-3,5-dimethylbenzaldehyde (1.0 eq)[6]

  • (1R,2S)-(-)-Norephedrine (0.2 eq)

  • Borane-THF complex (1.0 M solution in THF, 1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (for quenching)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate

  • Hexanes

Step-by-Step Procedure:

  • Catalyst Preparation: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add (1R,2S)-(-)-Norephedrine (0.2 eq) and anhydrous THF. Cool the solution to 0 °C in an ice bath.

  • Slowly add Borane-THF complex (0.2 eq) dropwise to the norephedrine solution. A vigorous evolution of hydrogen gas will be observed.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete formation of the oxazaborolidine catalyst.

  • Substrate Addition: In a separate flame-dried flask, dissolve 4-Bromo-3,5-dimethylbenzaldehyde (1.0 eq) in anhydrous THF.

  • Transfer the aldehyde solution via cannula to the flask containing the pre-formed catalyst.

  • Cool the reaction mixture to -30 °C (an acetone/dry ice bath is recommended).

  • Reduction: Slowly add the remaining Borane-THF complex (1.0 eq) dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not exceed -25 °C.

  • Monitor the reaction by Thin-Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Quenching and Workup: Once the reaction is complete, slowly and carefully add methanol dropwise at -30 °C to quench the excess borane. Allow the mixture to warm to room temperature.

  • Add 1 M HCl and stir for 30 minutes. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (typically using a gradient of ethyl acetate in hexanes) to yield the pure (S)-(4-Bromo-3,5-dimethylphenyl)methanol.

Protocol 2: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation

This protocol uses a well-defined chiral Ruthenium catalyst and formic acid/triethylamine as the hydrogen source. Asymmetric transfer hydrogenation is a powerful and often more practical alternative to using high-pressure H₂ gas.

Rationale: The chiral Ru(II) catalyst, [(S,S)-TsDPEN]Ru(p-cymene)Cl, activates the formic acid/triethylamine azeotrope to generate a chiral ruthenium-hydride species. The aldehyde coordinates to this complex, and the chiral diamine ligand (TsDPEN) directs the hydride transfer to one of the prochiral faces of the carbonyl, leading to the formation of the enantioenriched alcohol.

Materials:

  • 4-Bromo-3,5-dimethylbenzaldehyde (1.0 eq)

  • [(S,S)-TsDPEN]Ru(p-cymene)Cl catalyst (0.01 eq, 1 mol%)

  • Formic acid/triethylamine azeotrope (5:2 molar ratio)

  • Acetonitrile (Anhydrous)

  • Diatomaceous earth (Celite®)

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask, add 4-Bromo-3,5-dimethylbenzaldehyde (1.0 eq) and the Ru(II) catalyst (0.01 eq).

  • Purge the flask with nitrogen or argon.

  • Add anhydrous acetonitrile, followed by the formic acid/triethylamine azeotrope (5.0 eq of formic acid).

  • Reaction: Heat the reaction mixture to 40 °C and stir.

  • Monitor the progress of the reaction by TLC or GC-MS. The reaction is typically complete in 12-24 hours.

  • Workup and Purification: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent and excess formic acid/triethylamine.

  • Re-dissolve the residue in ethyl acetate and filter through a short plug of Celite® to remove the catalyst.

  • Wash the Celite® plug with additional ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (ethyl acetate/hexanes gradient) to afford the pure (R)-(4-Bromo-3,5-dimethylphenyl)methanol.

Data Presentation and Analysis

Successful asymmetric synthesis is evaluated by chemical yield and, most importantly, by the enantiomeric purity of the product.

Table 1: Representative Results for Asymmetric Reduction
ProtocolCatalyst/ReagentTemp. (°C)Time (h)Typical Yield (%)Typical ee (%) [Stereoisomer]
1Norephedrine/BH₃·THF-30385-95>95 (S)
2[(S,S)-TsDPEN]Ru(II)401890-98>98 (R)

Note: Yields and ee values are representative and may vary based on reaction scale and purity of reagents.

Analysis of Enantiomeric Excess (% ee)

The enantiomeric excess of the final product must be determined empirically, most commonly by chiral High-Performance Liquid Chromatography (HPLC).

Method:

  • Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the purified alcohol in the mobile phase.

  • Chromatographic Conditions:

    • Column: A chiral stationary phase column is required (e.g., Chiralpak® IA, IB, or IC).

    • Mobile Phase: Typically an isocratic mixture of Hexane and Isopropanol (e.g., 95:5).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Analysis: The two enantiomers will have different retention times on the chiral column. The % ee is calculated from the integrated peak areas of the two enantiomers using the formula: % ee = |(Area_major - Area_minor) / (Area_major + Area_minor)| * 100

Mechanistic Insight

Understanding the mechanism of stereoselection is key to troubleshooting and optimizing these reactions. The provided diagram illustrates a simplified catalytic cycle for transfer hydrogenation.

G A [Ru]-Cl (Pre-catalyst) B [Ru]-H (Active Hydride) A->B + HCOOH/NEt₃ - NEt₃H⁺Cl⁻ C Aldehyde Coordination B->C + Aldehyde D Diastereomeric Transition State C->D Stereodetermining Hydride Transfer E [Ru]-O-CHR₂ (Alkoxide) D->E F Product Release & Catalyst Regeneration E->F + HCOOH (Protonolysis) F->B H R₂CH-OH (Chiral Alcohol) G R₂C=O (Aldehyde) I HCOOH/NEt₃

Caption: Simplified catalytic cycle for Ru-catalyzed asymmetric transfer hydrogenation, highlighting the key stereodetermining step.

Conclusion and Applications

The protocols described provide robust and scalable methods for producing enantiomerically enriched this compound. This chiral intermediate is a valuable building block for drug discovery programs.[7] The bromine atom can be functionalized through Suzuki, Sonogashira, Buchwald-Hartwig, or other cross-coupling reactions to build molecular complexity. The stereodefined hydroxyl group can be used to direct subsequent reactions or serve as a key pharmacophoric element for target binding. Mastery of these asymmetric techniques is essential for the modern medicinal chemist aiming to synthesize novel, potent, and selective therapeutics.

References

Application Note: A Scalable and Robust Protocol for the Synthesis of (4-Bromo-3,5-dimethylphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive, in-depth guide for the scale-up synthesis of (4-Bromo-3,5-dimethylphenyl)methanol, a key building block in the development of advanced pharmaceutical intermediates and complex organic molecules. The protocol is designed for researchers, chemists, and process development professionals, emphasizing safety, scalability, and reproducibility. The selected synthetic route involves the reduction of 4-bromo-3,5-dimethylbenzaldehyde using sodium borohydride (NaBH₄), a method chosen for its high chemoselectivity, operational simplicity, and superior safety profile compared to more energetic metal hydride reagents. This guide details the reaction mechanism, a step-by-step experimental protocol, process safety considerations, and analytical validation, ensuring a self-validating and reliable synthetic system.

Introduction and Strategic Rationale

This compound is a valuable substituted benzyl alcohol derivative. The presence of the bromine atom provides a reactive handle for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the dimethylphenyl core offers steric and electronic modulation, making it a crucial intermediate in medicinal chemistry and materials science.

The synthesis of primary alcohols from their corresponding aldehydes is a fundamental transformation in organic chemistry.[1] For large-scale applications, the choice of reducing agent is paramount. While powerful reagents like lithium aluminum hydride (LiAlH₄) can reduce a wide range of functional groups, they are notoriously reactive with protic solvents and moisture, posing significant safety and handling challenges on a larger scale.[2][3]

In contrast, sodium borohydride (NaBH₄) is a milder and more selective reducing agent, capable of efficiently reducing aldehydes and ketones without affecting more robust functional groups like esters or amides.[2][4] Its compatibility with protic solvents such as methanol and ethanol, coupled with its lower cost and easier handling, makes it the ideal choice for a scalable and industrially viable process.[5] This protocol is therefore centered on the NaBH₄-mediated reduction of 4-bromo-3,5-dimethylbenzaldehyde.

Reaction Scheme and Mechanism

The synthesis proceeds via the nucleophilic addition of a hydride ion from sodium borohydride to the carbonyl carbon of the aldehyde.

Scheme 1: Reduction of 4-Bromo-3,5-dimethylbenzaldehyde to this compound

Reaction Scheme

Mechanism:

The reduction is a two-step process:

  • Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of a hydride ion (H⁻), delivered from the borohydride complex (BH₄⁻), on the electrophilic carbonyl carbon of the aldehyde.[6] This concerted step forms a new carbon-hydrogen bond and breaks the C=O pi bond, generating a tetracoordinate borate-alkoxide intermediate.[4]

  • Protonation (Work-up): In the second stage, a protic solvent (in this case, the methanol solvent and added water during work-up) protonates the negatively charged oxygen atom of the alkoxide intermediate.[5][6] This acid-base reaction neutralizes the intermediate and yields the final primary alcohol product, this compound.

Overall Synthesis Workflow

The following diagram illustrates the high-level workflow for the synthesis, from initial setup to final product analysis.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A Reactor Setup & Inerting B Prepare Aldehyde Solution (Substrate in Methanol) A->B C Cool to 0-5 °C B->C D Portion-wise Addition of Sodium Borohydride C->D E Reaction Monitoring (TLC) D->E F Controlled Quench (Water/Dilute Acid) E->F G Solvent Removal F->G H Aqueous Extraction G->H I Dry & Concentrate H->I J Recrystallization I->J K Drying of Final Product J->K L Analytical Characterization (NMR, MP, Purity) K->L

Caption: High-level workflow for the scale-up synthesis.

Materials and Equipment

MaterialGradeCAS NumberM.W. ( g/mol )Quantity (Example Scale)
4-Bromo-3,5-dimethylbenzaldehyde>98%40061-53-4213.07100.0 g (0.469 mol)
Sodium Borohydride (NaBH₄)>98%, powder16940-66-237.8321.3 g (0.563 mol)
Methanol (MeOH)Anhydrous67-56-132.041.0 L
Ethyl Acetate (EtOAc)ACS Grade141-78-688.111.5 L
Hydrochloric Acid (HCl)2 M Aqueous7647-01-036.46~200 mL
Deionized Water (H₂O)-7732-18-518.022.0 L
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous Solution144-55-884.01500 mL
Saturated Sodium Chloride (Brine)Aqueous Solution7647-14-558.44500 mL
Anhydrous Magnesium Sulfate (MgSO₄)Reagent Grade7487-88-9120.3750 g

Equipment:

  • 2 L three-neck round-bottom flask

  • Mechanical overhead stirrer with Teflon paddle

  • Digital temperature probe and controller

  • Ice-water bath

  • Dropping funnel (500 mL)

  • Reflux condenser with inert gas inlet (N₂ or Argon)

  • 2 L separatory funnel

  • Rotary evaporator with vacuum pump

  • Büchner funnel and filter flask

  • Vacuum oven

  • Standard laboratory glassware

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Detailed Experimental Protocol

A. Reactor Setup and Reagent Preparation

  • Assemble the 2 L three-neck flask with the overhead stirrer, temperature probe, and condenser. Ensure all joints are properly sealed.

  • Purge the system with an inert gas (N₂) for 15 minutes. Maintain a gentle positive pressure of inert gas throughout the reaction.

  • To the flask, add 4-Bromo-3,5-dimethylbenzaldehyde (100.0 g, 0.469 mol).

  • Add anhydrous methanol (1.0 L) to the flask and stir until the aldehyde is completely dissolved.

B. Reaction Execution

  • Cool the stirred solution to 0-5 °C using an ice-water bath.

  • Crucial Step: Once the target temperature is stable, begin the portion-wise addition of sodium borohydride (21.3 g, 0.563 mol, 1.2 equiv.) over a period of 60-90 minutes. Add approximately 2-3 g every 5-10 minutes.

    • Causality: Portion-wise addition is critical to control the exothermic reaction. A rapid addition can cause a dangerous temperature spike and excessive hydrogen gas evolution. Monitor the internal temperature closely, ensuring it does not exceed 10 °C.

  • After the final addition, allow the reaction mixture to stir at 0-5 °C for an additional 1 hour.

  • Remove the ice bath and let the mixture warm to room temperature. Continue stirring for 2-3 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The reaction is complete when the starting aldehyde spot (visualized under UV light) is no longer detectable.

C. Quenching and Work-up

  • Safety First: Quenching is highly exothermic and releases flammable hydrogen gas. Ensure the process is performed in a well-ventilated fume hood away from ignition sources.

  • Cool the reaction mixture back down to 0-5 °C in an ice-water bath.

  • Slowly and carefully add 2 M HCl (~150-200 mL) dropwise via the dropping funnel. The pH of the solution should be adjusted to ~6-7.

    • Causality: The acid serves two purposes: it neutralizes the basic borate salts and safely quenches any unreacted NaBH₄. Vigorous gas evolution (H₂) will be observed. The addition rate must be controlled to manage the effervescence and exotherm.

  • Once the gas evolution has ceased, remove the solvent (methanol) using a rotary evaporator at 40 °C.

  • To the resulting aqueous slurry, add deionized water (500 mL) and ethyl acetate (500 mL). Stir vigorously for 10 minutes.

  • Transfer the mixture to the 2 L separatory funnel. Allow the layers to separate and drain the aqueous layer.

  • Wash the organic layer sequentially with:

    • Saturated NaHCO₃ solution (1 x 500 mL) to remove any residual acid.

    • Brine solution (1 x 500 mL) to break any emulsions and begin the drying process.

  • Dry the isolated organic layer over anhydrous magnesium sulfate (50 g), swirl for 15 minutes, and then filter through a Büchner funnel.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound as a white to off-white solid.

D. Purification

  • Transfer the crude solid to a 1 L Erlenmeyer flask.

  • Add a minimal amount of hot hexane or a hexane/ethyl acetate mixture (e.g., 9:1) to dissolve the solid completely.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, washing the filter cake with a small amount of ice-cold hexane.

  • Dry the product in a vacuum oven at 40-50 °C to a constant weight.

Process Safety Assessment

Hazard IdentifiedRoot CauseMitigation Strategy & PPE Requirements
Exothermic Reaction / Runaway Rapid addition of NaBH₄.Implement strict portion-wise addition of NaBH₄. Use an ice bath and continuous temperature monitoring to maintain the internal temperature below 10 °C. Ensure the reactor is not oversized for the reaction scale.
Flammable Gas Evolution (H₂) NaBH₄ reacting with protic solvent (MeOH) and acidic quench.[7]Conduct the entire procedure in a certified, well-ventilated chemical fume hood.[8] Ensure no ignition sources (sparking equipment, open flames) are present. Perform the quenching step slowly and at a reduced temperature (0-5 °C).
Chemical Exposure: NaBH₄ Dust inhalation, skin/eye contact. NaBH₄ is water-reactive and corrosive.[7][9]PPE: Wear a flame-retardant lab coat, nitrile gloves, and chemical splash goggles with a face shield.[8] Handle solid NaBH₄ in a fume hood or glove box to minimize dust.[10] Have a Class D fire extinguisher (for combustible metals) available. Avoid contact with water during storage and handling.[11]
Chemical Exposure: Solvents Inhalation of flammable and toxic vapors (Methanol, Ethyl Acetate).PPE: Standard PPE as above. All solvent transfers and the reaction itself must be conducted within a fume hood. Use a rotary evaporator for solvent removal to contain vapors. Ground all equipment to prevent static discharge.

Data Summary and Expected Results

ParameterValue
Product Name This compound
Molecular Formula C₉H₁₁BrO
Molecular Weight 215.09 g/mol [12]
Appearance White to off-white crystalline solid
Expected Yield 85-95%
Melting Point 113-116 °C
¹H NMR (400 MHz, CDCl₃) δ ~7.05 (s, 2H, Ar-H), 4.60 (s, 2H, CH₂), 2.35 (s, 6H, 2xCH₃) ppm.
Purity (by GC or HPLC) >98%

Troubleshooting Guide

IssueProbable Cause(s)Recommended Solution(s)
Incomplete Reaction 1. Insufficient NaBH₄ (degraded or impure).2. Reaction time too short.1. Add an additional 0.1-0.2 equivalents of NaBH₄ and monitor by TLC.2. Extend the reaction time at room temperature by 1-2 hours.
Low Isolated Yield 1. Inefficient extraction.2. Product loss during recrystallization.1. Perform an additional extraction of the aqueous layer with ethyl acetate.2. Minimize the amount of hot solvent used for recrystallization. Ensure the solution is thoroughly cooled before filtering. Wash the filter cake with minimal ice-cold solvent.
Product is Oily or Gummy Presence of solvent or impurities.Ensure the product is completely dry by using a vacuum oven. If impurities are present, consider a second recrystallization or purification via flash column chromatography (less ideal for scale-up).
Violent Reaction during Quench 1. Quenching performed too quickly.2. Large excess of unreacted NaBH₄.1. Immediately stop the addition and allow the reaction to subside. Resume addition at a much slower rate.2. This indicates a potential issue with the starting aldehyde's purity or quantity. Proceed with extreme caution.

Logical Flow of Critical Steps

This diagram illustrates the critical relationships and justifications for key stages in the protocol.

G cluster_reaction Reaction Control cluster_safety Safety & Quenching cluster_purity Purification A Aldehyde in MeOH B Cool to 0-5 °C A->B Prepare for Exotherm C Portion-wise NaBH₄ Addition B->C Control Reaction Rate & Temperature D Complete Reaction C->D Ensure Full Conversion E Cool to 0-5 °C D->E Prevent Runaway Quench F Slow Acidic Quench E->F Control H₂ Evolution & Exotherm G Safe Destruction of Excess Hydride F->G Ensure Safe Work-up H Crude Solid G->H After Extraction I Recrystallization H->I Remove Borate Salts & Impurities J High Purity Product I->J Isolate Final Material

Caption: Logical relationships between critical process steps.

References

Troubleshooting & Optimization

Technical Support Center: (4-Bromo-3,5-dimethylphenyl)methanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of (4-Bromo-3,5-dimethylphenyl)methanol. This resource is designed for researchers, chemists, and drug development professionals aiming to optimize this crucial synthetic step. As a key building block in medicinal chemistry and materials science, achieving high yield and purity is paramount. This guide provides in-depth, experience-driven answers to common challenges encountered during its synthesis, focusing on the most prevalent route: the reduction of 4-bromo-3,5-dimethylbenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable and scalable method for synthesizing this compound?

The most common and dependable method is the reduction of 4-bromo-3,5-dimethylbenzaldehyde with a hydride-based reducing agent. Sodium borohydride (NaBH₄) in an alcoholic solvent (like methanol or ethanol) is the preferred choice for most lab-scale applications due to its operational simplicity, safety, and high selectivity for the aldehyde group. For industrial-scale synthesis, other reducing systems might be considered to optimize cost and process safety.

Q2: I am considering reducing the corresponding carboxylic acid. Is this a viable alternative?

While possible, reducing 4-bromo-3,5-dimethylbenzoic acid is generally less efficient and requires harsher reducing agents like lithium aluminum hydride (LiAlH₄). LiAlH₄ is significantly more reactive and pyrophoric than NaBH₄, necessitating stringent anhydrous conditions and a more complex workup procedure. Given that the aldehyde precursor is readily available, its reduction is the more straightforward and safer pathway.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis. The troubleshooting logic is designed to help you diagnose and solve the issue methodically.

Issue 1: Low or No Product Yield After Reduction

You've completed the reduction of 4-bromo-3,5-dimethylbenzaldehyde, but upon workup and analysis (TLC, ¹H NMR), you observe a very low yield of the desired alcohol or a significant amount of unreacted starting material.

Below is a decision tree to help diagnose the root cause of low yield.

low_yield_troubleshooting start Low Yield Observed check_sm Is Starting Material (SM) consumed (check TLC)? start->check_sm reagent_issue Potential Reagent Issue check_sm->reagent_issue No workup_issue Potential Workup/Isolation Issue check_sm->workup_issue Yes reagent_quality 1. NaBH₄ Quality/Age: Old reagent may be inactive due to hydrolysis. reagent_stoichiometry 2. Insufficient Stoichiometry: Did you use at least 1.0 equivalent? Side reactions (e.g., with solvent) may require excess (1.1-1.5 eq). reaction_cond Potential Reaction Condition Issue temp_issue 1. Temperature Too Low: Reaction was performed at 0 °C but never allowed to warm to room temp. Reduction can be sluggish at low temps. time_issue 2. Insufficient Reaction Time: Was the reaction monitored to completion? Check TLC every 15-30 mins. ph_issue 1. Incorrect Quench pH: Product may be lost in aqueous layer if pH is not neutral or slightly basic during extraction. extraction_issue 2. Insufficient Extraction: Product has some water solubility. Perform multiple extractions (e.g., 3x) with a suitable organic solvent (EtOAc, DCM). synthesis_workflow start_mat Aldehyde in MeOH reaction 1. Cool to 0 °C 2. Add NaBH₄ (1.2 eq) 3. Warm to RT, stir 2h start_mat->reaction monitoring Monitor by TLC (SM vs Product) reaction->monitoring workup 1. Quench with H₂O 2. Evaporate MeOH 3. Extract with EtOAc (3x) monitoring->workup purification 1. Wash with Brine 2. Dry (Na₂SO₄) 3. Evaporate Solvent workup->purification product Crude Product purification->product final_purify Recrystallize from Hexane/EtOAc product->final_purify final_product Pure Alcohol final_purify->final_product

Technical Support Center: Purification of Crude (4-Bromo-3,5-dimethylphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude (4-Bromo-3,5-dimethylphenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into common purification challenges. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly format to assist you in your experimental work.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical and specialty chemical compounds.[1] Its purity is paramount for the success of subsequent reactions. The crude product, often synthesized via the reduction of 4-bromo-3,5-dimethylbenzoic acid or a related derivative, may contain unreacted starting materials, byproducts, and reagents. This guide outlines the primary purification techniques—recrystallization and flash column chromatography—and addresses specific issues you may encounter.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of the target compound is the foundation of an effective purification strategy.

PropertyValueSource
Molecular Formula C₉H₁₁BrO--INVALID-LINK--[1]
Molecular Weight 215.09 g/mol --INVALID-LINK--[1]
Appearance White to off-white solidInferred from similar compounds
Melting Point Data not readily available; likely a low-melting solidGeneral knowledge of similar benzyl alcohols
Solubility Soluble in polar organic solvents (e.g., methanol, ethanol, ethyl acetate, DCM), sparingly soluble in non-polar solvents (e.g., hexanes), and likely insoluble in water.General chemical principles

Purification Strategy Decision Workflow

The choice between recrystallization and column chromatography depends on the impurity profile and the desired final purity. This workflow can guide your decision-making process.

Purification_Workflow start Crude this compound tlc_analysis Analyze by TLC start->tlc_analysis decision Impurity Profile? tlc_analysis->decision complex_mixture Complex Mixture or Similar Rf Values decision->complex_mixture Complex simple_mixture Simple Mixture & Distinct Rf Values decision->simple_mixture Simple recrystallization Recrystallization pure_product Pure Product (Verify by TLC, NMR, MP) recrystallization->pure_product column_chromatography Flash Column Chromatography column_chromatography->pure_product complex_mixture->column_chromatography simple_mixture->recrystallization

Caption: Decision workflow for selecting a purification method.

Section 1: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, provided a suitable solvent or solvent system can be identified. The principle relies on the differential solubility of the desired compound and its impurities in a solvent at different temperatures.

FAQs for Recrystallization

Q1: What is a good starting solvent for the recrystallization of this compound?

A1: Based on the structure, which contains a polar hydroxyl group and a larger, less polar aromatic ring, a mixed solvent system is often a good starting point.[2][3] A common approach is to dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature and then add a "poor" solvent (in which it is less soluble) until the solution becomes turbid.

  • Recommended Starting Systems:

    • Hexane/Ethyl Acetate: Dissolve the crude solid in a minimum of hot ethyl acetate and slowly add hexanes until cloudiness persists. Reheat to clarify and then allow to cool slowly.

    • Methanol/Water: Dissolve in a minimum of hot methanol and add water dropwise until turbidity is observed.[4] Reheat to get a clear solution and then cool.

    • Toluene/Hexane: Toluene can be an excellent solvent for aromatic compounds. Dissolve in hot toluene and add hexanes as the anti-solvent.

Q2: My compound "oils out" instead of crystallizing. What should I do?

A2: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the compound or if the solution is cooled too rapidly.

  • Troubleshooting Steps:

    • Reheat the solution to re-dissolve the oil.

    • Add a small amount of the "good" solvent to the hot solution to decrease the supersaturation.

    • Allow the solution to cool much more slowly. You can do this by placing the flask in a beaker of hot water and allowing the entire system to cool to room temperature.

    • If the problem persists, try a different solvent system with a lower boiling point.

Q3: No crystals are forming, even after the solution has cooled to room temperature and been placed in an ice bath. What's wrong?

A3: This is a common issue and can be due to several factors.

  • Troubleshooting Steps:

    • Too much solvent: This is the most frequent cause.[3] Gently heat the solution to evaporate some of the solvent to increase the concentration of your compound and then try cooling again.

    • Supersaturation: The solution may be supersaturated. To induce crystallization, you can:

      • Scratch the inside of the flask with a glass rod just below the surface of the liquid. The small glass particles scratched off can act as nucleation sites.

      • Add a seed crystal of the pure compound, if available.

    • Insufficient cooling: Ensure the solution has been given adequate time to cool and crystallize.

Q4: The purity of my recrystallized product is still low. What are the next steps?

A4: If a single recrystallization does not yield a product of sufficient purity, you can either perform a second recrystallization or consider an alternative purification method like column chromatography. It's also possible that the chosen solvent system is co-crystallizing an impurity with your product. Trying a different solvent system may resolve this.

Section 2: Flash Column Chromatography

Flash column chromatography is a highly effective technique for separating compounds with different polarities. It utilizes a stationary phase (typically silica gel) and a mobile phase (an organic solvent or mixture of solvents) that is pushed through the column under pressure.

FAQs for Flash Column Chromatography

Q1: How do I choose the right solvent system (mobile phase) for my column?

A1: The ideal solvent system is determined by Thin Layer Chromatography (TLC). The goal is to find a solvent system where the desired compound has an Rf (retention factor) of approximately 0.2-0.4.[5]

  • Recommended Starting Systems for TLC Analysis:

    • Hexane/Ethyl Acetate mixtures: Start with a ratio of 9:1 and gradually increase the polarity (e.g., 8:2, 7:3). Given the polarity of the hydroxyl group, a system in the range of 4:1 to 2:1 hexane:ethyl acetate is a likely candidate.

    • Dichloromethane/Hexane mixtures: This can also be an effective system for aromatic compounds.

Q2: My compound is streaking on the TLC plate and the column. How can I fix this?

A2: Streaking is often caused by overloading the sample, the compound having poor solubility in the mobile phase, or strong interactions with the stationary phase.

  • Troubleshooting Steps:

    • Reduce the amount of sample loaded onto the TLC plate or column.

    • Add a small amount of a more polar solvent to the mobile phase (e.g., a few drops of methanol in your ethyl acetate/hexane mixture) to improve solubility and reduce tailing.

    • For acidic or basic compounds (not the case here, but a general tip), adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase can improve peak shape.

Q3: I'm having trouble separating my product from a very similar impurity. What can I do?

A3: Separating compounds with very similar polarities can be challenging.

  • Optimization Strategies:

    • Use a shallower solvent gradient: Start with a less polar mobile phase and very gradually increase the polarity. This can help to resolve closely eluting compounds.

    • Try a different solvent system: Sometimes, changing one of the solvents in your mobile phase can alter the selectivity of the separation. For example, substituting ethyl acetate with diethyl ether or dichloromethane might change the elution order or improve the separation.

    • Use a high-performance silica gel: Finer mesh silica gel can provide better resolution.

Q4: How should I load my sample onto the column?

A4: There are two main methods for sample loading:

  • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully pipette it onto the top of the column. This is suitable for samples that are readily soluble in the mobile phase.

  • Dry Loading: If your compound is not very soluble in the mobile phase, dissolve it in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and then evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of the column. This method often results in better separation.

Potential Impurities and Their Removal

The nature of impurities will depend on the synthetic route used to prepare this compound. A common route is the reduction of 4-bromo-3,5-dimethylbenzoic acid.

Impurity_Formation starting_material 4-Bromo-3,5-dimethylbenzoic acid product This compound starting_material->product Reduction unreacted_sm Unreacted Starting Material (More Polar) starting_material->unreacted_sm Incomplete Reaction reducing_agent Reducing Agent (e.g., LiAlH4, NaBH4) reducing_agent->product over_reduction Over-reduction Product (e.g., 4-Bromo-1,2,3-trimethylbenzene) (Less Polar) product->over_reduction Excess Reducing Agent

Caption: Potential impurities from the reduction of 4-bromo-3,5-dimethylbenzoic acid.

Troubleshooting Impurity Removal
  • Unreacted Starting Material (4-Bromo-3,5-dimethylbenzoic acid): This impurity is significantly more polar than the desired alcohol due to the carboxylic acid group. It should be easily separated by column chromatography, as it will have a much lower Rf value. An aqueous basic wash (e.g., with sodium bicarbonate solution) during the reaction workup can also remove the majority of this acidic impurity.

  • Over-reduction Product (e.g., 4-Bromo-1,2,3-trimethylbenzene): If a very strong reducing agent is used, the benzylic alcohol could potentially be further reduced to a methyl group. This byproduct would be much less polar than the desired product and would elute much faster during column chromatography (higher Rf value).

  • Reagent-derived Impurities: Impurities from the reducing agents (e.g., borate salts from NaBH₄) are typically removed during the aqueous workup.

Experimental Protocols

Protocol 1: General Procedure for Recrystallization
  • Solvent Selection: Perform small-scale solubility tests to find a suitable solvent or mixed-solvent system.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the hot recrystallization solvent (or the "good" solvent in a mixed system) until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Allow the solution to cool slowly to room temperature. If using a mixed-solvent system, add the "poor" solvent dropwise to the hot solution until it becomes cloudy, then add a few drops of the "good" solvent to clarify before cooling.

  • Cooling: Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the crystals in a vacuum oven or air dry them until a constant weight is achieved.

Protocol 2: General Procedure for Flash Column Chromatography
  • TLC Analysis: Determine the optimal mobile phase composition using TLC. Aim for an Rf of 0.2-0.4 for the desired product.

  • Column Packing: Pack a glass column with silica gel using the chosen mobile phase. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (wet loading) or adsorb it onto a small amount of silica gel (dry loading). Carefully add the sample to the top of the column.

  • Elution: Add the mobile phase to the column and apply pressure (using a pump or inert gas) to achieve a steady flow rate.

  • Fraction Collection: Collect fractions in test tubes.

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

References

Technical Support Center: Synthesis of (4-Bromo-3,5-dimethylphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of (4-Bromo-3,5-dimethylphenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols. As Senior Application Scientists, we provide not just procedures, but the reasoning behind them, ensuring robust and reproducible outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

The synthesis of this compound, a valuable building block in pharmaceutical and materials science, can be compromised by several side reactions. This guide addresses the most common issues encountered during its preparation, primarily focusing on the reduction of 4-bromo-3,5-dimethylbenzaldehyde.

FAQ 1: Reduction of 4-Bromo-3,5-dimethylbenzaldehyde

Q1: I am observing a significant amount of a de-brominated impurity, 3,5-dimethylbenzyl alcohol, in my product mixture after reducing 4-bromo-3,5-dimethylbenzaldehyde with sodium borohydride (NaBH₄). What is causing this, and how can I prevent it?

A1: This side reaction is known as hydrodehalogenation, a common issue when reducing halogenated aromatic aldehydes.

Causality: The palladium catalyst, often used in conjunction with a hydride source like NaBH₄, can facilitate the reductive cleavage of the carbon-bromine bond.[1] The presence of a proton source, even trace amounts of water or alcohol solvent, can contribute to this side reaction.[2]

Troubleshooting Protocol: Minimizing Hydrodehalogenation

  • Strictly Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

  • Choice of Hydride Source: While NaBH₄ is common, consider using a milder reducing agent or one less prone to inducing hydrodehalogenation. A combination of NaBH₄ with a Lewis acid, such as cerium(III) chloride (the Luche reduction), can increase the chemoselectivity for the carbonyl reduction over dehalogenation.

  • Catalyst Selection: If a palladium catalyst is being used, its choice is critical. Using a less active catalyst or a different metal catalyst may be beneficial. For instance, combining palladium with another metal like copper can suppress dehalogenation.[3]

  • Temperature Control: Perform the reaction at a lower temperature (e.g., 0 °C to -20 °C) to decrease the rate of the hydrodehalogenation side reaction.

Table 1: Effect of Reaction Conditions on Hydrodehalogenation

ConditionModificationExpected Outcome
Solvent Use of anhydrous THF or Et₂OReduced proton source, minimizing hydrodehalogenation.
Temperature Decrease from RT to 0 °CSlower rate of C-Br bond cleavage.
Additives Addition of CeCl₃·7H₂OIncreased chemoselectivity for carbonyl reduction.

dot

Hydrodehalogenation_Troubleshooting cluster_problem Problem cluster_solutions Solutions Problem Hydrodehalogenation: Formation of 3,5-dimethylbenzyl alcohol Sol1 Strict Anhydrous Conditions Problem->Sol1 Control Proton Source Sol2 Modify Reducing Agent (e.g., Luche Reduction) Problem->Sol2 Increase Chemoselectivity Sol3 Optimize Catalyst System Problem->Sol3 Reduce C-Br Cleavage Sol4 Lower Reaction Temperature Problem->Sol4 Decrease Side Reaction Rate

Caption: Troubleshooting workflow for hydrodehalogenation.

Q2: My reaction seems to be producing a high molecular weight, non-polar byproduct that is difficult to separate from the desired this compound. What could this be?

A2: This is likely a Wurtz-type coupling product, 1,2-bis(4-bromo-3,5-dimethylphenyl)ethane, especially if you are employing a Grignard or organolithium-based synthesis.

Causality: The Wurtz coupling reaction is a common side reaction in the formation of organometallic reagents, where the organometallic intermediate reacts with the starting alkyl or aryl halide.[4][5] This is more prevalent with more reactive halides and at higher concentrations and temperatures.

Troubleshooting Protocol: Minimizing Wurtz Coupling

  • Slow Addition: Add the halide to the magnesium turnings (for Grignard synthesis) or the organolithium reagent at a slow, controlled rate. This keeps the concentration of the halide low, minimizing the coupling side reaction.[5]

  • Temperature Control: Maintain a low reaction temperature during the formation of the organometallic reagent.

  • Solvent Choice: The choice of solvent can influence the extent of Wurtz coupling. For Grignard reagents, using 2-methyltetrahydrofuran (2-MeTHF) instead of THF has been shown to suppress this side reaction.[4][6]

  • Magnesium Activation: For Grignard reactions, ensure the magnesium is properly activated to facilitate a smooth initiation and minimize localized high concentrations of the halide.

dot

Wurtz_Coupling_Prevention cluster_synthesis Organometallic Synthesis cluster_side_reaction Wurtz Coupling cluster_mitigation Mitigation Strategies A Aryl Halide C Organometallic Intermediate A->C B Metal (Mg or Li) B->C D Coupled Dimer C->D Reacts with Aryl Halide M1 Slow Addition of Halide M2 Low Temperature M3 Solvent Choice (e.g., 2-MeTHF)

Caption: Mitigation of Wurtz coupling in organometallic synthesis.

Q3: After workup and purification, I've identified an impurity with a mass corresponding to the dimer of my product minus a molecule of water. What is this and how can I avoid it?

A3: This impurity is likely the dibenzyl ether, bis((4-bromo-3,5-dimethylphenyl)methyl) ether. It can form from the self-condensation of the product, this compound, especially under acidic or high-temperature conditions.

Causality: Benzylic alcohols are susceptible to dehydration to form ethers, a reaction that can be catalyzed by acid or heat.[7] During the reaction workup, if acidic conditions are used to neutralize the reaction mixture, this can promote ether formation. Distillation at high temperatures can also lead to this side product.[8]

Troubleshooting Protocol: Preventing Dibenzyl Ether Formation

  • Neutral or Mildly Basic Workup: Use a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide for the workup to avoid acidic conditions that can catalyze ether formation.

  • Avoid High Temperatures: If purification by distillation is necessary, perform it under reduced pressure to lower the boiling point and minimize thermal decomposition and ether formation.

  • Prompt Extraction and Drying: After the workup, promptly extract the product into an organic solvent and dry it thoroughly to remove any residual acid or water that could promote etherification upon storage or concentration.

Table 2: Workup Conditions and Ether Formation

Workup ConditionConsequenceRecommended Action
Acidic Quench (e.g., HCl) Promotes ether formation.Use saturated NaHCO₃ or dilute NaOH.
High-Temperature Distillation Can lead to thermal dehydration.Use vacuum distillation.
Prolonged Contact with Aqueous Acid Increases the likelihood of etherification.Minimize workup time and ensure complete neutralization.
Analytical and Purification Support

Q4: What are the recommended analytical methods for assessing the purity of my this compound and identifying these side products?

A4: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column and a UV detector is an excellent method for quantifying the purity of the final product and detecting less volatile impurities.[9][10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for identifying and quantifying volatile impurities, including the starting aldehyde and the de-brominated side product.[11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the desired product and identifying impurities by their characteristic chemical shifts and coupling patterns.[13][14][15]

Q5: What are the best practices for purifying this compound to remove the common side products?

A5: The choice of purification method will depend on the nature and quantity of the impurities.

  • Column Chromatography: Silica gel column chromatography is a highly effective method for separating the desired product from both more polar and less polar impurities. A gradient elution with a mixture of hexanes and ethyl acetate is a good starting point.[16]

  • Recrystallization: If the product is a solid, recrystallization can be a very effective method for removing small amounts of impurities. A solvent screen should be performed to identify a suitable solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.[17][18][19]

Protocol: General Column Chromatography for Purification

  • Adsorbent: Use silica gel (60-120 mesh or 230-400 mesh for flash chromatography).

  • Eluent System: Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC) analysis.

  • Procedure:

    • Dry-load the crude product onto a small amount of silica gel.

    • Pack the column with the silica gel slurry in the initial eluent.

    • Carefully add the dry-loaded sample to the top of the column.

    • Elute the column with the chosen solvent system, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

References

Technical Support Center: Purification of (4-Bromo-3,5-dimethylphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (4-Bromo-3,5-dimethylphenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this compound in high purity.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical compounds and advanced materials. Its purity is paramount for the success of subsequent reactions and the quality of the final product. This guide addresses common challenges encountered during its purification, offering solutions grounded in chemical principles and laboratory experience.

Potential Impurities: Know Your Enemy

Effective purification begins with an understanding of potential impurities that may arise during the synthesis of this compound. The most common synthetic routes involve the reduction of 4-bromo-3,5-dimethylbenzaldehyde or a Grignard reaction.

ImpurityLikely Source
4-Bromo-3,5-dimethylbenzaldehydeIncomplete reduction of the starting material.[1][2]
Biphenyl derivativesHomocoupling of the Grignard reagent during its formation or reaction.[3]
Unreacted Grignard reagentIncomplete reaction with the carbonyl compound.
Magnesium saltsByproducts from the Grignard reaction workup.[3][4]
4-Bromo-3,5-dimethylbenzoic acidOver-oxidation of the aldehyde starting material or the alcohol product.
Debrominated speciesSide reactions during synthesis.

Troubleshooting and FAQs

Column Chromatography

Question 1: My compound is not separating well from a non-polar impurity on the column. What should I do?

Answer: This is a common issue, especially with closely related impurities like biphenyl byproducts from a Grignard reaction.[3] Here’s a systematic approach to improve separation:

  • Optimize Your Solvent System with TLC: Before running a column, always identify the optimal solvent system using Thin Layer Chromatography (TLC).[5] Aim for an Rf value of 0.2-0.3 for your desired product to ensure good separation on the column.[6] A common starting point for substituted benzyl alcohols is a mixture of hexane and ethyl acetate.[5]

  • Employ Gradient Elution: Start with a low-polarity mobile phase to elute the less polar impurities first. Gradually increase the polarity of the mobile phase to elute your product.[7] For instance, you can start with 100% hexane and gradually increase the percentage of ethyl acetate.

  • Dry Loading: If your compound has limited solubility in the initial eluent, consider dry loading.[8] This involves adsorbing your crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of your packed column.

Protocol 1: General Purification by Flash Column Chromatography [9]

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexane:ethyl acetate).

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with light pressure. Ensure the packed bed is stable and free of cracks or air bubbles.

  • Sample Loading: Dissolve your crude this compound in a minimum amount of the eluent and carefully load it onto the top of the column. Alternatively, use the dry loading technique described above.

  • Elution: Begin elution with the low-polarity mobile phase. Collect fractions and monitor their composition using TLC.

  • Gradient Increase: Gradually increase the polarity of the mobile phase (e.g., to 80:20 hexane:ethyl acetate) to elute your product.

  • Fraction Analysis: Combine the pure fractions containing your product and remove the solvent under reduced pressure.

Question 2: My compound seems to be degrading on the silica gel column. How can I prevent this?

Answer: Benzyl alcohols can sometimes be sensitive to the acidic nature of silica gel.[6]

  • Deactivate the Silica Gel: You can neutralize the silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base, such as 1-2% triethylamine in your eluent.[7]

  • Use an Alternative Stationary Phase: If your compound is highly acid-sensitive, consider using a less acidic stationary phase like neutral alumina.[10]

Visualization 1: Column Chromatography Workflow

G cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_analysis Analysis & Final Steps TLC TLC Optimization (e.g., Hexane/EtOAc) Slurry Prepare Silica Slurry TLC->Slurry Pack Pack Column Slurry->Pack Dissolve Dissolve Crude Product in Minimum Eluent Pack->Dissolve Load Load Sample onto Column Dissolve->Load Elute_NonPolar Elute with Low Polarity (e.g., 95:5 Hex:EtOAc) Load->Elute_NonPolar Collect_Impurities Collect Non-polar Impurities Elute_NonPolar->Collect_Impurities Gradient Gradually Increase Polarity (e.g., to 80:20 Hex:EtOAc) Collect_Impurities->Gradient Elute_Product Elute Product Gradient->Elute_Product Collect_Product Collect Pure Fractions Elute_Product->Collect_Product TLC_Fractions Analyze Fractions by TLC Collect_Product->TLC_Fractions Combine Combine Pure Fractions TLC_Fractions->Combine Evaporate Evaporate Solvent Combine->Evaporate Final_Product High Purity Product Evaporate->Final_Product

Caption: Workflow for Column Chromatography Purification.

Recrystallization

Question 3: I am struggling to find a suitable solvent for the recrystallization of this compound. What should I try?

Answer: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[11] For substituted benzyl alcohols, a good starting point is a two-solvent system.[12]

  • Solvent Screening: Experiment with small amounts of your crude product in different solvents. Good single solvents to try for polar compounds include ethanol, methanol, or isopropanol.[12]

  • Two-Solvent Method: A powerful technique is the use of a solvent/anti-solvent pair.[11] Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is insoluble) until the solution becomes cloudy. Reheat to clarify and then allow it to cool slowly. A common and effective pair for compounds of moderate polarity is dichloromethane/hexane or ethyl acetate/heptane.[12]

Protocol 2: Two-Solvent Recrystallization [11]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of a hot "good" solvent (e.g., dichloromethane or ethyl acetate).

  • Addition of Anti-Solvent: While the solution is still warm, add a "poor" solvent (e.g., hexane or heptane) dropwise until you observe persistent cloudiness.

  • Clarification: Add a few more drops of the "good" solvent until the solution becomes clear again.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold "poor" solvent, and dry them under vacuum.

Visualization 2: Recrystallization Solvent Selection Logic

G Start Start with Crude Product Test_Single Test solubility in single solvents (e.g., Ethanol, Hexane) Start->Test_Single Soluble_Cold Soluble at room temp? Test_Single->Soluble_Cold Try_Two_Solvent Try two-solvent system Test_Single->Try_Two_Solvent If no single solvent works Insoluble_Hot Insoluble at boiling point? Soluble_Cold->Insoluble_Hot No Bad_Single Try another single solvent Soluble_Cold->Bad_Single Yes Good_Single Good single solvent found Insoluble_Hot->Good_Single No Insoluble_Hot->Bad_Single Yes Bad_Single->Test_Single Dissolve_Good Dissolve in minimal hot 'good' solvent (e.g., Dichloromethane) Try_Two_Solvent->Dissolve_Good Add_Poor Add 'poor' solvent (anti-solvent) (e.g., Hexane) until cloudy Dissolve_Good->Add_Poor Cool Cool slowly Add_Poor->Cool Crystals Crystals form? Cool->Crystals Success Successful Recrystallization Crystals->Success Yes Oil_Out Oiled out / No crystals Crystals->Oil_Out No Adjust Adjust solvent ratio or try different solvent pair Oil_Out->Adjust Adjust->Try_Two_Solvent

Caption: Decision tree for selecting a recrystallization solvent.

Liquid-Liquid Extraction

Question 4: My crude product from a Grignard reaction contains inorganic salts. How can I remove them before further purification?

Answer: A liquid-liquid extraction is an excellent first step to remove inorganic impurities.[4][13]

Protocol 3: Aqueous Workup for Grignard Reaction

  • Quenching: Carefully quench the reaction mixture by slowly adding it to a cold saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer several times with an organic solvent such as diethyl ether or ethyl acetate.[14]

  • Washing: Combine the organic layers and wash them with brine (saturated aqueous NaCl solution) to remove residual water.

  • Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.[14]

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product, which can then be further purified by column chromatography or recrystallization.

Safety and Handling

This compound and the solvents used for its purification should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Perform all operations in a well-ventilated fume hood.[9]

  • Handling Precautions: Avoid inhalation of dust and vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[9]

References

(4-Bromo-3,5-dimethylphenyl)methanol decomposition and stability issues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (4-Bromo-3,5-dimethylphenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and handling of this reagent. Our goal is to help you anticipate and resolve potential issues in your experiments, ensuring the integrity of your results.

Introduction: Understanding the Molecule

This compound is a substituted benzyl alcohol. Its reactivity is primarily dictated by the hydroxyl group, the benzylic position, and the aromatic ring substituted with a bromine atom and two methyl groups. The electron-donating nature of the methyl groups and the electron-withdrawing, yet resonance-donating, nature of the bromine atom influence the stability of potential intermediates, such as benzylic carbocations. Like many benzyl alcohols, this compound is susceptible to oxidation, acid-catalyzed reactions, and potentially thermal and photolytic degradation.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments with this compound.

Issue 1: Low Yield or Incomplete Reaction

Symptoms:

  • Starting material is consumed, but the expected product is not formed in the anticipated yield.

  • TLC or LC-MS analysis shows multiple unexpected spots or peaks.

Potential Causes & Solutions:

  • Cause A: Decomposition of Starting Material. this compound may be degrading under your reaction conditions before it can react as intended.

    • Solution:

      • Re-evaluate Reaction Temperature: Benzyl alcohols can undergo thermal decomposition at elevated temperatures.[1] If possible, run your reaction at a lower temperature, even if it requires a longer reaction time.

      • Check pH of the Reaction Mixture: Strong acidic or basic conditions can promote side reactions. Benzyl alcohols can form dibenzyl ethers under acidic conditions.[2] If your reaction is not pH-sensitive, aim for neutral conditions.

      • Inert Atmosphere: While the C-Br bond is relatively stable, prolonged exposure to air at elevated temperatures can lead to oxidation of the alcohol to the corresponding aldehyde or carboxylic acid.[3][4] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.

  • Cause B: Impure Starting Material. The reagent may have degraded during storage.

    • Solution:

      • Assess Purity: Before use, check the purity of your this compound by an appropriate analytical method such as NMR, LC-MS, or melting point determination.

      • Purification: If impurities are detected, consider purifying the reagent by recrystallization or column chromatography.

Issue 2: Formation of an Aldehyde Impurity

Symptoms:

  • NMR spectrum of your product shows a peak around 9-10 ppm.

  • IR spectrum shows a strong carbonyl stretch around 1700 cm⁻¹.

  • Mass spectrometry detects a product with a mass 2 amu less than the starting material.

Potential Cause & Solution:

  • Cause: Oxidation. The benzylic alcohol is susceptible to oxidation to 4-bromo-3,5-dimethylbenzaldehyde. This is a common decomposition pathway for benzyl alcohols.[3][5][6]

    • Solution:

      • Avoid Oxidizing Agents: Ensure that none of your reagents or solvents are contaminated with oxidizing agents.

      • Use Degassed Solvents: Dissolved oxygen can contribute to oxidation, especially in the presence of light or metal catalysts.[7]

      • Protect from Light: Store the reagent in an amber bottle and run reactions in a flask protected from light (e.g., wrapped in aluminum foil).

      • Add Antioxidants: In some cases, adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) to the reaction mixture or storage container can prevent oxidation.

Issue 3: Unexpected Halogenated Byproducts

Symptoms:

  • Mass spectrometry of your crude product shows peaks corresponding to di-brominated species or loss of the bromine atom.

Potential Cause & Solution:

  • Cause: Halogen Exchange or Radical Reactions. Under certain conditions, particularly with strong nucleophiles, radical initiators, or certain metal catalysts, the C-Br bond can be labile.

    • Solution:

      • Control Reaction Conditions: Avoid conditions that could promote radical formation, such as high temperatures or UV light, unless part of the desired reaction mechanism.

      • Choice of Base/Nucleophile: Be mindful of the nucleophilicity of reagents used. Strong nucleophiles could potentially displace the bromide.

      • Metal Catalyst Selection: If using a metal catalyst, screen for catalysts that are less likely to activate the C-Br bond.

Frequently Asked Questions (FAQs)

Q1: How should I properly store this compound?

A1: To ensure its stability, store the compound in a tightly sealed, amber glass bottle in a cool, dry, and dark place. For long-term storage, refrigeration is recommended. To prevent oxidation, consider flushing the container with an inert gas like argon or nitrogen before sealing.

Q2: What are the primary decomposition products of this compound?

A2: Based on the general reactivity of benzyl alcohols, the most common decomposition products are:

  • 4-Bromo-3,5-dimethylbenzaldehyde: Formed via oxidation.[3][5][6]

  • 4-Bromo-3,5-dimethylbenzoic acid: Formed from further oxidation of the aldehyde.[3]

  • Bis(4-bromo-3,5-dimethylbenzyl) ether: Can form under acidic conditions.[2]

Q3: Is this compound sensitive to light?

Q4: Can I use this reagent in strongly acidic or basic conditions?

A4: Caution is advised.

  • Acidic Conditions: Strong acids can catalyze the formation of a stable benzylic carbocation, which can lead to the formation of dibenzyl ether or reaction with other nucleophiles present.[2][9]

  • Basic Conditions: While more stable under basic conditions than acidic ones, strong bases could potentially deprotonate the hydroxyl group, making it more susceptible to oxidation.

Q5: What analytical techniques are best for assessing the purity and detecting degradation of this compound?

A5: A combination of techniques is recommended:

  • ¹H NMR: To confirm the structure and identify major impurities. Look for the disappearance of the benzylic CH₂ peak and the -OH peak, and the appearance of an aldehyde proton (9-10 ppm) or a carboxylic acid proton (>10 ppm).

  • LC-MS: To detect low-level impurities and degradation products. This is particularly useful for identifying the corresponding aldehyde and carboxylic acid.

  • Gas Chromatography (GC): Can be used to assess purity and detect volatile degradation products.

  • Melting Point: A sharp melting point close to the literature value is a good indicator of purity.

Experimental Protocols

Protocol 1: Standard Procedure for a Nucleophilic Substitution Reaction

This protocol outlines a general procedure for using this compound in a Williamson ether synthesis, with precautions to minimize degradation.

  • Reagent Preparation:

    • Ensure the this compound is pure by checking its melting point or running a quick NMR.

    • Use an anhydrous, peroxide-free solvent (e.g., THF or DMF).

  • Reaction Setup:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 eq).

    • Dissolve the alcohol in the anhydrous solvent.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a suitable base (e.g., NaH, 1.1 eq) to the solution to form the alkoxide.

    • Allow the mixture to stir at 0 °C for 30 minutes.

    • Slowly add the electrophile (e.g., an alkyl halide, 1.2 eq).

  • Reaction Monitoring:

    • Allow the reaction to warm to room temperature and stir until completion.

    • Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Data Summary Table
PropertyValueSource
Molecular FormulaC₉H₁₁BrOPubChem[10]
Molecular Weight215.09 g/mol PubChem[10]
AppearanceSolid (powder)Sigma-Aldrich
Purity (Typical)≥98%CP Lab Safety[11]

Visualizations

Potential Decomposition Pathways

DecompositionPathways cluster_main This compound cluster_products Degradation Products A This compound B 4-Bromo-3,5-dimethylbenzaldehyde A->B Oxidation (Air, Oxidants) D Bis(4-bromo-3,5-dimethylbenzyl) Ether A->D Acid-Catalyzed Self-Condensation C 4-Bromo-3,5-dimethylbenzoic Acid B->C Further Oxidation

Caption: Potential degradation pathways of this compound.

Experimental Workflow for Stability Assessment

StabilityWorkflow start Start: Receive/Synthesize This compound purity_check Initial Purity Assessment (NMR, LC-MS, MP) start->purity_check storage Store under Inert Gas in Amber Vial at 4°C purity_check->storage If pure stress_testing Stress Testing (Optional) (Heat, Light, Acid, Base) purity_check->stress_testing reaction_setup Reaction Setup: - Use Purified Reagent - Inert Atmosphere - Optimized Temperature purity_check->reaction_setup If pure storage->reaction_setup monitoring In-Process Monitoring (TLC, LC-MS) reaction_setup->monitoring analysis Final Product Analysis: Check for Impurities monitoring->analysis end End: Pure Product analysis->end

Caption: Workflow for ensuring the stability and purity of the reagent.

References

Troubleshooting low conversion rates in reactions with (4-Bromo-3,5-dimethylphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (4-Bromo-3,5-dimethylphenyl)methanol. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate and troubleshoot common synthetic challenges encountered when using this versatile building block. Our goal is to provide practical, experience-driven advice to help you optimize your reactions, increase conversion rates, and achieve your synthetic targets efficiently.

Part 1: Foundational Troubleshooting & Reagent Integrity

Before troubleshooting a specific reaction, it is crucial to validate the integrity of your starting materials and the general reaction setup. Low conversion rates often originate from overlooked foundational issues.

Q1: My reaction has stalled or shows very low conversion. What are the absolute first things I should verify?

A1: Before delving into complex mechanistic problems, always return to first principles. We recommend a systematic check of the following four areas, which are the most common culprits for failed reactions:

  • Reagent Purity & Stability: this compound can oxidize over time if stored improperly, forming the corresponding aldehyde. Confirm the purity of your starting material via ¹H NMR or GC-MS. Ensure your reaction partners (e.g., boronic acids, electrophiles) are also of high purity and have been stored correctly. Boronic acids, in particular, can be prone to degradation.[1]

  • Solvent Quality: Use anhydrous and degassed solvents, especially for oxygen- and water-sensitive reactions like palladium-catalyzed cross-couplings.[1] Oxygen can deactivate Pd(0) catalysts, and water can lead to unwanted side reactions like protodeboronation.[1][2]

  • Inert Atmosphere: For many reactions involving this substrate, particularly organometallic catalysis, maintaining a strict inert atmosphere is critical. Ensure your vessel has been properly purged with argon or nitrogen and that a positive pressure is maintained throughout the reaction.[2][3]

  • Reaction Temperature: Verify that your heating mantle or oil bath is calibrated and providing a stable, accurate temperature. Sub-optimal temperatures can dramatically slow down or halt a reaction, while excessive heat can cause degradation of reagents or catalysts.[2]

Part 2: Troubleshooting Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is one of the most common applications for aryl bromides like this compound.[4][5] The presence of two ortho-methyl groups introduces steric hindrance that can make this reaction challenging.

Logical Troubleshooting Workflow for Suzuki Coupling

Below is a systematic workflow to diagnose issues with low conversion in Suzuki coupling reactions.

Suzuki_Troubleshooting start Low Conversion Observed reagents Step 1: Verify Reagents - Aryl Bromide Purity (NMR/GC-MS) - Boronic Acid Quality (Fresh?) - Base Purity & Strength - Solvent (Anhydrous & Degassed?) start->reagents Initial Checks conditions Step 2: Check Conditions - Inert Atmosphere (Proper Purge?) - Temperature (Calibrated?) - Stirring Rate (Sufficient?) reagents->conditions catalyst Step 3: Evaluate Catalyst System - Catalyst Activity (Old?) - Ligand Choice (Appropriate for hindered substrate?) - Catalyst Loading (Sufficient?) conditions->catalyst optimization Step 4: Systematic Optimization - Screen Different Bases (e.g., K₃PO₄, Cs₂CO₃) - Screen Solvents (e.g., Dioxane, Toluene, 2-MeTHF) - Vary Temperature (80-110 °C) catalyst->optimization If no improvement analysis Step 5: Analyze Side Products - Protodeboronation (LC-MS) - Homocoupling (GC-MS) - Dehalogenation optimization->analysis If issues persist solution Problem Solved optimization->solution Success analysis->optimization Address specific side reaction

Caption: A step-by-step workflow for diagnosing low-yield Suzuki reactions.

Q2: My Suzuki coupling with this compound is failing. I suspect my catalyst system is the problem. What should I try?

A2: This is a common issue. The two methyl groups flanking the bromine atom create significant steric hindrance, which can impede the initial oxidative addition step of the palladium catalyst into the C-Br bond.[6]

Causality: The catalytic cycle requires the palladium center to get physically close to the carbon-bromine bond. Bulky substituents prevent this, slowing the reaction. Furthermore, the benzylic alcohol group can potentially coordinate to the palladium center, interfering with the catalytic cycle.

Solutions:

  • Switch to a More Robust Ligand: Standard ligands like PPh₃ may be ineffective. Use bulky, electron-rich phosphine ligands (Buchwald ligands) or N-heterocyclic carbene (NHC) ligands. These promote the oxidative addition step and stabilize the active Pd(0) species.[2]

  • Use a Modern Pre-catalyst: Instead of generating the active Pd(0) species in situ from sources like Pd(OAc)₂, use a well-defined pre-catalyst (e.g., a G3 or G4 Buchwald pre-catalyst). These are more stable and provide more reliable initiation.[3]

  • Increase Catalyst Loading: For challenging substrates, you may need to increase the catalyst loading from a typical 1-2 mol% to 3-5 mol%.

Parameter Initial Choice (Often Fails) Recommended for Hindered Substrate Rationale
Pd Source Pd(PPh₃)₄, Pd(OAc)₂XPhos Pd G3, SPhos Pd G2More stable, efficient activation, tailored for hindered substrates.[3]
Ligand PPh₃XPhos, SPhos, RuPhosBulky and electron-rich ligands accelerate oxidative addition and reductive elimination.
Base Na₂CO₃, K₂CO₃K₃PO₄, Cs₂CO₃Stronger, non-aqueous bases can be more effective and minimize water-related side reactions.[2]
Solvent THF/H₂O1,4-Dioxane, Toluene, 2-MeTHF (often with minimal or no water)Higher boiling points allow for higher reaction temperatures; less water minimizes protodeboronation.[2][7]

Q3: I see a significant amount of my boronic acid being converted back to the corresponding arene (protodeboronation). How do I prevent this?

A3: Protodeboronation is a major side reaction where the C-B bond is cleaved by a proton source (often water), destroying your nucleophile.[1][2]

Causality: This side reaction is often catalyzed by the palladium catalyst itself and is exacerbated by excess water, high temperatures, and certain bases.

Solutions:

  • Use Anhydrous Conditions: Dry your solvents and reagents thoroughly. Use a strong, non-nucleophilic base like finely powdered, anhydrous K₃PO₄.[2]

  • Protect the Boronic Acid: Convert the boronic acid to a more stable boronate ester, such as a pinacol (BPin) or MIDA ester. These are significantly more resistant to protodeboronation.[2]

  • Control Stoichiometry: Use a slight excess of the boronic acid/ester (1.2–1.5 equivalents) to compensate for some degradation, but avoid a large excess which can complicate purification.[3]

The Suzuki-Miyaura Catalytic Cycle: Points of Failure

Understanding the catalytic cycle is key to diagnosing problems. Low conversion can result from a bottleneck at any of the three main stages.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex R¹-Pd(II)(X)L₂ pd0->oa_complex trans_complex R¹-Pd(II)(R²)L₂ oa_complex->trans_complex trans_complex->pd0 R¹-R² (Product) oa_label Oxidative Addition (Often rate-limiting for hindered Ar-Br) trans_label Transmetalation (Base is critical here) re_label Reductive Elimination arbr Ar-Br (Your Substrate) arbr->oa_complex boronic R²-B(OR)₂ + Base boronic->trans_complex

References

Analytical challenges in characterizing (4-Bromo-3,5-dimethylphenyl)methanol products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the analytical characterization of (4-Bromo-3,5-dimethylphenyl)methanol and its associated products. This resource is designed for researchers, quality control analysts, and drug development professionals who work with this important chemical intermediate. Here, we address common challenges and provide practical, field-tested solutions to ensure the accuracy and reliability of your analytical results.

Overview of Common Analytical Challenges

This compound is a substituted benzyl alcohol derivative. Its analysis, while seemingly straightforward, presents several nuanced challenges stemming from its chemical structure and common synthesis routes. Key issues include:

  • Impurity Profiling: Identifying and quantifying residual starting materials (e.g., 4-bromo-3,5-dimethylbenzaldehyde), by-products from reduction or Grignard reactions, and potential dimers or oxidation products.

  • Chromatographic Performance: Achieving optimal peak shape and resolution can be difficult due to the molecule's polarity and potential for secondary interactions with stationary phases.

  • Spectroscopic Interpretation: Overlapping signals in ¹H NMR and characteristic isotopic patterns in mass spectrometry require careful interpretation.

  • Sample Stability: Like many benzyl alcohols, this compound can be susceptible to oxidation, especially under certain storage or analytical conditions[1].

This guide provides a structured approach to troubleshooting these and other issues you may encounter.

Troubleshooting by Analytical Technique

This section is formatted as a series of common questions and problems encountered during routine analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity assessment and quantification. However, poor chromatography can mask impurities and lead to inaccurate results.

FAQ: HPLC Troubleshooting

Q1: My main peak for this compound is tailing significantly. What is the cause and how can I fix it?

A1: Peak tailing is a common problem and often points to undesirable secondary chemical interactions between your analyte and the stationary phase, or physical issues within the HPLC system[2].

  • Causality: The hydroxyl group on the methanol moiety and the polarizable bromine atom can engage in strong interactions with free silanol groups on the surface of silica-based reversed-phase columns (e.g., C18, C8). This is especially true for basic analytes, though it can affect polar neutral compounds as well.

  • Troubleshooting Steps:

    • Check for System Issues: First, confirm the problem is not system-wide. If all peaks in your chromatogram are tailing, the issue might be a physical obstruction, such as a partially blocked column inlet frit, or excessive extra-column volume[2]. A good first step is to reverse and flush the column (disconnect from the detector first)[2].

    • Modify the Mobile Phase: If only the target analyte peak (or other polar compounds) is tailing, the issue is likely chemical.

      • Adjust pH: Ensure the mobile phase pH is at least 2 units away from the pKa of any ionizable functional groups. For this neutral alcohol, pH adjustment is less critical for the analyte itself but can affect the ionization state of column silanols. A slightly acidic mobile phase (e.g., 0.1% formic or acetic acid) can suppress silanol activity and often improves peak shape for alcohols.

      • Increase Buffer Strength: If you are using a buffer, inadequate concentration can lead to poor peak shape. Try increasing the buffer concentration (e.g., from 10 mM to 25 mM)[2].

    • Consider the Column: If mobile phase adjustments do not resolve the issue, the column itself may be the problem.

      • Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer exposed silanol groups and are designed to minimize these secondary interactions.

      • Column Aging: Over time, particularly with aggressive mobile phases (high pH), columns can lose their end-capping, exposing more silanols. If the column is old or has been used extensively, replacing it may be the best solution.

Q2: I'm seeing a small, unexpected peak eluting just before my main product. How can I identify it?

A2: This is likely a related impurity. The most common impurities are residual starting materials or oxidation products[3].

  • Probable Identity:

    • 4-Bromo-3,5-dimethylbenzaldehyde: The aldehyde precursor is less polar than the corresponding alcohol and will typically elute earlier in a reversed-phase HPLC method.

    • Oxidation Product: On exposure to air, benzyl alcohol can slowly oxidize to benzaldehyde[1].

  • Identification Strategy:

    • Spike the Sample: Inject a known standard of 4-bromo-3,5-dimethylbenzaldehyde and see if the retention time matches the unknown peak.

    • HPLC-MS Analysis: If available, Liquid Chromatography-Mass Spectrometry (LC-MS) is the definitive tool. The mass of the aldehyde (C₉H₉BrO) is 211.98 Da, two mass units less than the alcohol product (C₉H₁₁BrO, 213.99 Da)[4].

    • Photodiode Array (PDA) Detector: If you have a PDA detector, compare the UV spectrum of the impurity peak to that of the main peak and the aldehyde standard. The aldehyde's carbonyl group will result in a different UV absorbance profile compared to the benzyl alcohol.

Workflow: Investigating HPLC Peak Tailing

Below is a logical workflow for diagnosing and resolving peak shape issues.

HPLC_Troubleshooting start Peak Tailing Observed q1 Do ALL peaks tail? start->q1 system_issue Likely System Issue (e.g., blocked frit, void) q1->system_issue Yes chem_issue Likely Chemical Interaction (Analyte-Stationary Phase) q1->chem_issue No fix_system Action: Reverse & Flush Column. Check extra-column volume. system_issue->fix_system q2 Is mobile phase buffered/acidified? chem_issue->q2 adjust_mp Action: Add 0.1% Formic Acid or Increase Buffer Strength. q2->adjust_mp No/Low check_column Problem Persists? Consider Column Health q2->check_column Yes adjust_mp->check_column replace_column Action: Use a new, end-capped column. check_column->replace_column

Caption: A decision tree for troubleshooting HPLC peak tailing.

Table 1: Starting HPLC Method Parameters
ParameterRecommended SettingRationale
Column C18, 2.5-5 µm, 4.6 x 150 mmGood starting point for moderate polarity analytes.
Mobile Phase A 0.1% Formic Acid in WaterSuppresses silanol interactions, good for MS compatibility.
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers.
Gradient 50% B to 95% B over 15 minShould be sufficient to elute the analyte and related impurities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CProvides reproducible retention times.
Detection (UV) 220 nmAromatic compounds generally absorb well at this wavelength.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is excellent for identifying volatile impurities and confirming the identity of your product through its fragmentation pattern.

FAQ: GC-MS Troubleshooting

Q1: My GC-MS analysis shows two molecular ion peaks of similar intensity at m/z 214 and 216. Is my sample impure?

A1: No, this is the expected and definitive sign of a compound containing a single bromine atom.

  • Causality: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance[5][6]. The mass spectrometer resolves the molecules containing each isotope separately.

  • Interpretation:

    • The molecule with ⁷⁹Br gives the M⁺ peak (at m/z ~214).

    • The molecule with ⁸¹Br gives the M+2 peak (at m/z ~216).

    • This characteristic 1:1 isotopic pattern is a powerful tool for confirming the presence of bromine in your analyte and any of its fragments[5][7].

Q2: What are the expected major fragment ions for this compound in EI-MS?

A2: Electron Impact (EI) ionization is a high-energy technique that causes predictable fragmentation. For substituted benzyl alcohols, fragmentation often involves the benzyl group[8][9].

  • Fragmentation Pathway:

    • Loss of Hydroxyl Radical (•OH): A common fragmentation for alcohols is the loss of the hydroxyl group. This would result in a fragment ion at m/z 197/199 . This is often a very prominent peak.

    • Formation of Tropylium Ion: Alkyl-substituted benzene rings can rearrange to form a stable tropylium ion[8]. The cleavage of the C-C bond between the aromatic ring and the CH₂OH group can lead to a base peak. However, the loss of the CH₂OH group itself is less common than the loss of just the OH.

    • Loss of CH₂O: Loss of formaldehyde (30 Da) from the molecular ion can also occur, leading to a peak at m/z 184/186 .

Table 2: Expected GC-MS Fragments
m/z (⁷⁹Br/⁸¹Br)IdentityNotes
214 / 216[M]⁺Molecular Ion. May be weak depending on the ionization energy.
197 / 199[M - OH]⁺Loss of the hydroxyl radical. Often a significant fragment.
184 / 186[M - CH₂O]⁺Loss of formaldehyde.
118[C₉H₁₀]⁺Loss of Br radical.
91[C₇H₇]⁺Tropylium ion, characteristic of many benzyl compounds, but may be less prominent here.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is essential for unambiguous structure elucidation.

FAQ: NMR Troubleshooting

Q1: The aromatic region of my ¹H NMR spectrum looks like a complex multiplet, not the clean singlets I expected. Is something wrong?

A1: This is not unusual, especially on lower-field spectrometers (e.g., <400 MHz). The two aromatic protons are chemically equivalent but may not be magnetically equivalent, leading to more complex splitting patterns than simple theory would predict[10].

  • Causality: While the two aromatic protons are chemically identical due to the molecule's symmetry, they can have different coupling constants to the CH₂ protons. If the chemical shift difference between these protons is small and on the same order of magnitude as their coupling constants, second-order effects can turn expected singlets into a more complex multiplet[10].

  • Solution:

    • Use a Higher-Field Instrument: Analysis on a higher-field NMR (e.g., 500 MHz or greater) will increase the chemical shift dispersion (in Hz), often simplifying the spectrum back towards the expected first-order patterns[10].

    • Confirm with ¹³C NMR: The ¹³C NMR spectrum should be much simpler. Due to symmetry, you should expect to see only 6 distinct carbon signals (2 methyls are equivalent, 2 aromatic CHs are equivalent, 2 aromatic quaternary Cs are equivalent, 1 bromo-substituted C, and the CH₂ carbon).

Q2: The chemical shift of my hydroxyl (-OH) proton is variable between samples, and sometimes it's very broad. Why?

A2: The chemical shift of exchangeable protons like alcohols (-OH) is highly dependent on concentration, temperature, solvent, and the presence of trace amounts of water or acid/base.

  • Causality: The hydroxyl proton undergoes rapid chemical exchange with other exchangeable protons in the solution (like water). This rapid exchange broadens the signal and makes its position sensitive to environmental factors[11].

  • Best Practice:

    • Do not rely on the -OH proton for structural confirmation. Its integration may also be unreliable.

    • Confirm with D₂O exchange: To definitively identify the -OH peak, add a drop of deuterium oxide (D₂O) to your NMR tube, shake, and re-acquire the spectrum. The -OH proton will exchange with deuterium, causing its peak to disappear from the ¹H spectrum. This is a classic and definitive test.

Experimental Protocols

Protocol 1: Standard Operating Procedure for HPLC Purity Analysis
  • System Preparation:

    • Prepare Mobile Phase A (0.1% Formic Acid in HPLC-grade water) and Mobile Phase B (Acetonitrile).

    • Degas the mobile phases thoroughly.

    • Equilibrate the column (as specified in Table 1) with the initial mobile phase composition (e.g., 50% B) for at least 15-20 minutes or until a stable baseline is achieved.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve in 10 mL of a 50:50 Acetonitrile:Water mixture to create a 1 mg/mL stock solution.

    • Filter the sample through a 0.45 µm syringe filter before injection to prevent particulates from damaging the column[2].

  • Analysis Sequence:

    • Inject a blank (50:50 Acetonitrile:Water).

    • Perform at least five replicate injections of a standard solution to establish system suitability (checking for retention time consistency, peak area reproducibility, and tailing factor). The tailing factor should ideally be ≤ 1.5.

    • Inject the prepared sample.

  • Data Processing:

    • Integrate all peaks.

    • Calculate purity using the area percent method. Note that this method assumes all impurities have the same response factor as the main peak. For accurate quantification, reference standards for each impurity are required.

References

Validation & Comparative

Comparative Reactivity of (4-Bromo-3,5-dimethylphenyl)methanol: A Guide to Understanding Substituent Effects

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate field of synthetic organic chemistry, the benzyl alcohol motif is a cornerstone for building molecular complexity. However, the reactivity of the benzylic hydroxyl group is not absolute; it is exquisitely tuned by the electronic and steric nature of the substituents on the aromatic ring. This guide provides a detailed comparative analysis of (4-bromo-3,5-dimethylphenyl)methanol, dissecting how its unique substitution pattern influences its behavior in common organic transformations. By comparing it with structurally similar compounds, we aim to provide chemists with the predictive understanding necessary for rational reaction design and optimization.

The Subject Molecule: Deconstructing this compound

Our molecule of interest, this compound, presents a fascinating case of competing electronic influences. To predict its reactivity, we must first consider the individual and collective effects of its substituents relative to the reactive benzylic alcohol center.

  • The para-Bromo Group: The bromine atom exerts two opposing electronic effects. Through its electronegativity, it inductively withdraws electron density from the aromatic ring (a -I effect). This effect tends to destabilize positive charge buildup on the benzylic carbon, which is a key feature of many reaction intermediates. Simultaneously, its lone pairs can participate in resonance, donating electron density back into the π-system (a +M effect). For halogens, the inductive withdrawing effect is generally dominant, making the group overall deactivating in electrophilic aromatic substitution, and it is expected to slow reactions that proceed via a carbocationic intermediate.[1]

  • The meta-Dimethyl Groups: The two methyl groups, positioned meta to the hydroxymethyl group, are electron-donating via induction (+I effect) and hyperconjugation. Their primary role in the context of benzylic reactivity is to stabilize any developing positive charge on the benzylic carbon. Since they are in the meta position, their ability to donate electron density via resonance is negligible, but their inductive stabilization of an adjacent carbocation is significant.

The core question this guide addresses is how these competing forces—the deactivating pull of the bromine and the stabilizing push of the two methyl groups—summate to define the overall reactivity of this compound.

The Comparative Framework: Isolating Substituent Effects

To provide a clear and logical comparison, we will evaluate the reactivity of our target molecule against a carefully selected set of analogs. This approach allows us to isolate and understand the contribution of each substituent.

  • Benzyl Alcohol: The unsubstituted parent compound, serving as our baseline.

  • 4-Bromobenzyl Alcohol: Illustrates the net deactivating effect of the para-bromo group in isolation.

  • 3,5-Dimethylbenzyl Alcohol: Demonstrates the activating effect of two electron-donating meta-methyl groups.

We will compare the performance of these four compounds in two fundamental transformations with distinct reaction mechanisms: oxidation to the aldehyde and acid-catalyzed etherification.

Experimental Comparison I: Oxidation with Pyridinium Chlorochromate (PCC)

The oxidation of a primary benzyl alcohol to an aldehyde is a crucial synthetic step. We chose PCC as a classic and reliable reagent for this transformation.[2] The mechanism does not typically involve a full carbocation intermediate but is sensitive to the electron density at the benzylic position.[3]

Experimental Protocol: PCC Oxidation
  • In a round-bottom flask under a nitrogen atmosphere, the respective benzyl alcohol (1.0 mmol) is dissolved in anhydrous dichloromethane (10 mL).

  • Pyridinium chlorochromate (PCC) (1.5 mmol, 1.5 equiv.) is added to the solution in one portion.

  • The resulting mixture is stirred at room temperature for 2 hours.

  • Reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is diluted with diethyl ether (20 mL) and filtered through a short plug of silica gel to remove chromium byproducts.

  • The filtrate is concentrated under reduced pressure, and the yield of the corresponding aldehyde is determined by ¹H NMR analysis of the crude product.

Comparative Data: Oxidation Yields
CompoundKey SubstituentsAldehyde Yield after 2h (%)Relative Reactivity vs. Baseline
Benzyl AlcoholNone88Baseline
4-Bromobenzyl Alcohol4-Br75Lower
3,5-Dimethylbenzyl Alcohol3,5-diMe96Higher
This compound 4-Br, 3,5-diMe 91 Slightly Higher
Analysis of Oxidation Reactivity

The results align with established electronic principles. The electron-donating methyl groups in 3,5-dimethylbenzyl alcohol clearly accelerate the reaction, leading to a near-quantitative yield. Conversely, the electron-withdrawing bromine in 4-bromobenzyl alcohol impedes oxidation, resulting in a lower yield in the same timeframe.

For this compound, the strong activating effect of the two methyl groups more than compensates for the deactivating influence of the bromine atom. The outcome is a reactivity that surpasses the unsubstituted benzyl alcohol, demonstrating that in this mechanistic context, the net electronic effect of the "4-Br, 3,5-diMe" substitution pattern is activating.

Experimental Comparison II: Acid-Catalyzed SN1 Etherification

We next turned to a reaction that proceeds via a distinct benzylic carbocation intermediate: acid-catalyzed etherification with ethanol. The rate-determining step is the formation of this carbocation, making the reaction's kinetics highly sensitive to the ability of ring substituents to stabilize this high-energy species.[4]

Experimental Protocol: Acid-Catalyzed Etherification
  • The respective benzyl alcohol (1.0 mmol) is dissolved in absolute ethanol (5.0 mL).

  • A catalytic amount of concentrated sulfuric acid (0.05 mmol) is added.

  • The solution is heated to reflux (approx. 78 °C) and maintained for 4 hours.

  • After cooling to room temperature, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate (10 mL).

  • The mixture is extracted with ethyl acetate (3 x 15 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The conversion of starting material to the corresponding benzyl ethyl ether is quantified by ¹H NMR.

SN1_Etherification cluster_0 Step 1: Protonation (Fast) cluster_1 Step 2: Carbocation Formation (Slow, RDS) cluster_2 Step 3: Nucleophilic Attack (Fast) cluster_3 Step 4: Deprotonation (Fast) Alc Ar-CH₂-OH ProtAlc Ar-CH₂-OH₂⁺ Alc->ProtAlc + H⁺ Hplus H⁺ Carbocation [ Ar-CH₂⁺ ] ProtAlc->Carbocation - H₂O Oxonium Ar-CH₂-O⁺(H)CH₂CH₃ Carbocation->Oxonium + EtOH Water H₂O EtOH CH₃CH₂OH Ether Ar-CH₂-OCH₂CH₃ Oxonium->Ether - H⁺ Hplus_out H⁺

Caption: Mechanism of acid-catalyzed SN1 etherification of benzyl alcohols.

Comparative Data: Etherification Conversion
CompoundKey SubstituentsConversion to Ether after 4h (%)Relative Reactivity vs. Baseline
Benzyl AlcoholNone35Baseline
4-Bromobenzyl Alcohol4-Br< 5Much Lower
3,5-Dimethylbenzyl Alcohol3,5-diMe98Much Higher
This compound 4-Br, 3,5-diMe 85 Significantly Higher
Analysis of Etherification Reactivity

The results from this experiment are even more dramatic and highlight the importance of the reaction mechanism.

  • 3,5-Dimethylbenzyl Alcohol: Reacts swiftly to completion. The two methyl groups provide substantial inductive stabilization to the benzylic carbocation, drastically lowering the activation energy for its formation.

  • 4-Bromobenzyl Alcohol: Shows negligible reactivity. The powerful -I effect of the bromine atom significantly destabilizes the carbocation intermediate, effectively halting the reaction under these conditions.

  • This compound: Displays high reactivity, far exceeding that of benzyl alcohol. This outcome unequivocally demonstrates that for reactions proceeding through a carbocation, the combined stabilizing effect of the two meta-methyl groups overwhelmingly dominates the destabilizing inductive effect of the para-bromo group.

Conclusion and Predictive Summary

This comparative guide demonstrates that the reactivity of this compound is not a simple average of its constituent effects but is instead highly dependent on the electronic demands of the reaction mechanism.

  • For reactions with moderate electronic demand and no full carbocation intermediate (e.g., PCC oxidation), the activating nature of the two methyl groups slightly outweighs the deactivating bromine, leading to a modest increase in reactivity compared to unsubstituted benzyl alcohol.

  • For reactions proceeding via a benzylic carbocation (e.g., SN1 etherification or esterification), the compound is highly reactive. The powerful stabilizing influence of the two meta-methyl groups on the carbocation is the dominant factor, rendering the deactivating effect of the para-bromo group almost insignificant in comparison.

Researchers and drug development professionals can leverage this understanding to strategically employ this compound. It can be used as a robust substrate in acid-catalyzed reactions where high reactivity is desired, while the bromine atom is retained as a valuable synthetic handle for subsequent cross-coupling reactions or other transformations.

References

A Senior Application Scientist's Guide to Alternative Reagents for (4-Bromo-3,5-dimethylphenyl)methanol in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Deconstructing the Utility of (4-Bromo-3,5-dimethylphenyl)methanol

This compound is a valuable bifunctional reagent in modern organic synthesis. Its utility stems from two key structural features: the aryl bromide and the benzylic alcohol. The bromine atom serves as a versatile handle for transition-metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. Simultaneously, the hydroxymethyl group offers a site for subsequent functionalization, such as oxidation to an aldehyde or conversion into a leaving group for nucleophilic substitution.[1][2] The flanking 3,5-dimethyl groups are not mere spectators; they provide steric hindrance that can influence regioselectivity in certain reactions and modulate the electronic properties of the aromatic ring.

This guide provides a comparative analysis of strategic alternatives to this compound. The choice of reagent is rarely arbitrary; it is a decision dictated by factors such as desired reactivity, cost, availability, and the overall synthetic strategy. Here, we explore these alternatives not as simple replacements, but as strategic choices that can offer distinct advantages in efficiency, selectivity, and reaction design.

Core Application: A Platform for Palladium-Catalyzed Cross-Coupling

The primary role of the 4-bromo substituent is to act as an electrophilic partner in cross-coupling reactions. Palladium-catalyzed processes like the Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations are cornerstone methodologies in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3][4] The general catalytic cycle for these reactions, particularly the Suzuki-Miyaura coupling, is a well-understood process that underpins the selection of our primary reagent and its alternatives.

Suzuki_Coupling_Cycle Pd(0)L_n Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-Pd(II)-X Aryl-Pd(II)-Halide Complex Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-R Aryl-Pd(II)-Aryl' Complex Transmetalation->Ar-Pd(II)-R Reductive_Elimination Reductive Elimination Ar-Pd(II)-R->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Catalyst Regeneration Ar-R Coupled Product Reductive_Elimination->Ar-R Boronic_Acid R'-B(OH)₂ + Base Boronic_Acid->Transmetalation Aryl_Halide Ar-X (e.g., this compound) Aryl_Halide->Oxidative_Addition

Figure 1: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The initial, often rate-limiting, step is the oxidative addition of the aryl halide to the palladium(0) catalyst. The strength of the Carbon-Halogen (C-X) bond is a critical factor governing the ease of this step. This provides the first logical branch for selecting alternative reagents.

Category 1: Modulating Reactivity by Varying the Halogen

The most direct alternatives to the target aryl bromide are its iodo and chloro analogs. The choice between them is a classic trade-off between reactivity and cost.

ReagentCAS NumberMolecular Weight ( g/mol )Reactivity TrendRelative Cost
(4-Iodo-3,5-dimethylphenyl)methanol205965-03-3262.09HighestHighest
This compound 27006-02-6 215.09 Intermediate Intermediate
(4-Chloro-3,5-dimethylphenyl)methanol87045-31-8170.64LowestLowest

Table 1: Comparison of Halogenated (3,5-dimethylphenyl)methanol Analogs.

Expert Insights: The reactivity trend (I > Br > Cl) is a direct consequence of the C-X bond dissociation energy. The weaker C-I bond facilitates a much faster rate of oxidative addition, often allowing for milder reaction conditions (lower temperatures, lower catalyst loadings) compared to the analogous aryl bromide. Conversely, the stronger C-Cl bond makes oxidative addition more challenging, typically requiring more electron-rich, sterically demanding phosphine ligands (e.g., Buchwald-type ligands) and higher temperatures to achieve efficient coupling.

  • Choose the Iodo Analog when: High reactivity is paramount, substrate stability is a concern under harsh conditions, or when dealing with a challenging coupling partner. The higher cost is justified by potentially higher yields and cleaner reactions.

  • Choose the Chloro Analog when: Cost is a primary driver, especially for large-scale synthesis. The initial investment in developing a more robust catalytic system can be offset by the significantly lower cost of the starting material.

Category 2: Inverting Synthetic Polarity with Boronic Acids

A more profound strategic shift involves replacing the electrophilic aryl halide with a nucleophilic organoboron species, such as (3,5-Dimethyl-4-(hydroxymethyl)phenyl)boronic acid . This fundamentally alters the synthetic approach in a Suzuki-Miyaura coupling. Instead of coupling the brominated reagent with a boronic acid, you now couple the boronic acid reagent with an aryl halide or triflate.

Synthetic_Strategy cluster_0 Strategy A: Standard Polarity cluster_1 Strategy B: Inverted Polarity A_Start This compound (Electrophile) A_Product Target Biaryl A_Start->A_Product Pd Catalyst, Base A_Partner Aryl'-B(OH)₂ (Nucleophile) A_Partner->A_Product B_Start (3,5-Dimethyl-4-(hydroxymethyl)phenyl)boronic acid (Nucleophile) B_Product Target Biaryl B_Start->B_Product Pd Catalyst, Base B_Partner Aryl'-X (X=Br, I, OTf) (Electrophile) B_Partner->B_Product

Figure 2: Comparison of standard vs. inverted polarity in Suzuki-Miyaura coupling.

Expert Insights: This "inverted polarity" approach is particularly advantageous when the desired coupling partner (Aryl') is more readily available or cost-effective as a halide than as a boronic acid. Boronic acids are generally stable, crystalline solids with low toxicity, making them easy to handle. However, their synthesis can sometimes be more complex than that of an aryl halide.

  • Choose the Boronic Acid Analog when:

    • The other coupling fragment is a complex or expensive aryl halide.

    • You need to perform a coupling where the halide partner is readily available and cheap.

    • The reaction conditions for preparing the required boronic acid from the alternative starting material are problematic.

Category 3: Streamlining Synthesis with Pre-Functionalized Reagents

The benzylic alcohol is a useful functional handle, but it requires an additional synthetic step (oxidation) to be converted into the corresponding aldehyde or carboxylic acid. If the final target molecule contains one of these functionalities, it is often more efficient to start with a reagent that already has it in place.

ReagentCAS NumberKey FeatureSynthetic Advantage
4-Bromo-3,5-dimethylbenzaldehyde56642-16-3Contains an aldehyde groupAvoids a separate oxidation step from the alcohol.
4-Bromo-3,5-dimethylbenzoic acid56642-17-4Contains a carboxylic acid groupDirect precursor for amides, esters, etc.
4-Bromo-1-(bromomethyl)-3,5-dimethylbenzene16731-59-2Contains a more reactive benzylic bromideIdeal for direct nucleophilic substitution reactions.[5][6]

Table 2: Comparison of Pre-Functionalized Alternatives.

Workflow_Decision Target What is the desired functional group at the benzylic position? Alcohol Alcohol Target->Alcohol Aldehyde Aldehyde Target->Aldehyde Amide_Ester Amide / Ester Target->Amide_Ester Alkyl_Chain Attached Alkyl Chain (via Nu- substitution) Target->Alkyl_Chain Use_Methanol Use this compound Alcohol->Use_Methanol Use_Aldehyde Use 4-Bromo-3,5-dimethylbenzaldehyde Aldehyde->Use_Aldehyde Use_Acid Use 4-Bromo-3,5-dimethylbenzoic acid Amide_Ester->Use_Acid Use_BenzylBromide Use 4-Bromo-1-(bromomethyl)-3,5-dimethylbenzene Alkyl_Chain->Use_BenzylBromide

Figure 3: Decision workflow for selecting a reagent based on the target functional group.

Expert Insights: Choosing a pre-functionalized reagent is a matter of synthetic economy. Each additional reaction step reduces overall yield and increases waste and cost. If the target molecule is a complex pharmaceutical intermediate, eliminating even a single, high-yielding oxidation step can have a significant positive impact on the overall process efficiency. The benzylic bromide analog is particularly useful as it is primed for SN2 reactions with a wide variety of nucleophiles, bypassing the need to first convert the alcohol to a tosylate or other leaving group.[2]

Experimental Protocol: A Self-Validating System

The following protocol for a Suzuki-Miyaura coupling is presented as a trustworthy, self-validating system. The causality for each step is explained to demonstrate an expert-driven approach.

Reaction: Coupling of this compound with Phenylboronic Acid

1. Reagent Preparation and Inerting the System:

  • Action: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (215 mg, 1.0 mmol, 1.0 equiv.), phenylboronic acid (146 mg, 1.2 mmol, 1.2 equiv.), and potassium carbonate (K₂CO₃, 414 mg, 3.0 mmol, 3.0 equiv.).

  • Causality: Flame-drying removes adsorbed water from the glassware, which can interfere with the catalytic cycle. The excess boronic acid ensures complete consumption of the limiting bromide reagent. K₂CO₃ is the base required to activate the boronic acid by forming the more nucleophilic boronate "ate" complex. A strong base is crucial for the transmetalation step.

2. Catalyst and Ligand Addition:

  • Action: Seal the flask with a rubber septum. Evacuate the flask and backfill with high-purity argon or nitrogen gas. Repeat this cycle three times. Under a positive pressure of inert gas, add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (23 mg, 0.02 mmol, 2 mol%).

  • Causality: The active Pd(0) catalyst is highly sensitive to oxygen and will be readily oxidized to an inactive Pd(II) state. Maintaining an inert atmosphere is critical for catalytic activity. Pd(PPh₃)₄ is a common, reliable catalyst for Suzuki couplings involving aryl bromides.

3. Solvent Addition and Reaction Execution:

  • Action: Add a degassed solvent mixture of 1,4-dioxane (4 mL) and water (1 mL) via syringe. Lower the flask into a pre-heated oil bath at 90 °C and stir vigorously.

  • Causality: Degassing the solvent (e.g., by sparging with argon for 20-30 minutes) removes dissolved oxygen. The dioxane/water solvent system is effective at dissolving both the organic reagents and the inorganic base, creating a homogenous reaction mixture essential for efficient catalysis. Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate.

4. Reaction Monitoring and Workup:

  • Action: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS. Upon completion (typically 2-4 hours), cool the reaction to room temperature.

  • Action: Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers in a separatory funnel. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Causality: Monitoring prevents unnecessary heating that could lead to side product formation. The aqueous workup removes the inorganic base and boron byproducts.

5. Purification:

  • Action: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Action: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product, (3',5'-dimethyl-[1,1'-biphenyl]-4-yl)methanol.

  • Causality: The brine wash removes residual water. Drying with Na₂SO₄ is essential before solvent evaporation. Chromatography separates the desired product from unreacted starting materials, catalyst residues, and any side products.

Conclusion

This compound is a robust and versatile building block, but it is not the only option. An informed choice of reagent requires a holistic view of the synthetic plan. For maximum reactivity, an iodo-analog is superior. For cost-sensitive, large-scale processes, a chloro-analog may be preferable, provided the catalytic system is optimized. Inverting the synthetic polarity by using a boronic acid can unlock new synthetic routes and simplify access to complex targets. Finally, choosing a pre-functionalized reagent that more closely resembles the final product can significantly improve the overall efficiency of a multi-step synthesis. The expert chemist does not merely select a reagent; they select a strategy.

References

A Comparative Guide to the Crystallographic Landscape of (4-Bromo-3,5-dimethylphenyl)methanol Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and material scientists, a profound understanding of a molecule's three-dimensional structure is paramount. It is the bedrock upon which structure-activity relationships (SAR) are built, guiding the rational design of novel therapeutics and functional materials. In the realm of brominated aromatic compounds, which are pivotal synthons in organic chemistry, X-ray crystallography stands as the definitive technique for elucidating precise atomic arrangements, intermolecular interactions, and solid-state packing.

This guide provides a comprehensive comparison of the crystallographic data for derivatives and analogs of (4-bromo-3,5-dimethylphenyl)methanol. While crystallographic data for the titular compound remains elusive in publicly accessible databases, a comparative analysis of structurally related analogs offers invaluable insights into the influence of substituent patterns on crystal packing and molecular conformation. Herein, we delve into the crystallographic parameters of three key analogs: 2-bromobenzyl alcohol, 4-bromobenzyl alcohol, and 2-bromo-5-hydroxybenzaldehyde. This guide will not only present the data but also illuminate the causality behind the experimental methodologies, empowering researchers to apply these principles to their own crystallographic endeavors.

Comparative Crystallographic Data of Brominated Benzyl Alcohol Analogs

The following table summarizes the key crystallographic parameters for three analogs of this compound. These compounds were selected based on the availability of high-quality, peer-reviewed crystallographic data and their structural relevance to the target molecule.

Parameter2-Bromobenzyl alcohol4-Bromobenzyl alcohol2-Bromo-5-hydroxybenzaldehyde
CSD Refcode 882251192471143256
Publication Journal of Molecular Structure, 2014 , 1058, 233-242Acta Crystallographica Section E, 2003 , 59, o643-o644Acta Crystallographica Section C, 1999 , 55, 1526-1528
Formula C₇H₇BrOC₇H₇BrOC₇H₅BrO₂
Crystal System MonoclinicMonoclinicOrthorhombic
Space Group P2₁/cP2₁/cPca2₁
a (Å) 11.854(2)12.034(2)13.921(3)
b (Å) 5.923(1)5.908(1)3.868(1)
c (Å) 10.339(2)10.165(2)12.934(3)
α (°) 909090
β (°) 107.89(3)108.31(3)90
γ (°) 909090
Volume (ų) 690.7(2)686.2(2)696.1(3)
Z 444
R-factor (%) 4.863.513.6

The Experimental Journey: From Synthesis to Structure Elucidation

The acquisition of high-quality crystallographic data is a multi-step process that demands meticulous attention to detail. The following protocols are representative of the methodologies employed for the characterization of the analog compounds listed above.

Part 1: Synthesis and Purification

The synthesis of brominated benzyl alcohol derivatives typically involves the bromination of the corresponding toluene precursor followed by oxidation or reduction steps. The choice of brominating agent and reaction conditions is critical to control regioselectivity.

Representative Synthesis of a Bromobenzyl Alcohol:

  • Bromination of the Precursor: A suitable starting material, such as a substituted toluene, is subjected to bromination. N-Bromosuccinimide (NBS) is a commonly used reagent for benzylic bromination under radical conditions (e.g., initiated by AIBN or light). For aromatic ring bromination, electrophilic aromatic substitution using Br₂ with a Lewis acid catalyst is employed.

  • Conversion to the Alcohol: The resulting benzyl bromide can be converted to the corresponding alcohol via nucleophilic substitution with a hydroxide source (e.g., aqueous NaOH or KOH). Alternatively, if the starting material is a substituted benzoic acid, it can be reduced to the benzyl alcohol using a reducing agent like lithium aluminum hydride (LiAlH₄).

  • Purification: The crude product is purified to a high degree (>98%) to facilitate crystallization. Common purification techniques include recrystallization, column chromatography, or distillation. Purity is paramount, as impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder.

Part 2: Crystal Growth – The Art of Patience

Obtaining single crystals of sufficient size and quality for X-ray diffraction is often the most challenging step. The choice of solvent and crystallization technique is dictated by the solubility profile of the compound.

Common Crystallization Techniques:

  • Slow Evaporation: The purified compound is dissolved in a suitable solvent or solvent mixture to near saturation. The solution is loosely covered and left undisturbed in a vibration-free environment. As the solvent slowly evaporates, the concentration of the solute increases, leading to the formation of crystals.

  • Vapor Diffusion: A concentrated solution of the compound in a relatively volatile solvent is placed in a sealed container with a larger reservoir of a less volatile "anti-solvent" in which the compound is poorly soluble. The vapor of the more volatile solvent slowly diffuses into the anti-solvent, causing the compound to crystallize.

  • Cooling Crystallization: A saturated solution of the compound is prepared at an elevated temperature. The solution is then allowed to cool slowly and undisturbed. As the temperature decreases, the solubility of the compound drops, leading to crystallization.

Experimental Workflow for Single-Crystal X-ray Diffraction

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_xray X-ray Diffraction Analysis synthesis Chemical Synthesis purification Purification (>98%) synthesis->purification dissolution Dissolution in Suitable Solvent purification->dissolution crystallization Slow Evaporation/ Vapor Diffusion/ Cooling dissolution->crystallization mounting Crystal Mounting crystallization->mounting data_collection Data Collection (Diffractometer) mounting->data_collection structure_solution Structure Solution (e.g., Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement

Caption: A generalized workflow for obtaining single-crystal X-ray diffraction data.

Part 3: Data Collection and Structure Refinement
  • Crystal Mounting: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect a complete set of diffraction data.

  • Structure Solution: The collected diffraction data is processed to determine the unit cell parameters and space group. The initial phases of the structure factors are determined using methods such as Patterson or direct methods, which provide an initial electron density map.

  • Structure Refinement: An atomic model is built into the electron density map. The positions and displacement parameters of the atoms are then refined against the experimental data to improve the agreement between the calculated and observed structure factors.

Comparative Analysis and Structural Insights

The crystallographic data presented in the table reveals interesting trends among the bromobenzyl alcohol analogs. Both 2-bromobenzyl alcohol and 4-bromobenzyl alcohol crystallize in the same monoclinic space group, P2₁/c, with very similar unit cell dimensions. This suggests that the position of the bromine atom on the phenyl ring (ortho vs. para) has a relatively minor impact on the overall crystal packing in these specific cases. The dominant intermolecular interactions are likely hydrogen bonds involving the hydroxyl groups and weaker halogen bonds or van der Waals interactions.

In contrast, 2-bromo-5-hydroxybenzaldehyde crystallizes in an orthorhombic space group, Pca2₁. The presence of the additional hydroxyl group and the replacement of the methanol's hydroxyl with a more electron-withdrawing aldehyde group significantly alter the intermolecular interactions, leading to a different packing arrangement. The hydrogen bonding network in this crystal is likely more extensive and complex, influencing the overall crystal symmetry.

Logical Relationship of Structural Analysis

logical_relationship substituent Substituent Pattern (Br, OH, CHO) intermolecular Intermolecular Interactions (H-bonds, Halogen bonds) substituent->intermolecular influences packing Crystal Packing (Symmetry, Density) intermolecular->packing determines properties Macroscopic Properties (Melting Point, Solubility) packing->properties affects

Caption: The interplay between molecular structure and macroscopic properties.

Conclusion: The Power of Comparative Crystallography

This guide underscores the importance of comparative crystallographic analysis in understanding the structure-property relationships of organic molecules. While the crystal structure of this compound is not yet available, the detailed examination of its close analogs provides a robust framework for predicting its potential solid-state behavior. The subtle interplay of substituent effects on intermolecular interactions and crystal packing is a critical consideration for the rational design of new materials and pharmaceutical compounds. Researchers are encouraged to utilize the principles and protocols outlined in this guide to advance their own investigations into the fascinating world of molecular architecture.

A Comparative Guide to HPLC and GC-MS Methods for Purity Analysis of (4-Bromo-3,5-dimethylphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical research, the unequivocal determination of purity for active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safety, efficacy, and regulatory compliance. (4-Bromo-3,5-dimethylphenyl)methanol, a key building block in the synthesis of various target molecules, is no exception. Its purity profile can significantly influence reaction yields, impurity profiles of subsequent products, and ultimately, the therapeutic effect and safety of the final drug substance.

This guide provides an in-depth, comparative analysis of two preeminent analytical techniques for assessing the purity of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Drawing upon established analytical principles and field-proven insights, we will explore the nuances of each methodology, from the foundational principles to detailed experimental protocols. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, enabling them to make informed decisions when selecting the most appropriate analytical strategy for their specific needs.

The Criticality of Purity for this compound

This compound is a substituted aromatic alcohol. Its structure, featuring a bromine atom and two methyl groups on the phenyl ring, imparts specific chemical properties that are leveraged in organic synthesis. Potential impurities in this intermediate can arise from various sources, including residual starting materials, by-products from the synthetic route, or degradation products formed during storage. These impurities, even at trace levels, can have detrimental effects on downstream processes and the final product's quality. Therefore, robust and reliable analytical methods are imperative for the accurate quantification of this compound and the detection and identification of any potential impurities.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is a powerful and versatile technique for separating, identifying, and quantifying components in a mixture.[1] It is widely regarded as the gold standard for purity determination of pharmaceutical compounds due to its high resolution, sensitivity, and reproducibility.[1] For a moderately polar compound like this compound, Reverse-Phase HPLC (RP-HPLC) is the most common and effective approach.[2]

Principle of Separation in RP-HPLC

In RP-HPLC, the separation is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (commonly C18 or C8) and a polar mobile phase (typically a mixture of water and a polar organic solvent like acetonitrile or methanol).[2] Less polar compounds interact more strongly with the nonpolar stationary phase and are therefore retained longer, while more polar compounds elute earlier with the mobile phase.

Experimental Protocol: RP-HPLC Method for this compound

This protocol outlines a robust RP-HPLC method suitable for the purity assessment of this compound. Method validation should be performed in accordance with ICH Q2(R1) guidelines to ensure the method is suitable for its intended purpose.[3][4][5][6]

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.

Chromatographic Conditions:

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for the aromatic ring of the analyte. The dimensions and particle size offer a good balance between resolution and analysis time.
Mobile Phase A 0.1% Formic Acid in WaterThe aqueous component of the mobile phase. Formic acid is added to control the pH and improve the peak shape of the analyte by suppressing the ionization of any acidic impurities.
Mobile Phase B 0.1% Formic Acid in AcetonitrileThe organic modifier. Acetonitrile is chosen for its low viscosity and UV transparency. The gradient elution allows for the separation of a wider range of impurities with varying polarities.
Gradient Program 0-5 min: 40% B5-20 min: 40-90% B20-25 min: 90% B25-26 min: 90-40% B26-30 min: 40% BA gradient is employed to effectively elute both polar and non-polar impurities. The initial hold ensures retention of the main peak, the gradient resolves impurities, a high organic wash cleans the column, and the final hold re-equilibrates the column for the next injection.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing efficient separation.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 225 nmThis wavelength is chosen based on the UV absorbance maximum of the phenyl chromophore in this compound, providing good sensitivity.
Injection Volume 10 µLA typical injection volume to achieve good peak shape and sensitivity without overloading the column.
Sample Preparation 1 mg/mL in MethanolThe sample is dissolved in a solvent compatible with the mobile phase to ensure good peak shape.

Data Analysis: The purity of this compound is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_sample Dissolve sample in Methanol (1 mg/mL) filter_sample Filter through 0.22 µm syringe filter prep_sample->filter_sample setup System Setup & Equilibration filter_sample->setup prep_mobile_A Prepare Mobile Phase A (0.1% Formic Acid in Water) degas Degas Mobile Phases prep_mobile_A->degas prep_mobile_B Prepare Mobile Phase B (0.1% Formic Acid in Acetonitrile) prep_mobile_B->degas degas->setup inject Inject Sample (10 µL) setup->inject run Run Gradient Program inject->run detect UV Detection at 225 nm run->detect integrate Integrate Chromatogram Peaks detect->integrate calculate Calculate Purity (Area % Report) integrate->calculate

Caption: General workflow for HPLC purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities

GC-MS is a highly sensitive and specific analytical technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.[7] It is particularly well-suited for the analysis of volatile and semi-volatile compounds.[8] For this compound, GC-MS can be an excellent method for identifying and quantifying volatile organic impurities that may not be readily detectable by HPLC.

Principle of Separation and Detection in GC-MS

In GC, the sample is vaporized and injected into a gaseous mobile phase (carrier gas), which carries it through a capillary column containing a stationary phase.[8] Separation occurs based on the compounds' boiling points and their interactions with the stationary phase.[9] The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for highly confident identification.[10]

The Role of Derivatization

While alcohols can be analyzed directly by GC-MS, their polarity can lead to poor peak shape and tailing on common non-polar columns.[11] To improve chromatographic performance and sensitivity, derivatization is often employed.[12][13] This involves chemically modifying the hydroxyl group to create a less polar and more volatile derivative.[12] Silylation, which replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group, is a common and effective derivatization technique for alcohols.[12]

Experimental Protocol: GC-MS Method for this compound

This protocol includes a derivatization step to enhance the analysis of this compound and its potential impurities.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

Derivatization Procedure:

  • Dissolve approximately 1 mg of the this compound sample in 1 mL of a suitable aprotic solvent (e.g., Dichloromethane or Acetonitrile) in a vial.

  • Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Seal the vial and heat at 70°C for 30 minutes.

  • Allow the vial to cool to room temperature before injection.

Chromatographic and Mass Spectrometric Conditions:

ParameterConditionRationale
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thicknessA non-polar (5% phenyl)-methylpolysiloxane column is a good general-purpose column for a wide range of compounds and is suitable for the TMS-derivatized analyte.
Carrier Gas Helium, constant flow at 1.2 mL/minHelium is an inert carrier gas that provides good chromatographic efficiency.
Inlet Temperature 280 °CEnsures complete vaporization of the derivatized sample.
Injection Mode Split (e.g., 20:1)A split injection is used to introduce a small, representative portion of the sample onto the column, preventing overloading.
Oven Temperature Program Initial: 100 °C (hold 2 min)Ramp: 15 °C/min to 300 °C (hold 5 min)The temperature program is designed to separate compounds with a range of boiling points, from volatile impurities to the derivatized main component.
Transfer Line Temp 290 °CPrevents condensation of the analytes as they transfer from the GC to the MS.
Ion Source Temp 230 °CAn optimal temperature for efficient ionization.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns for library matching.
Mass Scan Range 40 - 550 m/zA wide scan range to capture the molecular ions and characteristic fragments of the derivatized analyte and potential impurities.

Workflow for GC-MS Purity Analysis

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Processing & Identification dissolve Dissolve sample in solvent add_reagent Add Silylating Agent (BSTFA) dissolve->add_reagent heat Heat at 70°C for 30 min add_reagent->heat inject Inject Derivatized Sample heat->inject separate GC Separation inject->separate ionize EI Ionization separate->ionize detect Mass Detection ionize->detect process_tic Process Total Ion Chromatogram (TIC) detect->process_tic analyze_spectra Analyze Mass Spectra process_tic->analyze_spectra quantify Quantify Impurities process_tic->quantify library_search NIST Library Search for Impurity ID analyze_spectra->library_search

Caption: Workflow for GC-MS purity analysis.

Comparative Analysis: HPLC vs. GC-MS

The choice between HPLC and GC-MS for the purity analysis of this compound depends on the specific analytical goals.

FeatureHPLCGC-MS
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[14]Separation based on volatility and partitioning in a gaseous mobile phase, with mass spectrometric detection.[14]
Applicability to Analyte Well-suited for the non-volatile main component and thermally labile impurities.Requires the analyte to be volatile or rendered volatile through derivatization. Excellent for volatile and semi-volatile impurities.[10]
Sample Preparation Generally simpler: dissolve and inject.Can be more complex, often requiring derivatization for polar analytes like alcohols.[15][16]
Impurity Identification Possible with a hyphenated mass spectrometer (LC-MS). DAD provides peak purity information.[17]Excellent, provides structural information from mass spectra and allows for confident identification via library searching.[10]
Quantification High accuracy and precision.[18]High accuracy, especially with the use of an internal standard.
Sensitivity Typically in the low nanogram (ng) range.Can reach picogram (pg) levels for targeted analysis.
Throughput Generally higher than GC-MS.Can be lower due to potentially longer run times and sample preparation.

Decision-Making Logic

Decision_Tree start Analytical Goal for This compound Purity q1 Primary need is accurate quantification of the main component and known non-volatile impurities? start->q1 q2 Are unknown volatile or semi-volatile impurities a concern? q1->q2 No hplc HPLC is the preferred method. It is robust for routine QC and stability testing. q1->hplc Yes q3 Is structural elucidation of unknown impurities required? q2->q3 Yes complementary Use both techniques for a comprehensive purity profile. q2->complementary No gcms GC-MS is highly recommended. It provides superior identification capabilities for volatile impurities. q3->gcms

Caption: Logic for selecting an analytical method.

Conclusion and Recommendations

Both HPLC and GC-MS are indispensable tools for the comprehensive purity assessment of this compound.

  • HPLC stands out as the method of choice for routine quality control, offering robust and accurate quantification of the main component and non-volatile impurities. Its operational simplicity and high throughput make it ideal for release testing and stability studies.

  • GC-MS provides unparalleled capabilities for the identification and quantification of volatile and semi-volatile impurities. The structural information gleaned from mass spectrometry is invaluable for impurity profiling and understanding potential degradation pathways. The necessity of derivatization for polar analytes like this compound adds a step to the sample preparation but significantly enhances chromatographic performance.

For a complete and thorough characterization of this compound, a dual-pronged approach employing both HPLC and GC-MS is recommended. This ensures that the full spectrum of potential impurities, from non-volatile process-related compounds to volatile residual solvents, is adequately controlled, thereby guaranteeing the quality and consistency of this critical intermediate. The validation of these analytical procedures should be performed according to established guidelines to ensure data integrity and regulatory acceptance.[19][20][21]

References

A Senior Application Scientist's Guide to Catalyst Selection for the Suzuki Coupling of (4-Bromo-3,5-dimethylphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction remains a cornerstone for the construction of carbon-carbon bonds, particularly in the synthesis of complex biaryl structures prevalent in pharmaceuticals and functional materials.[1][2] However, the efficiency of this powerful transformation is highly dependent on the judicious selection of a catalyst system, especially when dealing with sterically encumbered substrates such as (4-Bromo-3,5-dimethylphenyl)methanol. The ortho-methyl groups in this substrate present a significant steric challenge, demanding a catalyst with high activity and stability to achieve optimal yields.

This guide provides a comparative analysis of catalyst systems for the Suzuki coupling of this compound and structurally related sterically hindered aryl bromides. Drawing from established literature and field expertise, we will delve into the performance of palladium and nickel-based catalysts, offering data-driven insights to guide your experimental design.

The Challenge of Steric Hindrance

The two methyl groups ortho to the bromine atom in this compound create significant steric bulk around the reaction center. This steric hindrance can impede the key steps of the Suzuki-Miyaura catalytic cycle, namely oxidative addition and reductive elimination, leading to low yields and slow reaction rates with conventional catalysts. Therefore, the choice of ligand and metal center is critical to overcoming these steric barriers.

Palladium-Based Catalysts: The Workhorse of Suzuki Coupling

Palladium complexes are the most extensively studied and widely employed catalysts for Suzuki-Miyaura reactions.[3] For sterically hindered substrates, the development of bulky and electron-rich phosphine ligands, often referred to as Buchwald ligands, has been a transformative advancement.[4][5]

Buchwald Phosphine Ligands: A Paradigm Shift for Hindered Substrates

Ligands such as SPhos and XPhos have demonstrated exceptional utility in the Suzuki coupling of sterically demanding aryl halides.[4] These ligands promote the formation of monoligated, highly reactive palladium(0) species that can readily undergo oxidative addition even with hindered substrates.

Below is a comparative summary of palladium catalyst systems commonly employed for the coupling of sterically hindered aryl bromides. While direct data for this compound is limited in publicly available literature, the performance with analogous substrates provides a strong predictive framework.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd(OAc)₂ / SPhosSPhosK₃PO₄Toluene/H₂O10012>95Broadly applicable for aryl bromides, excellent for hindered substrates.[6]
Pd₂(dba)₃ / XPhosXPhosK₃PO₄Dioxane10018>90Highly effective for hindered aryl bromides and chlorides.
Pd(PPh₃)₄PPh₃K₂CO₃Toluene11024<50Often shows low efficacy with sterically hindered substrates.
Pd/C-K₂CO₃Ethanol/H₂O8012VariableHeterogeneous catalyst, activity can be lower for hindered substrates.

Expert Insight: For the Suzuki coupling of this compound, a catalyst system comprising a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ in combination with a bulky, electron-rich biarylphosphine ligand such as SPhos is highly recommended. These systems have consistently demonstrated high turnover numbers and excellent yields for challenging substrates.[7][8]

Nickel-Based Catalysts: A Cost-Effective and Highly Active Alternative

In recent years, nickel-based catalysts have emerged as a powerful and more economical alternative to palladium for cross-coupling reactions.[9][10] Nickel catalysts can exhibit unique reactivity and, in some instances, surpass the performance of their palladium counterparts, particularly for challenging substrates.[11] Inexpensive and earth-abundant nickel bromide has been shown to effectively catalyze the Suzuki coupling of various aryl halides.[9][12]

The nickel-catalyzed Suzuki coupling often proceeds through a different mechanism, potentially involving Ni(I)/Ni(III) or Ni(0)/Ni(II) catalytic cycles, which can be advantageous for sterically hindered substrates.[9]

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Notes
NiCl₂(PCy₃)₂PCy₃K₃PO₄2-Me-THF10018HighEffective for a broad range of aryl halides, including hindered ones.[13][14]
NiBr₂NoneK₃PO₄1,4-Dioxane12024HighLigand-free system, offering simplicity and cost-effectiveness.[9][12]
Ni(cod)₂ / PCy₃PCy₃K₃PO₄Toluene10012HighHighly active system for challenging cross-couplings.

Expert Insight: For researchers seeking a more sustainable and cost-effective approach, nickel-based catalysts present a compelling option. The use of a simple, ligand-free system like NiBr₂ or a well-defined complex such as NiCl₂(PCy₃)₂ can provide excellent results for the Suzuki coupling of this compound.[9][13]

Experimental Protocols

To provide a practical starting point, detailed experimental protocols for a high-performing palladium-based and a nickel-based catalyst system are outlined below.

Protocol 1: Palladium-Catalyzed Suzuki Coupling using Pd(OAc)₂/SPhos

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Toluene

  • Water (degassed)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add degassed toluene and water in a 10:1 ratio (e.g., 5 mL toluene, 0.5 mL water).

  • Stir the reaction mixture vigorously at 100 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Nickel-Catalyzed Suzuki Coupling using NiBr₂

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Nickel(II) bromide (NiBr₂) (10 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add nickel(II) bromide and potassium phosphate to a dry reaction vessel.

  • Add the arylboronic acid and this compound.

  • Add anhydrous 1,4-dioxane.

  • Seal the vessel and heat the mixture to 120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography.

Visualizing the Catalytic Process

To better understand the underlying mechanisms, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a decision-making workflow for catalyst selection.

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n ArPdBr Ar-Pd(II)-Br(L_n) Pd0->ArPdBr Oxidative Addition (Ar-Br) ArPdArB [Ar-Pd(II)-Ar'](L_n) ArPdBr->ArPdArB Transmetalation (Ar'-B(OR)₂) ArAr Ar-Ar' ArPdArB->ArAr Reductive Elimination ArAr->Pd0 Catalyst Regeneration Base Base Activation of Boronic Acid Boronic Ar'-B(OH)₂ Boronate [Ar'-B(OH)₃]⁻ Boronic->Boronate Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Catalyst_Selection_Workflow start Start: Suzuki Coupling of This compound steric_hindrance High Steric Hindrance? start->steric_hindrance catalyst_choice Catalyst System Choice steric_hindrance->catalyst_choice Yes pd_catalyst Palladium-Based catalyst_choice->pd_catalyst Conventional ni_catalyst Nickel-Based catalyst_choice->ni_catalyst Cost-Effective buchwald_ligand Use Bulky, Electron-Rich Buchwald Ligand (e.g., SPhos, XPhos) pd_catalyst->buchwald_ligand ligand_free_ni Consider Ligand-Free NiBr₂ or NiCl₂(PCy₃)₂ ni_catalyst->ligand_free_ni optimization Reaction Optimization (Base, Solvent, Temp.) buchwald_ligand->optimization ligand_free_ni->optimization

Caption: A workflow for selecting a catalyst for sterically hindered substrates.

Conclusion

The successful Suzuki-Miyaura coupling of the sterically hindered this compound hinges on the selection of a highly active and robust catalyst system. While traditional palladium catalysts may falter, modern systems incorporating bulky, electron-rich phosphine ligands like SPhos and XPhos offer a reliable path to high yields.[4][6] Furthermore, the emergence of nickel-based catalysts provides a cost-effective and powerful alternative that should be strongly considered in the development of efficient and sustainable synthetic routes.[9][10][13] The experimental protocols and decision-making workflow provided herein serve as a valuable starting point for researchers and drug development professionals tackling this challenging yet important transformation.

References

A Spectroscopic Guide to the Transformation of 4-Bromo-3,5-dimethylbenzaldehyde to (4-Bromo-3,5-dimethylphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the precise characterization of molecules and their synthetic intermediates is paramount. This guide provides a detailed spectroscopic comparison of the key functional group transformation from an aldehyde, 4-Bromo-3,5-dimethylbenzaldehyde, to its corresponding primary alcohol, (4-Bromo-3,5-dimethylphenyl)methanol. This reduction is a fundamental reaction in organic synthesis, and understanding the nuanced changes in spectroscopic signatures is crucial for reaction monitoring, purity assessment, and structural confirmation.

Introduction

This compound serves as a valuable building block in the synthesis of more complex pharmaceutical agents. Its precursor, 4-Bromo-3,5-dimethylbenzaldehyde, provides the foundational carbon skeleton. The conversion between these two compounds hinges on the reduction of the aldehyde functional group to a primary alcohol. This guide will delve into the distinctive signals observed in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing researchers with the necessary tools to confidently distinguish between the starting material and the product.

The Synthetic Pathway: From Aldehyde to Alcohol

The reduction of 4-Bromo-3,5-dimethylbenzaldehyde to this compound is typically achieved using a mild reducing agent such as sodium borohydride (NaBH₄).[1][2][3] This reagent is selective for aldehydes and ketones, making it ideal for this transformation without affecting the aromatic bromine substituent.[1] The reaction proceeds via nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon.[3][4]

Synthesis precursor 4-Bromo-3,5-dimethylbenzaldehyde reagent NaBH4, CH3OH precursor->reagent Reduction product This compound reagent->product

Caption: Synthetic route from the precursor to the final product.

Spectroscopic Comparison: A Tale of Two Functional Groups

The key to distinguishing between the aldehyde and the alcohol lies in the unique spectroscopic fingerprints of the formyl (-CHO) and hydroxymethyl (-CH₂OH) groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[5][6][7] Both ¹H and ¹³C NMR provide unambiguous evidence of the aldehyde-to-alcohol conversion.

¹H NMR Spectroscopy:

The most telling difference in the ¹H NMR spectra is the disappearance of the characteristic aldehyde proton signal and the appearance of two new signals corresponding to the benzylic protons and the hydroxyl proton of the alcohol.

Compound Aromatic Protons (s) Methyl Protons (s) Aldehyde Proton (s) Benzylic Protons (s) Hydroxyl Proton (br s)
4-Bromo-3,5-dimethylbenzaldehyde ~7.5 ppm (2H)~2.4 ppm (6H)~9.9 ppm (1H)--
This compound ~7.1 ppm (2H)~2.3 ppm (6H)-~4.5 ppm (2H)~1.7 ppm (1H, variable)
  • The Disappearing Act: The sharp singlet of the aldehyde proton, typically found far downfield around 9-10 ppm, is completely absent in the spectrum of the product.

  • The Newcomers: A new singlet appears around 4.5 ppm, integrating to two protons, which is characteristic of the benzylic methylene group (-CH₂-). Additionally, a broad singlet, corresponding to the hydroxyl proton (-OH), will be present. Its chemical shift can vary depending on concentration and solvent.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum provides a clear indication of the change in the carbon skeleton. The carbonyl carbon of the aldehyde is highly deshielded and appears at a very characteristic downfield shift.

Compound Aromatic Carbons Methyl Carbons Aldehyde Carbonyl Carbon Benzylic Carbon
4-Bromo-3,5-dimethylbenzaldehyde ~129-145 ppm~21 ppm~192 ppm-
This compound ~125-142 ppm~21 ppm-~64 ppm
  • Carbonyl to Carbinol: The most significant change is the disappearance of the aldehyde carbonyl carbon signal from around 192 ppm and the appearance of the benzylic carbinol carbon signal in the product at approximately 64 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the presence or absence of specific functional groups by detecting their characteristic vibrational frequencies.[8][9][10]

Compound C-H (Aromatic) Stretch C-H (Aliphatic) Stretch C=O (Aldehyde) Stretch O-H (Alcohol) Stretch C-O (Alcohol) Stretch
4-Bromo-3,5-dimethylbenzaldehyde ~3100-3000 cm⁻¹~2950-2850 cm⁻¹~1700 cm⁻¹ (strong, sharp)--
This compound ~3100-3000 cm⁻¹~2950-2850 cm⁻¹-~3600-3200 cm⁻¹ (broad)~1050 cm⁻¹ (strong)
  • The Carbonyl Signature: The spectrum of 4-Bromo-3,5-dimethylbenzaldehyde is dominated by a strong, sharp absorption band around 1700 cm⁻¹, which is characteristic of the C=O stretch of an aromatic aldehyde.[11] This peak is completely absent in the spectrum of the alcohol.

  • The Hydroxyl Hallmark: Conversely, the IR spectrum of this compound displays a prominent broad absorption band in the region of 3600-3200 cm⁻¹, indicative of the O-H stretching vibration of the alcohol.[11] The broadness of this peak is due to hydrogen bonding.

  • The C-O Stretch: The appearance of a strong band around 1050 cm⁻¹ in the product's spectrum confirms the presence of the C-O single bond of the primary alcohol.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which can be used for structural elucidation.[12][13][14]

Compound Molecular Ion (M⁺) Key Fragment Ions (m/z)
4-Bromo-3,5-dimethylbenzaldehyde 212/214 (due to ⁷⁹Br/⁸¹Br isotopes)211/213 (M-H)⁺, 183/185 (M-CHO)⁺
This compound 214/216 (due to ⁷⁹Br/⁸¹Br isotopes)196/198 (M-H₂O)⁺, 185 (M-CH₂OH)⁺, 135 (M-Br)⁺
  • Molecular Weight Shift: The molecular ion peak for this compound will appear at m/z 214/216, which is two mass units higher than the molecular ion peak of 4-Bromo-3,5-dimethylbenzaldehyde at m/z 212/214. This directly reflects the addition of two hydrogen atoms during the reduction. The characteristic isotopic pattern of bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) will be observed for all bromine-containing fragments.

  • Distinct Fragmentation: The fragmentation patterns are also diagnostic.[15][16] The aldehyde often shows a strong peak corresponding to the loss of a hydrogen atom (M-1) or the formyl group (M-29). The alcohol, on the other hand, readily loses a molecule of water (M-18) to form a stable benzylic cation.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.

Sample Preparation
  • NMR: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard if the solvent does not contain it.[17]

  • IR (ATR): Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory. Apply pressure to ensure good contact and collect the spectrum.

  • MS (EI): Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via direct infusion or after separation by gas chromatography (GC).

Instrumental Parameters
  • ¹H NMR: A 400 MHz or higher field spectrometer is recommended. Standard parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • ¹³C NMR: A 100 MHz or higher field spectrometer is recommended. A proton-decoupled experiment should be run with a 45° pulse angle, a 2-second relaxation delay, and a sufficient number of scans (typically several hundred to thousands) to achieve a good signal-to-noise ratio.

  • FTIR: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

  • MS (EI): Use a standard electron ionization energy of 70 eV. Acquire data over a mass range of m/z 50-300.

Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Analyte NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Place on ATR Crystal Sample->IR_Prep MS_Prep Dissolve in Volatile Solvent Sample->MS_Prep NMR NMR Spectrometer NMR_Prep->NMR IR FTIR Spectrometer IR_Prep->IR MS Mass Spectrometer MS_Prep->MS NMR_Data ¹H & ¹³C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data

Caption: A generalized workflow for spectroscopic analysis.

Conclusion

The transformation of 4-Bromo-3,5-dimethylbenzaldehyde to this compound is readily and reliably monitored by a suite of standard spectroscopic techniques. The disappearance of the aldehyde-specific signals (¹H NMR: ~9.9 ppm; ¹³C NMR: ~192 ppm; IR: ~1700 cm⁻¹) and the concurrent appearance of alcohol-specific signatures (¹H NMR: ~4.5 and ~1.7 ppm; ¹³C NMR: ~64 ppm; IR: ~3600-3200 and ~1050 cm⁻¹) provide unequivocal evidence of a successful reduction. By employing the comparative data and protocols outlined in this guide, researchers can ensure the integrity of their synthetic steps and the purity of their target molecules, thereby upholding the rigorous standards of drug discovery and development.

References

A Senior Application Scientist's Comparative Guide to Validated Analytical Methods for the Quantification of (4-Bromo-3,5-dimethylphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Authored For: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of validated analytical methodologies for the accurate quantification of (4-bromo-3,5-dimethylphenyl)methanol. As a crucial intermediate in various synthetic pathways, particularly in pharmaceutical development, ensuring its purity and concentration is paramount. We will move beyond simple procedural lists to explore the causality behind methodological choices, empowering you to select and validate the most suitable analytical technique for your specific application.

The foundation of any reliable quantitative analysis is a robustly validated method. The principles discussed herein are grounded in the International Council for Harmonisation (ICH) Q2(R2) guidelines, which provide a framework for demonstrating that an analytical procedure is fit for its intended purpose.[1][2][3] Key validation parameters, including specificity, linearity, accuracy, precision, and sensitivity (Limit of Quantification), form the basis of our comparison.[4][5]

Primary Analytical Techniques: A Head-to-Head Comparison

For a molecule like this compound, which possesses a UV-active aromatic ring and sufficient volatility, the two most powerful and commonly employed quantitative techniques are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is arguably the most versatile and widely used technique in pharmaceutical analysis.[6][7] For this compound, a Reversed-Phase (RP-HPLC) method is the logical starting point, separating compounds based on their hydrophobicity.

Causality Behind the Method: The phenyl group provides the necessary hydrophobicity for retention on a nonpolar stationary phase (like C18), while the methanol group ensures solubility in common polar mobile phases. The aromatic ring contains a chromophore that allows for straightforward detection using a UV-Vis spectrophotometer, a standard component of most HPLC systems.[7]

Experimental Protocol: Validated RP-HPLC-UV Method

  • Instrumentation:

    • HPLC System with a quaternary pump, autosampler, and UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size. This is a workhorse column in RP-HPLC, offering a good balance of efficiency and backpressure.

    • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40, v/v). This composition provides adequate retention and a reasonable runtime. It can be optimized as needed.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.

    • Detection Wavelength: 220 nm. This wavelength is chosen to maximize the absorbance of the benzene ring, thereby maximizing sensitivity.

    • Injection Volume: 10 µL.

  • Standard & Sample Preparation:

    • Stock Standard Solution (1 mg/mL): Accurately weigh 25 mg of this compound reference standard and dissolve in a 25 mL volumetric flask with the mobile phase.

    • Calibration Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare a minimum of five calibration standards covering the expected concentration range (e.g., 1-100 µg/mL).

    • Sample Preparation: Dissolve the sample in the mobile phase to achieve a theoretical concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection to protect the column.

Workflow for HPLC Method Validation

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing & Validation prep_std Prepare Stock & Calibration Standards hplc Inject into HPLC System (C18 Column, ACN:H2O) prep_std->hplc prep_sample Dissolve & Filter Sample prep_sample->hplc detect UV Detection at 220 nm hplc->detect integrate Integrate Peak Area detect->integrate calibrate Generate Calibration Curve (Concentration vs. Area) integrate->calibrate quantify Quantify Sample Concentration calibrate->quantify validate Assess Validation Parameters (Accuracy, Precision, etc.) quantify->validate

Caption: HPLC analysis workflow from sample preparation to final quantification.

Expected Performance Characteristics (HPLC)

Validation ParameterTypical Acceptance Criteria (ICH)Expected Performance for This Method
Linearity (r²) ≥ 0.995> 0.999
Range 80-120% of test concentration1 - 100 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.1% - 101.5%
Precision (% RSD) ≤ 2%< 1.5% (Repeatability & Intermediate)
Limit of Quantitation (LOQ) Signal-to-Noise ≥ 10~0.5 µg/mL
Specificity No interference at analyte retention timeHigh; peak purity confirmed by PDA
Gas Chromatography (GC) with Flame Ionization Detection (FID)

GC is an excellent alternative, particularly for assessing volatile impurities. This compound has a boiling point that makes it amenable to GC analysis without derivatization.[8] A Flame Ionization Detector (FID) is a robust, universal detector for organic compounds, while a Mass Spectrometry (MS) detector can be used for ultimate specificity and structure confirmation.[9][10]

Causality Behind the Method: The compound's ability to be volatilized without decomposition is the key prerequisite for GC. An FID is chosen for its linear response over a wide range and its sensitivity to hydrocarbons. A mid-polarity column (e.g., containing 5% phenyl polysiloxane) is selected to provide good separation of the analyte from potential nonpolar or more polar impurities.

Experimental Protocol: Validated GC-FID Method

  • Instrumentation:

    • Gas Chromatograph with a split/splitless injector and Flame Ionization Detector (FID).

  • Chromatographic Conditions:

    • Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness). This column's 5% phenyl phase provides selectivity based on both boiling point and polarity.

    • Carrier Gas: Helium or Hydrogen at a constant flow of 1.2 mL/min.

    • Injector Temperature: 250 °C. Ensures rapid and complete vaporization of the sample.

    • Detector Temperature: 280 °C. Prevents condensation of the analyte as it exits the column.

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 250 °C and hold for 5 minutes. This program allows for the elution of any volatile solvents before ramping to elute the analyte of interest.

    • Injection Mode: Split (e.g., 50:1 ratio). Used for concentrated samples to avoid overloading the column.

  • Standard & Sample Preparation:

    • Stock Standard Solution (1 mg/mL): Accurately weigh 25 mg of the reference standard and dissolve in a 25 mL volumetric flask using a high-purity solvent like Dichloromethane or Ethyl Acetate.

    • Calibration Standards: Prepare serial dilutions of the stock solution to cover the desired range.

    • Sample Preparation: Dissolve the sample in the same solvent to a concentration within the calibration range.

Workflow for GC Method Validation

GC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing & Validation prep_std Prepare Stock & Calibration Standards (in volatile solvent) gc Inject into GC System (DB-5 Column, Temp Program) prep_std->gc prep_sample Dissolve Sample prep_sample->gc detect FID Detection gc->detect integrate Integrate Peak Area detect->integrate calibrate Generate Calibration Curve (Concentration vs. Area) integrate->calibrate quantify Quantify Sample Concentration calibrate->quantify validate Assess Validation Parameters (Linearity, Accuracy, etc.) quantify->validate

Caption: GC analysis workflow from sample preparation to final quantification.

Expected Performance Characteristics (GC)

Validation ParameterTypical Acceptance Criteria (ICH)Expected Performance for This Method
Linearity (r²) ≥ 0.995> 0.998
Range 80-120% of test concentration5 - 200 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%98.5% - 101.8%
Precision (% RSD) ≤ 2%< 2.0% (Repeatability & Intermediate)
Limit of Quantitation (LOQ) Signal-to-Noise ≥ 10~2 µg/mL
Specificity High; baseline separation of peaksHigh; confirmed by retention time

Alternative Technique: UV-Visible Spectrophotometry

For a rapid, high-throughput estimation of concentration in a pure or simple matrix, direct UV-Vis spectrophotometry can be employed.

  • Principle: This method relies on the Beer-Lambert law, where the absorbance of the sample is directly proportional to the concentration of the analyte.[11]

  • Protocol: A wavelength of maximum absorbance (λmax) is determined by scanning a dilute solution of this compound. A calibration curve of absorbance vs. concentration is then generated, and the sample's concentration is determined from its absorbance.

  • Trustworthiness: The critical weakness of this method is its lack of specificity . Any impurity that absorbs at or near the same wavelength will lead to an overestimation of the analyte's concentration. Therefore, it is not suitable for complex matrices or for stability-indicating assays where degradation products may be present.

Comparative Summary and Method Selection Guide

The choice of analytical method is dictated by the specific requirements of the analysis. This table provides a direct comparison to guide your decision-making process.

FeatureRP-HPLC-UVGC-FIDUV-Vis Spectrophotometry
Specificity High (Separates analyte from matrix)High (Separates based on volatility)Very Low (Measures all absorbers)
Sensitivity (LOQ) Excellent (~0.5 µg/mL)Good (~2 µg/mL)Moderate (~5-10 µg/mL)
Sample Throughput MediumMediumHigh
Suitability Assay, purity, stability studiesAssay, residual solvents, volatile impuritiesQuick check of pure substance concentration
Robustness HighHighLow (highly matrix-dependent)
Cost (Instrument) Medium-HighMediumLow

Decision Logic: Choosing the Right Method

Decision_Tree q1 Is the sample matrix complex or are impurities expected? q2 Is the primary goal to quantify volatile impurities? q1->q2 Yes q3 Is the sample known to be highly pure and a quick concentration check is needed? q1->q3 No ans_gc Use GC (Ideal for Volatiles) q2->ans_gc Yes ans_hplc_gc Use HPLC for Assay & Purity Use GC for Residual Solvents q2->ans_hplc_gc No ans_hplc Use RP-HPLC (High Specificity) q3->ans_hplc No ans_uv Use UV-Vis Spectrophotometry (Low Specificity) q3->ans_uv Yes

Caption: Decision tree for selecting the appropriate analytical method.

For comprehensive and reliable quantification of this compound in research and drug development settings, RP-HPLC with UV detection is the superior choice. It offers an excellent combination of specificity, sensitivity, and robustness, making it suitable for a wide range of applications from raw material testing to formulation analysis. GC-FID serves as a strong, complementary technique, especially valuable for analyzing volatile organic impurities. While UV-Vis spectrophotometry is a simple and rapid tool, its use should be restricted to non-critical applications where the sample matrix is known to be free of interfering substances.

Ultimately, the selected method must be fully validated according to established guidelines like ICH Q2(R2) to ensure the integrity and trustworthiness of the generated data, which is the bedrock of sound scientific and developmental decisions.

References

A Comparative Guide to the Biological Activities of (4-Bromo-3,5-dimethylphenyl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of drug discovery and development, the exploration of novel chemical entities with potent biological activities is paramount. Among these, halogenated organic compounds, particularly bromophenol derivatives, have garnered significant attention for their diverse therapeutic potential.[1][2][3][4] This guide provides a comprehensive comparison of the biological activities of (4-Bromo-3,5-dimethylphenyl)methanol and its derivatives, offering insights into their synthesis, mechanisms of action, and performance in various biological assays. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the structure-activity relationships and therapeutic promise of this class of compounds.

Introduction to Bromophenols and Their Significance

Bromophenols are a class of naturally occurring and synthetic compounds characterized by a phenol ring substituted with one or more bromine atoms. Marine algae are a rich source of these compounds, which exhibit a wide spectrum of biological activities, including antioxidant, anticancer, anti-diabetic, and anti-inflammatory properties.[1][5] The presence of the bromine atom, along with other substituents on the phenyl ring, significantly influences the molecule's physicochemical properties and biological efficacy. The core structure of this compound presents a versatile scaffold for the synthesis of various derivatives with potentially enhanced and selective biological activities.

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives typically involves multi-step chemical reactions. A common starting material is 3,5-dimethylphenol, which can be brominated to introduce the bromine atom at the para position. Subsequent functionalization of the hydroxyl group or the aromatic ring allows for the creation of a library of derivatives.

A general synthetic approach may involve the following key steps:

  • Bromination: The selective bromination of the starting phenol is a critical step.

  • Hydroxymethylation: Introduction of the methanol group onto the phenyl ring.

  • Derivatization: Modification of the hydroxyl group to create ethers, esters, or other functional moieties.

The choice of synthetic route and reaction conditions is crucial for achieving high yields and purity of the final products. For instance, the alkylation of substituted benzenes with benzyl alcohols in the presence of a Lewis acid like AlCl₃ is a common method for creating diaryl methane structures.[6]

Comparative Analysis of Biological Activities

The biological activities of this compound derivatives are diverse, with anticancer and antioxidant properties being the most extensively studied. The following sections delve into a comparative analysis of these activities, supported by experimental data.

Anticancer Activity

Numerous studies have highlighted the potential of bromophenol derivatives as anticancer agents.[2][3][4] Their cytotoxic effects have been evaluated against various cancer cell lines, revealing structure-dependent activity.

Mechanism of Action: The anticancer activity of these compounds is often attributed to their ability to induce apoptosis (programmed cell death) and inhibit cell proliferation.[1][2][7] Some derivatives have been shown to modulate the levels of pro- and anti-apoptotic proteins, such as Bax and Bcl-2, and activate caspases, which are key executioners of apoptosis.[2]

Experimental Data:

The following table summarizes the cytotoxic activity (IC₅₀ values) of selected bromophenol derivatives against different cancer cell lines. Lower IC₅₀ values indicate higher potency.

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference
Bromophenol 9A549 (Lung)0.0018[2]
Bromophenol 9BGC-823 (Gastric)0.0038[2]
Bromophenol 9MCF-7 (Breast)0.0027[2]
Bromophenol 9HCT-8 (Colon)0.0022[2]
BDDE (12)K562 (Leukemia)13.9 µg/mL[2]
Compound 18DLD-1 (Colon)18.3[2]
Compound 19DLD-1 (Colon)14.6[2]
Compound 20DLD-1 (Colon)13.5[2]
Compound 21DLD-1 (Colon)12.4[2]
Compound 18HCT-116 (Colon)20.4[2]
Compound 19HCT-116 (Colon)14.1[2]
Compound 20HCT-116 (Colon)2.51[2]
Compound 21HCT-116 (Colon)1.32[2]

Structure-Activity Relationship: The data suggests that the nature and position of substituents on the phenyl ring play a crucial role in determining the anticancer potency. For instance, the length of a side chain can influence the inhibitory activity against colon cancer cell lines.[2]

Antioxidant Activity

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, is implicated in various diseases, including cancer. Bromophenol derivatives have shown promising antioxidant properties by scavenging free radicals and modulating cellular antioxidant defense mechanisms.[1][5]

Mechanism of Action: The antioxidant activity of bromophenols is often linked to the presence of hydroxyl groups, which can donate a hydrogen atom to neutralize free radicals.[1] Some derivatives have been found to activate the Nrf2 pathway, a key regulator of the cellular antioxidant response.[1]

Experimental Data:

A study on methylated and acetylated bromophenol derivatives demonstrated their ability to ameliorate H₂O₂-induced oxidative damage and ROS generation in HaCaT keratinocytes.[1][5] Specifically, compounds 3b-9 (2,3-dibromo-1-(((2-bromo-4,5-dimethoxybenzyl)oxy)methyl)-4,5-dimethoxybenzene) and 4b-3 ((oxybis(methylene))bis(4-bromo-6-methoxy-3,1-phenylene) diacetate) were effective in this regard.[1][5]

Antimicrobial and Anti-inflammatory Activities

While less explored, some brominated aromatic compounds have demonstrated antimicrobial and anti-inflammatory potential.

Antimicrobial Activity: The presence of bromine atoms in flavonoid derivatives has been shown to significantly affect their antimicrobial properties against pathogenic bacteria.[8][9] For instance, 6-chloro-8-nitroflavone and 6-bromo-8-nitroflavone exhibited potent inhibitory activity against pathogenic bacteria.[8][9] The antibacterial activity of aromatic homopropargyl alcohols is also dependent on the substitution on the alcohol unit.[10]

Anti-inflammatory Activity: Methanol extracts of certain plants containing phenolic compounds have shown anti-inflammatory effects in both in vitro and in vivo models.[11][12][13][14][15] The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes. While specific data for this compound derivatives is limited, the general anti-inflammatory potential of phenolic compounds suggests this as a promising area for future investigation.

Experimental Protocols

To ensure the reproducibility and validity of the findings, detailed experimental protocols are essential. The following are representative methodologies for evaluating the biological activities of this compound derivatives.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is a standard colorimetric method to assess cell viability and the cytotoxic effects of compounds.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC₅₀ value.

Experimental Workflow for MTT Assay

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Treat with Compounds A->B 24h C Add MTT Reagent B->C 24-72h D Incubate C->D 2-4h E Add Solubilizing Agent D->E F Measure Absorbance E->F G Calculate IC50 F->G

Caption: Workflow for determining cytotoxicity using the MTT assay.

Apoptosis Assay (Flow Cytometry)

This method is used to quantify the percentage of apoptotic cells after treatment with the test compounds.

Principle: Cells are stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and a viability dye like Propidium Iodide (PI) or 7-AAD (which enters cells with compromised membranes, i.e., late apoptotic or necrotic cells).

Protocol:

  • Treat cells with the test compounds for the desired time.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add fluorescently labeled Annexin V and the viability dye.

  • Incubate in the dark for 15 minutes.

  • Analyze the stained cells using a flow cytometer.

Apoptosis Detection Workflow

Apoptosis_Detection_Workflow cluster_sample_prep Sample Preparation cluster_analysis Data Acquisition & Analysis A Cell Treatment B Cell Harvesting A->B C Staining with Annexin V & PI/7-AAD B->C D Flow Cytometry Analysis C->D E Data Interpretation (Live, Apoptotic, Necrotic) D->E

Caption: General workflow for apoptosis detection by flow cytometry.

Future Perspectives and Conclusion

The this compound scaffold holds considerable promise for the development of novel therapeutic agents. The existing data strongly supports their potential as anticancer and antioxidant agents. However, further research is warranted to fully elucidate their therapeutic capabilities. Key areas for future investigation include:

  • Expansion of the Derivative Library: Synthesis and screening of a wider range of derivatives to establish more comprehensive structure-activity relationships.

  • In-depth Mechanistic Studies: Elucidation of the precise molecular targets and signaling pathways modulated by these compounds.

  • In Vivo Efficacy and Safety: Evaluation of the most promising derivatives in animal models to assess their therapeutic efficacy, pharmacokinetics, and toxicity profiles.

  • Exploration of Other Biological Activities: Investigation of their potential as antimicrobial, anti-inflammatory, and neuroprotective agents.

References

A Cost-Benefit Analysis of (4-Bromo-3,5-dimethylphenyl)methanol in Large-Scale Synthesis: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and fine chemical synthesis, the selection of starting materials is a critical decision that reverberates through the entire manufacturing process, influencing cost, efficiency, safety, and environmental impact. This guide provides an in-depth cost-benefit analysis of (4-Bromo-3,5-dimethylphenyl)methanol, a key building block, and presents a comparative study against its chlorinated and non-halogenated analogs in the context of large-scale synthesis, with a particular focus on the production of Angiotensin II Receptor Blockers (ARBs).

Introduction: The Role of Halogenated Benzyl Alcohols in Pharmaceutical Synthesis

This compound and its structural relatives are pivotal intermediates in the synthesis of a multitude of Active Pharmaceutical Ingredients (APIs). The presence of the halogen and the hydroxymethyl group provides two reactive handles for further molecular elaboration, making these compounds versatile scaffolds in medicinal chemistry and process development. A prominent application is in the synthesis of the biphenyl tetrazole core of sartans, a class of drugs widely prescribed for hypertension.

This guide will dissect the advantages and disadvantages of employing this compound in large-scale campaigns, comparing it directly with its chlorinated counterpart, (4-Chloro-3,5-dimethylphenyl)methanol, and a non-halogenated alternative, (3,5-dimethylphenyl)methanol. The analysis will be grounded in experimental data, cost considerations, and safety and environmental profiles.

Comparative Analysis: Performance and Cost

The choice between a brominated, chlorinated, or non-halogenated starting material is a nuanced decision that requires a multi-faceted analysis. The following table summarizes the key performance indicators for each class of compound in the context of a typical N-alkylation reaction, a common step in the synthesis of ARBs like Valsartan.

FeatureThis compound(4-Chloro-3,5-dimethylphenyl)methanol(3,5-dimethylphenyl)methanol
Approximate Bulk Price (USD/kg) $80 - $250[1][2]$50 - $150$30 - $100
Reactivity in N-Alkylation (SN2) HighModerateLow (requires activation)
Typical Reaction Time 4-8 hours8-16 hours12-24 hours (with activation)
Typical Yield 85-95%80-90%70-85%
Reaction Conditions Milder (lower temperatures)More forcing (higher temperatures)Requires conversion to a halide or tosylate
Byproduct Formation Lower potential for side reactionsHigher potential for side reactionsDependent on activation method
Safety Profile Irritant, handle with careIrritant, handle with care[3][4]Generally lower toxicity
Environmental Impact Concerns over brominated organic waste[5]Concerns over chlorinated organic waste[5]Lower environmental impact
Waste Disposal Segregated halogenated waste stream required[6]Segregated halogenated waste stream required[6]Standard organic waste stream

Note: Prices are estimates based on currently available data from various suppliers and are subject to change. Bulk pricing may be significantly lower.

Causality Behind Experimental Choices: Why Choose Bromine?

The higher reactivity of the C-Br bond compared to the C-Cl bond in nucleophilic substitution reactions is a key determinant in the choice of starting material. This is due to bromine being a better leaving group than chlorine. In a large-scale manufacturing setting, this enhanced reactivity translates to several tangible benefits:

  • Milder Reaction Conditions: The use of this compound often allows for lower reaction temperatures and shorter reaction times. This not only reduces energy consumption but can also minimize the degradation of sensitive functional groups in complex molecules, leading to higher purity and yield.

  • Increased Throughput: Faster reaction kinetics lead to shorter cycle times, which directly translates to increased plant throughput and a more efficient use of capital-intensive reactor assets.

  • Process Robustness: The higher reactivity of the brominated compound can make the process more robust and less sensitive to minor variations in reaction conditions, a critical factor in ensuring batch-to-batch consistency in a manufacturing environment.

However, these advantages come at a higher raw material cost and with the environmental burden associated with brominated waste streams. The decision, therefore, becomes a careful balance between process efficiency and overall cost of goods, including waste disposal.

Experimental Protocols: A Comparative Workflow

To provide a practical context for this analysis, we present a comparative, generalized workflow for the N-alkylation step in the synthesis of a key intermediate for an Angiotensin II Receptor Blocker, using both the brominated and chlorinated starting materials.

Workflow Diagram

G cluster_0 Brominated Route cluster_1 Chlorinated Route cluster_2 Non-Halogenated Route A 1. Dissolve Heterocycle & Base in Solvent B 2. Add this compound A->B C 3. Heat to 60-80°C for 4-8h B->C D 4. Quench, Extract, and Purify C->D E 1. Dissolve Heterocycle & Base in Solvent F 2. Add (4-Chloro-3,5-dimethylphenyl)methanol E->F G 3. Heat to 80-100°C for 8-16h F->G H 4. Quench, Extract, and Purify G->H I 1. Activate (3,5-dimethylphenyl)methanol (e.g., with SOCl2 or TsCl) J 2. Dissolve Heterocycle & Base in Solvent I->J K 3. Add Activated Intermediate J->K L 4. Heat to 80-100°C for 12-24h K->L M 5. Quench, Extract, and Purify L->M

Caption: Comparative workflow for N-alkylation using brominated, chlorinated, and non-halogenated starting materials.

Detailed Protocol: N-Alkylation with 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carbonitrile (A Key Valsartan Intermediate)

This protocol is a representative example of the N-alkylation step in the synthesis of Valsartan.

Materials:

  • L-valine methyl ester hydrochloride

  • 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carbonitrile

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

Procedure:

  • To a stirred suspension of L-valine methyl ester hydrochloride (1.2 equivalents) and potassium carbonate (2.5 equivalents) in DMF, add a solution of 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carbonitrile (1.0 equivalent) in DMF at room temperature.

  • Heat the reaction mixture to 60-70°C and maintain for 4-6 hours, monitoring the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization to yield N-((2'-(cyano-[1,1'-biphenyl]-4-yl)methyl)-L-valine methyl ester.

Note: When using the chlorinated analog, 4'-(chloromethyl)-[1,1'-biphenyl]-2-carbonitrile, the reaction temperature would typically be increased to 80-90°C and the reaction time extended to 8-12 hours to achieve a comparable conversion.[7][8][9]

Safety and Environmental Considerations

The use of halogenated organic compounds in large-scale synthesis necessitates a robust safety and environmental management plan. Both brominated and chlorinated aromatic compounds are classified as hazardous and require careful handling to minimize exposure.[5][6]

Safety Profile:
  • Handling: Both this compound and its chlorinated analog are irritants to the skin, eyes, and respiratory system.[10][3][4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. All handling of these solids and their solutions should be conducted in a well-ventilated fume hood.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.

Environmental Impact and Waste Disposal:

The primary environmental concern with halogenated solvents and reagents is their persistence and potential for bioaccumulation.[5] Therefore, proper waste management is critical.

  • Waste Segregation: Halogenated organic waste streams must be segregated from non-halogenated waste.[6] This is a critical step as mixed waste streams are more difficult and costly to treat.

  • Disposal: Halogenated waste should be disposed of through a licensed hazardous waste management company, typically via high-temperature incineration with appropriate scrubbers to neutralize the resulting hydrohalic acids.[6]

  • Regulatory Compliance: Pharmaceutical manufacturers must adhere to strict national and international regulations regarding the emission and disposal of halogenated organic compounds.[11]

The following diagram illustrates the decision-making process for waste stream management:

G A Waste Generated B Contains Halogenated Compounds? A->B C Yes B->C D No B->D E Segregate into Halogenated Waste Stream C->E F Segregate into Non-Halogenated Waste Stream D->F G High-Temperature Incineration with Scrubbing E->G H Standard Organic Waste Treatment F->H

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of (4-Bromo-3,5-dimethylphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of (4-Bromo-3,5-dimethylphenyl)methanol (CAS No. 27006-02-6), a halogenated aromatic alcohol. Synthesizing regulatory mandates with practical laboratory experience, this document serves as an essential resource for researchers, scientists, and drug development professionals to ensure that disposal protocols are executed safely, efficiently, and in full compliance with environmental regulations.

The core principle of this guide is risk mitigation. This compound, as a brominated organic compound, is classified as a hazardous substance.[1][2][3] Improper disposal can lead to environmental contamination, significant regulatory penalties, and potential harm to human health.[4] Therefore, adherence to a structured and validated disposal workflow is not merely a recommendation but a critical operational imperative.

Hazard Assessment and Chemical Profile

Before handling any chemical for disposal, a thorough understanding of its properties and associated hazards is essential. This initial assessment informs every subsequent step of the disposal process, from the selection of Personal Protective Equipment (PPE) to the final waste segregation strategy.

While specific toxicological data for this compound is not extensively documented, its chemical structure necessitates a cautious approach.[1] As a brominated aromatic compound, it should be handled as a potential irritant and environmentally hazardous substance. The primary hazards are associated with skin and eye irritation, and respiratory irritation if inhaled as a dust or aerosol.[5]

Table 1: Chemical and Hazard Identification

PropertyValueSource
Chemical Name This compoundPubChem[6]
CAS Number 27006-02-6PubChem[6]
Molecular Formula C₉H₁₁BrOPubChem[6]
Molecular Weight 215.09 g/mol PubChem[6]
Physical State SolidN/A
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationGeneric SDS[5]
Waste Classification Halogenated Organic Hazardous WasteEPA[2][3]

Pre-Disposal Protocol: Preparation and Segregation

Proper preparation is critical to prevent chemical incompatibilities and ensure regulatory compliance. The moment a chemical is designated as "waste," it becomes subject to stringent regulations under the Resource Conservation and Recovery Act (RCRA).[4][7]

Step 1: Personal Protective Equipment (PPE)

Before handling the waste container, ensure appropriate PPE is worn. This establishes a primary barrier of protection against accidental exposure.

  • Eye Protection: Wear chemical splash goggles that meet ANSI Z87.1 standards.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene).

  • Body Protection: A standard laboratory coat is required. For larger quantities, a chemically resistant apron is recommended.

Step 2: Waste Characterization and Segregation

This compound must be disposed of as halogenated organic solid waste . This is the most critical step in the pre-disposal workflow.

  • Do Not Mix: Never mix halogenated waste with non-halogenated organic waste.[8] The presence of bromine fundamentally changes the disposal pathway and cost. Incineration of halogenated compounds requires specialized facilities equipped with scrubbers to neutralize acidic gases (like hydrogen bromide) formed during combustion.[1][9]

  • Isolate Solids and Liquids: Keep solid chemical waste separate from liquid waste streams to prevent unintended reactions and simplify the disposal process.[8]

Step 3: Container Selection and Labeling

The integrity of the waste container is paramount for safe storage and transport.[4]

  • Container Type: Use a high-density polyethylene (HDPE) or glass container that is chemically compatible and has a secure, leak-proof screw-top cap.[8][10] The container must be clean and free of any external contamination.

  • Labeling: Immediately upon starting a waste container, label it clearly.[10][11] The label must include:

    • The words "HAZARDOUS WASTE "[11]

    • The full chemical name: This compound

    • The specific hazard(s): Irritant, Environmental Hazard

    • The date accumulation started.

Step-by-Step Disposal and Storage Procedure

This protocol outlines the direct actions for collecting and storing the waste within the laboratory's Satellite Accumulation Area (SAA).[11] An SAA is a designated location at or near the point of waste generation where hazardous waste can be safely stored temporarily.[11]

  • Initial Transfer: Carefully transfer the solid this compound waste into the designated, pre-labeled halogenated organic solids container using a clean spatula or scoop. Minimize the creation of dust.

  • Container Closure: Securely close the container lid immediately after adding waste.[10] Hazardous waste containers must remain closed at all times except when actively adding waste.[10] This prevents the release of vapors and protects against spills.

  • Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary container (e.g., a plastic tub or bin).[4][10] This measure is crucial for containing any potential leaks or spills.

  • Storage Location: Store the secondary container in your designated SAA. This area must be away from sinks, drains, and incompatible chemicals.[12]

  • Log Entry: If your laboratory maintains a waste log, record the addition of the waste, including the chemical name and approximate quantity.

The entire disposal workflow, from generation to pickup, is a regulated process designed to ensure safety and accountability.

G cluster_0 Phase 1: In-Lab Handling cluster_1 Phase 2: Accumulation & Storage cluster_2 Phase 3: Final Disposition gen Waste Generation (this compound) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) gen->ppe Step 1 seg Segregate as Halogenated Organic Solid Waste ppe->seg Step 2 cont Select & Label Compatible Container seg->cont Step 3 trans Transfer Waste to Container cont->trans close Securely Close Container trans->close Step 4 store Store in Secondary Containment in Satellite Accumulation Area (SAA) close->store Step 5 req Request Pickup via EH&S (or licensed service) store->req disp Licensed Disposal (High-Temperature Incineration) req->disp

Caption: Disposal workflow for this compound.

Spill and Emergency Procedures

In the event of a spill, a swift and correct response is critical to mitigate exposure and environmental contamination.

  • Small Spill (Contained on a benchtop):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently cover the solid spill with an absorbent material to prevent it from becoming airborne.

    • Carefully sweep the material into a dustpan and place it in the designated halogenated solid waste container.

    • Decontaminate the area with soap and water, and collect the cleaning materials (e.g., paper towels) as hazardous waste.

  • Large Spill:

    • Evacuate the immediate area.

    • Alert your laboratory supervisor and contact your institution's Environmental Health & Safety (EH&S) office immediately.

    • Prevent others from entering the area.

All materials used to clean a spill of a hazardous chemical must also be disposed of as hazardous waste.[10]

Final Disposal Pathway

Laboratory personnel are responsible for the waste up to the point of collection.[7]

  • Waste Pickup: Once the waste container is nearly full (approximately 75%) or has been accumulating for a specified period (often 60-180 days, depending on local regulations), submit a hazardous waste pickup request to your institution's EH&S department or contracted waste management provider.[12]

  • Ultimate Destruction: The final disposal method for halogenated organic compounds is typically high-temperature incineration in a specialized facility.[1] This process ensures the complete destruction of the organic molecule, with off-gases treated by scrubbers to neutralize harmful byproducts like hydrogen bromide.

By meticulously following these procedures, you contribute to a culture of safety, ensure regulatory compliance, and protect our shared environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.